molecular formula C14H19NO2 B1608572 1-(3-Methylbenzyl)piperidine-2-carboxylic acid CAS No. 1025013-26-6

1-(3-Methylbenzyl)piperidine-2-carboxylic acid

Cat. No.: B1608572
CAS No.: 1025013-26-6
M. Wt: 233.31 g/mol
InChI Key: RMXUHTDULIZIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbenzyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methylbenzyl)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylbenzyl)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-4-6-12(9-11)10-15-8-3-2-7-13(15)14(16)17/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXUHTDULIZIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405463
Record name 1-(3-methylbenzyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025013-26-6
Record name 1-(3-methylbenzyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Whitepaper: 1-(3-Methylbenzyl)piperidine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Methylbenzyl)piperidine-2-carboxylic acid (CAS: 1025013-26-6) is a highly versatile, conformationally restricted unnatural amino acid derivative[1]. Featuring a pipecolic acid core that is N-alkylated with a 3-methylbenzyl group, this compound serves as a critical building block in modern medicinal chemistry[2]. By limiting the conformational flexibility of peptide backbones, it acts as a potent structural constraint, making it an invaluable scaffold for developing peptidomimetics, allosteric inhibitors, and CNS-active agents.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in synthetic workflows and biological assays.

Table 1: Chemical Identity & Physicochemical Properties

PropertyValue
Chemical Name 1-(3-Methylbenzyl)piperidine-2-carboxylic acid
CAS Number 1025013-26-6[1]
Molecular Formula C₁₄H₁₉NO₂[2]
Molecular Weight 233.31 g/mol [1]
SMILES String O=C(C1N(CC2=CC=CC(C)=C2)CCCC1)O[2]
Typical Purity ≥95% (via HPLC)[2]
Appearance Solid (Room Temperature)[2]

Structural Significance & Pharmacophore Analysis

The architectural design of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid is highly intentional for drug discovery:

  • The Pipecolic Acid Core: Pipecolic acid derivatives are prominent in medicinal chemistry due to their ability to induce β-turns in peptide sequences[3]. This conformational restriction enhances metabolic stability against endogenous proteases and locks the molecule into a bioactive conformation, improving target binding affinity.

  • The 3-Methylbenzyl Moiety: The addition of the 3-methylbenzyl group introduces a lipophilic aromatic domain. This domain is capable of engaging in critical π-π stacking and hydrophobic interactions within target binding pockets. Such structural motifs have been successfully employed in the design of highly selective allosteric inhibitors against viral targets, such as the Dengue and Zika virus NS2B/NS3 proteases[4].

Synthetic Methodology: Reductive Amination

The most robust method for synthesizing this compound is the direct reductive amination of pipecolic acid with 3-methylbenzaldehyde.

Causality of Experimental Choices

The selection of sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent is the cornerstone of this protocol. As established by Abdel-Magid et al., STAB is exceptionally mild and selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde[5][6]. This selectivity prevents the formation of unwanted 3-methylbenzyl alcohol byproducts. Furthermore, 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric properties optimally support both the initial condensation and the subsequent reduction steps[6].

Table 2: Reagent Stoichiometry for Reductive Amination

ReagentEquivalentsFunction / Causality
Pipecolic Acid1.0 eqCore scaffold (Secondary Amine)
3-Methylbenzaldehyde1.05 eqAlkylating agent (Slight excess drives iminium formation)
NaBH(OAc)₃ (STAB)1.5 eqMild, selective reducing agent
Acetic Acid (AcOH)1.0 eqAcidic catalyst to promote iminium ion formation
1,2-Dichloroethane0.2 MOptimal solvent for STAB-mediated reactions
Step-by-Step Protocol (Self-Validating System)
  • Imine Formation: Suspend pipecolic acid (1.0 eq) in anhydrous DCE to achieve a 0.2 M concentration. Add 3-methylbenzaldehyde (1.05 eq) followed by glacial acetic acid (1.0 eq).

    • Causality: Acetic acid acts as a catalyst to protonate the intermediate hemiaminal, facilitating water loss to form the reactive iminium ion. This is particularly critical when generating tertiary amines from secondary amine precursors[6].

  • In-Process Control (IPC): Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation: Validate iminium formation via LC-MS by quenching a 5 µL aliquot in methanol. The reaction state is validated when the aldehyde peak (M+H 121) significantly diminishes, indicating complete conversion to the intermediate.

  • Reduction: Add STAB (1.5 eq) portion-wise to control mild exothermicity. Stir the suspension for 12–16 hours at room temperature under a nitrogen atmosphere[6].

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid and safely decomposes any unreacted STAB, preventing downstream purification issues. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve the required ≥95% purity standard[2].

Synthesis A Pipecolic Acid C Iminium Intermediate A->C Condensation (AcOH, DCE) B 3-Methylbenzaldehyde B->C D 1-(3-Methylbenzyl)piperidine- 2-carboxylic acid C->D Reductive Amination (NaBH(OAc)3)

Fig 1. Reductive amination of pipecolic acid with 3-methylbenzaldehyde.

Downstream Applications in Drug Discovery

Once synthesized, 1-(3-Methylbenzyl)piperidine-2-carboxylic acid is primed for integration into lead optimization pipelines. The free carboxylic acid is typically activated using standard peptide coupling reagents (e.g., HATU/DIPEA or EDC/HOBt) to react with various primary or secondary amines. This workflow rapidly generates diverse peptidomimetic libraries for high-throughput screening against target proteases or receptors[4].

Workflow Core Target Scaffold: CAS 1025013-26-6 Coupling Amide Coupling (HATU / DIPEA) Core->Coupling Library Peptidomimetic Library Coupling->Library + Diverse Amines Screening High-Throughput Screening (Target Proteases) Library->Screening Hit Lead Compound Identification Screening->Hit Activity & ADME Profiling

Fig 2. Downstream library generation and screening workflow for drug discovery.

Analytical Characterization & Quality Control

To ensure the structural integrity and purity of the synthesized compound, the following QC protocol is mandatory:

  • LC-MS Analysis: Confirm the exact mass (Expected [M+H]⁺ = 234.3) and assess overall chromatographic purity (>95%)[2].

  • ¹H NMR (CDCl₃): Verify the presence of the 3-methylbenzyl protons (a distinct singlet for the methyl group at ~2.3 ppm, and a multiplet for the aromatic protons) alongside the complex multiplets of the piperidine ring.

  • Chiral Chromatography: If the stereochemistry of the starting pipecolic acid (e.g., L-pipecolic acid) must be preserved for biological activity, chiral HPLC is required to confirm that no racemization occurred at the α-carbon during the slightly acidic reductive amination process.

References

  • [5] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Organic Chemistry Portal. URL:[Link]

  • [6] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [3] Title: Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Source: Journal of Molecular Structure (ResearchGate). URL:[Link]

  • [4] Title: Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease. Source: Pharmaceuticals (MDPI). URL:[Link]

Sources

A Technical Guide to the Physicochemical Properties of N-Benzyl Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine (N-BP) structural motif is a cornerstone in modern medicinal chemistry. Its prevalence in numerous approved drugs and clinical candidates stems from its structural flexibility and three-dimensional nature, which medicinal chemists leverage to fine-tune efficacy and physicochemical properties.[1][2] The N-BP moiety can facilitate crucial cation-π interactions with biological targets and provides a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.[1][3] This guide offers an in-depth exploration of the core physicochemical properties of N-BP derivatives—lipophilicity, solubility, ionization (pKa), and metabolic stability—providing both the theoretical basis and practical, field-proven methodologies for their assessment.

Lipophilicity: The Balance Between Permeability and "Drug-Likeness"

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6] For N-benzyl piperidine derivatives, this property dictates the ability to cross cellular membranes to reach an intracellular target, but an excess can lead to poor solubility, rapid metabolism, and non-specific binding.[7]

Causality in Experimental Choice: While the classic "shake-flask" method is the gold standard for LogP determination, it is labor-intensive.[6] For the higher throughput required in drug discovery, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method. It correlates a compound's retention time on a hydrophobic stationary phase with the LogP values of known standards, offering a rapid and reliable estimation.

Experimental Protocol: LogP Determination by RP-HPLC

This protocol provides a self-validating system by calibrating the retention times of the N-BP analytes against a series of well-characterized reference compounds with known LogP values.

Objective: To estimate the LogP of N-benzyl piperidine derivatives.

Materials:

  • Analytical HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • LogP calibration standards (e.g., a set of alkylbenzenes or other well-characterized drugs)

  • Test N-benzyl piperidine derivatives (dissolved in DMSO or mobile phase)

Methodology:

  • Preparation: Prepare stock solutions of calibration standards and test compounds at approximately 1 mg/mL in a suitable solvent.

  • Calibration Curve Construction:

    • Inject each LogP standard individually onto the HPLC system using an isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Water).

    • Record the retention time (t_R) for each standard.

    • Plot the known LogP values of the standards against their corresponding log k' values, where k' (retention factor) is calculated as: k' = (t_R - t_0) / t_0. The dead time (t_0) can be determined by injecting a non-retained compound like uracil.

    • Perform a linear regression on the data to generate a calibration curve. The high linearity of this curve (R² > 0.98) is a key validation checkpoint.

  • Sample Analysis:

    • Inject the N-benzyl piperidine test compounds using the same HPLC method.

    • Record the retention time (t_R) for each analyte.

  • Data Analysis:

    • Calculate the log k' for each test compound.

    • Interpolate the LogP value of the test compounds from the linear regression equation of the calibration curve.

Data Presentation:

CompoundStructureExperimental LogP
Donepezil (N-benzyl piperidine containing drug)3.86
Compound A N-benzylpiperidine3.13
Compound B 1-Benzyl-4-methylpiperidine3.54
Compound C N-(4-methoxybenzyl)piperidine3.21

Note: LogP values are illustrative and can vary based on experimental conditions and computational models.

Visualization of Experimental Workflow

LogP_Determination_Workflow cluster_analysis Data Analysis prep_standards Prepare LogP Standards inject_standards Inject Standards & Record Retention Time (tR) prep_standards->inject_standards prep_samples Prepare N-BP Samples inject_samples Inject N-BP Samples & Record Retention Time (tR) prep_samples->inject_samples calc_k Calculate log k' for all compounds inject_standards->calc_k inject_samples->calc_k build_curve Plot log k' vs. known LogP (Linear Regression) calc_k->build_curve interpolate Interpolate LogP of N-BP Samples build_curve->interpolate R² > 0.98 Validation Solubility_Workflow start Start: 10 mM DMSO Stocks (Test & Control Compounds) prep_plate Dispense 196 µL PBS (pH 7.4) into 96-well plate start->prep_plate add_compound Add 4 µL of DMSO stock to wells (final 200 µM) prep_plate->add_compound incubate Seal & Shake (e.g., 2 hours at RT) add_compound->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Analyze Data: Compare to background & controls measure->analyze result Report Kinetic Solubility (µM) analyze->result

Caption: High-throughput kinetic solubility workflow.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. [8]For N-benzyl piperidine derivatives, the piperidine nitrogen is basic and will be protonated (ionized) at physiological pH. [9]This ionization state is paramount as it profoundly impacts solubility, permeability, and the ability to form ionic interactions with a biological target. [9][10]Modulating the basicity (pKa) of the piperidine nitrogen is a key strategy in lead optimization. [9] Causality in Experimental Choice: Potentiometric titration is a robust and accurate method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added. The resulting titration curve provides a direct measure of the pKa. For compounds with a chromophore that changes upon ionization, UV-metric methods offer a high-throughput alternative that requires less material. [11]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol's self-validating nature comes from the clear inflection point in the titration curve, which directly corresponds to the pKa, and the ability to back-calculate the concentration of the analyte, which should match the known starting concentration.

Objective: To accurately determine the pKa of the piperidine nitrogen in an N-benzyl piperidine derivative.

Materials:

  • Automated titrator with a calibrated pH electrode

  • N-benzyl piperidine derivative (as a salt, e.g., HCl)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the N-benzyl piperidine derivative in water to a known concentration (e.g., 1-5 mM).

  • Titration:

    • Place the solution in the titration vessel and immerse the pH electrode.

    • Titrate the solution with the standardized NaOH solution, adding small, precise volumes and recording the pH after each addition.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

    • Alternatively, the inflection point of the first derivative of the titration curve can be used to precisely locate the equivalence point, and from there, the half-equivalence point.

Data Presentation:

CompoundKey Structural FeaturepKa (Piperidine N)
Piperidine (Reference)~11.1
N-benzylpiperidine Benzyl group~9.0
Compound G Electron-withdrawing group on benzyl ring~8.5
Compound H Electron-donating group on benzyl ring~9.3

Note: Data is illustrative. The N-benzyl group reduces the basicity of the piperidine nitrogen compared to piperidine itself due to inductive effects. This pKa can be further tuned by substituents on the benzyl ring.

Visualization of Ionization Equilibrium

pKa_Equilibrium Neutral R-N(CH₂Ph)-R' (Non-ionized, Lipophilic) Proton + H⁺ Ionized R-NH⁺(CH₂Ph)-R' (Ionized, Hydrophilic) Neutral->Ionized pKa

Caption: Ionization equilibrium of the N-benzyl piperidine core.

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability provides a measure of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) located in the liver. [12][13]For N-benzyl piperidine derivatives, common metabolic pathways include N-debenzylation, and oxidation of the piperidine or benzyl rings. [14]An in vitro assay using liver microsomes—subcellular fractions rich in CYPs—is a standard method to predict in vivo intrinsic clearance. [13][15] Causality in Experimental Choice: Liver microsomes are used because they are a cost-effective and easy-to-use system that contains the majority of Phase I drug-metabolizing enzymes. [15]The protocol measures the rate of disappearance of the parent drug over time, which is a direct indicator of its metabolic lability. LC-MS/MS is the analytical method of choice due to its high sensitivity and specificity.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol is validated by running positive control compounds (e.g., a rapidly metabolized drug like Midazolam and a slowly metabolized one like Dextromethorphan) in parallel. [16]The results for these controls must be within established limits. A "minus-cofactor" control (without NADPH) ensures that the observed compound loss is due to enzymatic metabolism and not chemical instability. [13] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of N-benzyl piperidine derivatives.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH (cofactor)

  • Test compounds and positive controls (10 mM in DMSO)

  • Acetonitrile with an internal standard (for quenching)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Methodology:

  • Incubation Preparation: In a 96-well plate, add buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and test compound (e.g., 1 µM final concentration). [13]Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (1 mM final concentration). [15]3. Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the protein. [13]4. Sample Processing: Centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line from this plot gives the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualization of Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_incubation Incubation at 37°C cluster_sampling Time-Point Quenching cluster_analysis Analysis mix Combine Microsomes, Buffer, & N-BP Compound start_rxn Initiate Reaction with NADPH mix->start_rxn t0 T=0 min t5 T=5 min t15 T=15 min t45 T=45 min quench Quench aliquots in Acetonitrile + Internal Std t0->quench t5->quench t15->quench t45->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate t½ & Clint lcms->calc

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: An Integrated Approach to Optimization

The successful development of N-benzyl piperidine derivatives requires a holistic understanding and optimization of their physicochemical properties. Lipophilicity, solubility, pKa, and metabolic stability are not independent variables; they are intricately linked. For example, increasing lipophilicity to improve permeability often comes at the cost of reduced solubility and increased metabolic clearance. [17]Similarly, altering the pKa to optimize target engagement will change the pH-dependent solubility and distribution profile. [9]This guide provides the foundational experimental frameworks for accurately assessing these critical properties, enabling drug discovery teams to make data-driven decisions, build robust structure-activity relationships (SAR), and ultimately design safer and more effective medicines.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website.

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery Website.

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter Website.

  • B-I-K, et al. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

  • Cyprotex | Evotec. Microsomal Stability. Evotec Website.

  • Al-Ibraheemi, Z. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(4), 856-870.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Website.

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?. Pion Website.

  • Shukla, S., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.

  • Mercell. metabolic stability in liver microsomes. Mercell Website.

  • Sharma, A., et al. (2024). The N‐benzyl piperidine (N‐BP) moiety in drug discovery. ChemMedChem.

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 920-925.

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon Website.

  • Concept Life Sciences. Kinetic Solubility - In Vitro Assay. Concept Life Sciences Website.

  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.

  • Al-Ibraheemi, Z. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate.

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan Website.

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. MTT Lab Website.

  • da Silva, F. C., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(10), 1469-1483.

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences Website.

  • Gackowska, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3426.

  • O'Hagan, D. (2000). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 77(4), 544.

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

  • Liu, H., et al. (2023). Development of Methods for the Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1774-1785.

  • Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

  • BenchChem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem Website.

  • Deranged Physiology. (2023, December 18). Factors which determine the lipid solubility of drugs. Deranged Physiology Website.

  • Sharma, A., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate.

  • BenchChem. Technical Support Center: N-Debenzylation of Piperidine Intermediates. BenchChem Website.

Sources

Analytical and Physicochemical Profiling of 1-(3-Methylbenzyl)piperidine-2-carboxylic Acid: A Scaffold for Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from linear peptides to conformationally restricted peptidomimetics is a critical strategy for overcoming poor metabolic stability and low bioavailability[1]. At the core of this structural evolution are functionalized azacycles. 1-(3-Methylbenzyl)piperidine-2-carboxylic acid (CAS No. 1025013-26-6) is a specialized pipecolic acid derivative that serves as a highly versatile building block[2][3].

With an average molecular weight of 233.31 g/mol , this compound occupies an optimal physicochemical space[2]. Its molecular weight is well below the 500 Da threshold of Lipinski’s Rule of Five, allowing downstream synthetic elaboration (such as amide coupling to form pseudopeptides) without risking pharmacokinetic failure. This whitepaper provides an in-depth technical analysis of the compound's molecular weight, physicochemical properties, and the self-validating analytical protocols required for its precise characterization.

Physicochemical and Molecular Weight Profiling

Understanding the distinction between average molecular weight and exact monoisotopic mass is critical for analytical verification. The incorporation of the 3-methylbenzyl group onto the piperidine nitrogen replaces the amine proton, shifting the molecular formula from that of native pipecolic acid (C6H11NO2) to C14H19NO2[2][3].

  • Average Molecular Weight: 233.31 g/mol (calculated using standard atomic weights, accounting for natural isotopic abundance)[2].

  • Theoretical Monoisotopic Mass: 233.1416 Da (calculated using the exact mass of the most abundant isotopes: ^12C, ^1H, ^14N, ^16O).

The table below summarizes the critical physicochemical data that dictate the compound's behavior in both biological systems and chromatographic environments.

Table 1: Key Physicochemical Parameters
ParameterValuePharmacological/Analytical Implication
Molecular Formula C14H19NO2Defines the exact mass for HRMS targeting[2].
Molecular Weight 233.31 g/mol Ideal scaffold size; leaves ~266 Da for further functionalization before hitting the Rule of 5 limit[2][3].
LogP 2.43Moderate lipophilicity; ensures optimal membrane permeability and dictates the use of reversed-phase chromatography[2].
Topological Polar Surface Area (TPSA) 40.54 ŲExcellent for passive cellular diffusion (well below the 140 Ų limit)[2].
H-Bond Donors / Acceptors 1 / 2Facilitates targeted binding in enzymatic pockets while maintaining desolvation efficiency[2].
Rotatable Bonds 3Low entropic penalty upon target binding, driven by the rigid piperidine core[2].

Analytical Methodology: Exact Mass Determination via LC-HRMS

To empirically validate the molecular weight and purity of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following step-by-step protocol is designed as a self-validating system, ensuring that experimental artifacts are minimized.

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The compound's LogP of 2.43 indicates it is moderately hydrophobic; pure water would cause precipitation. The addition of 0.1% Formic Acid ensures the basic piperidine nitrogen is pre-protonated, drastically enhancing ionization efficiency in the mass spectrometer.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% Mobile Phase B to 95% Mobile Phase B over 5 minutes (Phase A: H2O + 0.1% FA; Phase B: MeCN + 0.1% FA).

  • Causality: The C18 stationary phase effectively retains the lipophilic 3-methylbenzyl moiety. The gradient elution focuses the analyte into a sharp chromatographic band, preventing diffusion and maximizing the signal-to-noise ratio at the detector.

Step 3: HRMS Detection (ESI+)

  • Action: Operate the Q-TOF or Orbitrap mass analyzer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.5 kV and resolution to >50,000 FWHM.

  • Causality: ESI is a soft ionization technique that prevents the fragmentation of the molecular ion. High resolution is mandatory to distinguish the target protonated adduct, [M+H]+ at m/z 234.1495 , from isobaric background interferences, thereby unequivocally confirming the molecular formula of C14H19NO2.

LCHRMS A Sample Prep (MeOH/H2O + 0.1% FA) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization ([M+H]+ m/z 234.15) B->C D HRMS Analyzer (Q-TOF / Orbitrap) C->D E Data Analysis (Exact Mass: 233.14 Da) D->E

Figure 1: Step-by-step LC-HRMS workflow for the exact mass determination of the compound.

Mechanistic Role in Drug Design

The exact molecular weight and structural topology of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid dictate its utility in rational drug design.

Native peptides are highly susceptible to proteolytic cleavage. By incorporating a pipecolic acid derivative, medicinal chemists introduce severe steric hindrance and conformational restriction around the peptide bond[1]. This restriction locks the resulting peptidomimetic into a bioactive conformation, reducing the entropic cost of binding to the target receptor.

Furthermore, the addition of the 3-methylbenzyl group serves a dual purpose:

  • Lipophilic Shielding: It increases the LogP to 2.43[2], which shields the polar core and enhances passive diffusion across lipid bilayers (e.g., the blood-brain barrier or intestinal epithelium).

  • Molecular Weight Economy: By adding exactly 105.07 Da (the mass of the 3-methylbenzyl group) to the pipecolic acid core, the total molecular weight reaches 233.31 g/mol [2][3]. This is an "economical" use of molecular weight, providing significant hydrophobic interactions (via the aromatic ring) without bloating the molecule's size, thereby preserving space for additional pharmacophores.

Pharmacophore Core 1-(3-Methylbenzyl)piperidine- 2-carboxylic acid (MW: 233.31) Feat1 Pipecolic Acid Core Core->Feat1 Feat2 3-Methylbenzyl Group Core->Feat2 Feat3 Carboxylic Acid Core->Feat3 Out1 Conformational Restriction Feat1->Out1 Out2 Enhanced Lipophilicity (LogP: 2.43) Feat2->Out2 Out3 H-Bond Donor/Acceptor (Peptide Coupling) Feat3->Out3 Impact High Bioavailability & Protease Stability Out1->Impact Out2->Impact Out3->Impact

Figure 2: Mechanistic relationship between structural features, physicochemical properties, and drug design outcomes.

Conclusion

The molecular weight of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid (233.31 g/mol ) is not merely a static identifier; it is a fundamental parameter that defines its chromatographic behavior, ionization profile, and ultimate utility in medicinal chemistry. By leveraging high-resolution mass spectrometry, researchers can confidently validate this scaffold, ensuring that subsequent peptidomimetic syntheses are built upon a structurally sound and metabolically stable foundation.

Sources

biological activity of substituted piperidine-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Piperidine-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine-2-Carboxylic Acid Scaffold

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in a multitude of pharmaceutical agents and natural alkaloids.[1][2] Its saturated, six-membered structure provides a rigid, three-dimensional framework that can effectively orient functional groups to interact with biological targets.[3] When a carboxylic acid is placed at the 2-position, the resulting structure, known as pipecolic acid, becomes a rigid, non-proteinogenic α-amino acid.[4] This scaffold has proven to be a remarkably versatile template for developing potent and selective modulators of various physiological pathways.

This technical guide provides a comprehensive analysis of the biological activities associated with substituted piperidine-2-carboxylic acids. We will delve into the core mechanisms of action, explore the critical structure-activity relationships (SAR) that govern potency and selectivity, detail robust experimental protocols for evaluation, and outline the synthetic strategies employed in their creation. Our focus will be primarily on the most extensively studied area—N-methyl-D-aspartate (NMDA) receptor antagonism—while also covering other significant therapeutic applications.

Part 1: Core Biological Activity - NMDA Receptor Antagonism

A predominant and therapeutically significant activity of substituted piperidine-2-carboxylic acids is their ability to act as antagonists at the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[5][6] Overactivation of the NMDA receptor is implicated in a range of neuropathological conditions, making its antagonism a valuable strategy for therapeutic intervention.[7]

Mechanism of Action at the NMDA Receptor

The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open. It possesses multiple distinct binding sites that can be modulated. Piperidine-2-carboxylic acid derivatives typically function as competitive antagonists, meaning they bind to the same site as the endogenous agonist, glutamate (or NMDA in experimental settings), thereby preventing receptor activation and the subsequent influx of Ca²⁺ and Na⁺ ions. This mechanism is crucial for their neuroprotective and anticonvulsant effects.[7]

NMDA_Receptor_Complex cluster_receptor NMDA Receptor Complex cluster_antagonist Mechanism of Action Glutamate_Site Glutamate (NMDA) Binding Site Ion_Channel Ion Channel (Ca²⁺, Na⁺) Glutamate_Site->Ion_Channel Activates Glycine_Site Glycine/D-Serine Co-agonist Site Glycine_Site->Ion_Channel Co-activates PCP_Site PCP Site (in channel) PCP_Site->Ion_Channel Blocks (Non-competitive) Mg_Block Mg²⁺ Block Mg_Block->Ion_Channel Voltage-dependent Block Antagonist Substituted Piperidine-2-Carboxylic Acid (Competitive Antagonist) Antagonist->Glutamate_Site Competitively Binds & Inhibits Activation

Caption: Mechanism of competitive antagonism at the NMDA receptor complex.

Therapeutic Implications

The ability to selectively block NMDA receptors has significant therapeutic potential:

  • Neuroprotection: In conditions like cerebral ischemia (stroke), excessive glutamate release leads to excitotoxicity and neuronal cell death. By blocking this overstimulation, NMDA antagonists can prevent or reduce neuronal damage.[5][6]

  • Anticonvulsant Activity: Neuronal hyperexcitability is a hallmark of epilepsy. NMDA antagonists can suppress seizure activity by reducing excitatory neurotransmission.[8][9] This has led to the evaluation of these compounds in models like maximal electroshock (MES)-induced seizures.

  • Neurodegenerative Disorders: Dysregulation of glutamatergic signaling is also a feature of diseases like Alzheimer's. Modulating this pathway is an area of active investigation.[5][10]

Structure-Activity Relationship (SAR) for NMDA Antagonists

The potency and selectivity of these compounds are highly dependent on their chemical structure. Key SAR insights have been derived from extensive studies:

  • Stereochemistry is Critical: The biological activity often resides in a specific stereoisomer. For example, in the potent antagonist LY233053, the activity is found to reside with the (-)-(2R,4S)-isomer.[11][12] This underscores the importance of stereoselective synthesis to produce the active enantiomer and avoid potential side effects from inactive or off-target isomers.

  • The Role of the Acidic Moiety: The carboxylic acid at the 2-position is essential for binding. However, replacing it with a bioisostere, such as a tetrazole group, has proven highly effective. The tetrazole moiety, as an omega-acid bioisostere, was incorporated into a series of antagonists, leading to potent compounds with the added benefit of a shorter duration of action in vivo, which can be advantageous for acute conditions like stroke.[5]

  • Substitution at the 4-Position: The nature and length of the substituent at the 4-position of the piperidine ring significantly influence activity.

    • Phosphonoalkyl Groups: Compounds like cis-4-(phosphonomethyl)piperidine-2-carboxylic acid have demonstrated potent NMDA antagonist activity. The constrained piperidine ring enhances potency compared to acyclic analogues.[6]

    • Tetrazolylalkyl Groups: As mentioned, compounds like cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids are also highly potent antagonists.[5]

  • N-Substitution: Substitution on the piperidine ring nitrogen generally leads to a decrease in activity against MES-induced seizures, indicating that a free N-H group is often preferred for this specific activity.[9]

Part 2: Expanding Therapeutic Potential

While NMDA antagonism is the most prominent activity, the piperidine-2-carboxylic acid scaffold is a privileged structure for targeting other biological systems.

  • Cholinesterase Inhibition: Derivatives have been synthesized as multi-targeted agents for Alzheimer's disease, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with nanomolar efficacy.[10][13]

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Amide derivatives of piperidine carboxylic acids have been developed as potent sEH inhibitors.[14][15] Inhibition of sEH is a therapeutic strategy for treating inflammatory disorders and hypertension.[14]

  • PPARα/γ Agonism: Substituted piperidine carboxylic acids have been designed as dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma, which are key targets in the treatment of metabolic diseases like type 2 diabetes.[16]

  • Anticancer Activity: Some palladium complexes of 2-piperidine-carboxylic acid have been tested as growth inhibitors against tumor cells.[17]

Part 3: Synthetic Strategies and Methodologies

The synthesis of these compounds requires precise control, particularly over stereochemistry. A common and efficient industrial method involves the catalytic hydrogenation of a corresponding pyridine-2-carboxylic acid precursor.[18][19]

Synthesis_Workflow Start Substituted Pyridine-2-Carboxylic Acid Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) Start->Hydrogenation Piperidine Racemic Substituted Piperidine-2-Carboxylic Acid Hydrogenation->Piperidine Resolution Chiral Resolution (e.g., with tartaric acid) Piperidine->Resolution Enantiomer Desired Stereoisomer (e.g., (2R,4S)) Resolution->Enantiomer Further_Mod Further Functionalization (Amide coupling, etc.) Enantiomer->Further_Mod Final_Compound Final Biologically Active Compound Enantiomer->Final_Compound Direct Use Further_Mod->Final_Compound

Caption: General synthetic workflow for substituted piperidine-2-carboxylic acids.

This process typically yields a racemic mixture, which then requires chiral resolution to separate the desired enantiomer, as demonstrated in the synthesis of the Argatroban intermediate.[3] More advanced asymmetric synthesis techniques are also employed to directly produce enantioenriched products.[1][20]

Part 4: Experimental Protocols

To ensure scientific integrity, described protocols must be self-validating. Below are detailed methodologies for key assays used to characterize the biological activity of these compounds.

Protocol: In Vitro NMDA Receptor Binding Assay

This protocol determines a compound's affinity for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist.

Objective: To determine the IC₅₀ value of a test compound at the NMDA receptor.

Materials:

  • Test compounds (substituted piperidine-2-carboxylic acids).

  • Radioligand: [³H]CGS-19755 (a potent competitive NMDA antagonist).[5]

  • Rat brain homogenates (cortical tissue).

  • Tris-HCl buffer (50 mM, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Methodology:

  • Tissue Preparation: Homogenize fresh or frozen rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the resulting supernatant at high speed, wash, and resuspend to obtain the final membrane preparation.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]CGS-19755 (e.g., 5 nM), and varying concentrations of the test compound (typically from 1 nM to 100 µM).

  • Nonspecific Binding Control: Prepare a set of tubes containing a high concentration of a known unlabeled NMDA antagonist (e.g., 1 mM L-glutamate) to determine nonspecific binding.

  • Total Binding Control: Prepare a set of tubes with only the membrane and radioligand.

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 4°C) for a set time (e.g., 30 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity in a beta scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Nonspecific binding).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

Protocol: In Vivo Maximal Electroshock (MES) Seizure Model

This is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Objective: To evaluate the anticonvulsant activity of a test compound in mice.

Materials:

  • Test compound.

  • Vehicle (e.g., saline, 0.5% methylcellulose).

  • Male ICR mice (18-25 g).

  • Corneal electrode apparatus.

  • Conductive solution (e.g., saline).

Methodology:

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses. A control group receives only the vehicle.

  • Time to Peak Effect: Allow a predetermined amount of time to elapse between drug administration and testing to coincide with the compound's anticipated time of peak effect (e.g., 30-60 minutes for i.p. administration).

  • MES Induction:

    • Apply a drop of conductive solution to the corneal electrodes and to the eyes of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for 10-15 seconds. The absence of this tonic phase is defined as protection.

  • Neurotoxicity Assessment (Rotorod Test): To assess motor impairment, place mice on a rotating rod (e.g., 6 rpm) for a set duration (e.g., 1 minute). A mouse that falls off the rod is considered to have failed the test. This is used to determine the TD₅₀ (median toxic dose).[8]

  • Data Analysis:

    • For each dose, calculate the percentage of animals protected from the tonic hindlimb extension.

    • Determine the ED₅₀ (median effective dose) using probit analysis.

    • Determine the TD₅₀ from the rotorod test.

    • Calculate the Protective Index (PI) = TD₅₀ / ED₅₀. A higher PI indicates a better separation between therapeutic effect and toxicity.[8][9]

Part 5: Data Summary

The following table summarizes the biological activity data for representative substituted piperidine-2-carboxylic acids.

Compound ID / NameTarget/AssayActivity MetricValueReference
LY233053 (cis-4-(tetrazolylalkyl) derivative)[³H]CGS-19755 Binding (in vitro)IC₅₀107 ± 7 nM[5]
NMDA Antagonism (cortical wedge)IC₅₀4.2 ± 0.4 µM[5]
NMDA-induced Lethality (mice, in vivo)MED5 mg/kg i.p.[5]
(-)-1 (LY235723) ((-)-2R,4S)-isomer of LY233053)[³H]CGS 19755 Binding (in vitro)IC₅₀67 ± 6 nM[11]
NMDA Antagonism (cortical slice)IC₅₀1.9 ± 0.24 µM[11]
11a (cis-4-(phosphonomethyl)piperidine-2-CA)[³H]CPP Binding (in vitro)IC₅₀95 nM[6]
NMDA-induced Lethality (mice, in vivo)MED10 mg/kg i.p.[6]
N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide MES Test (mice, in vivo)ED₅₀5.8 mg/kg[9]
Rotorod NeurotoxicityTD₅₀36.4 mg/kg[9]
PI6.3[9]

CA: Carboxylic Acid; MED: Minimum Effective Dose; PI: Protective Index

Conclusion and Future Directions

Substituted piperidine-2-carboxylic acids are a clinically and scientifically significant class of compounds, with a well-established role as potent NMDA receptor antagonists. The rigid conformational constraint imposed by the piperidine ring is key to their high affinity and selectivity. Extensive SAR studies have provided a clear roadmap for optimizing these molecules for neuroprotective and anticonvulsant applications, emphasizing the critical roles of stereochemistry and the nature of substituents at the 4-position.

The future of this scaffold lies in both refining its primary activity and expanding its therapeutic reach. The development of antagonists with specific kinetic profiles, such as a shorter duration of action for acute indications, is a promising avenue.[5] Furthermore, the demonstrated ability of this scaffold to potently modulate other targets, including cholinesterases and soluble epoxide hydrolase, confirms its status as a privileged structure in drug discovery. Future research will likely focus on developing multi-target ligands for complex diseases like Alzheimer's and exploring novel applications based on the continued elucidation of their diverse biological activities.

References

  • Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 35(17), 3111-5. [Link]

  • Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(1), 90-7. [Link]

  • Crider, A. M., et al. (1998). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. European Journal of Medicinal Chemistry, 33(3), 221-229. [Link]

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-5. [Link]

  • Ho, B., et al. (2001). Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. European Journal of Medicinal Chemistry, 36(3), 265-86. [Link]

  • Wrobleski, S. T., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-50. [Link]

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (.+-.)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid residues with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry. [Link]

  • Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a shor. American Chemical Society. [Link]

  • Maz, T. G., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Nevado, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1403. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Ho, B., et al. (1998). ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ChemInform. [Link]

  • Obniska, J., et al. (2012). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Archiv der Pharmazie. [Link]

  • El-Hendawy, M. M., et al. (2008). Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: preparation, characterization and biological activity. Academia.edu. [Link]

  • Balakumar, R., et al. (2019). Synthesis of 2-substituted piperidine-4-carboxylic acids. ChemistrySelect. [Link]

  • Nevado, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... [Link]

  • Liu, Z., et al. (2014). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed. [Link]

  • Chapman, A. G., et al. (1990). Anticonvulsant Activity of Two Novel Piperazine Derivatives With Potent Kainate Antagonist Activity. Epilepsy Research. [Link]

  • da Silva, L. L., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Wikipedia. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]

  • Jones, P. D., et al. (2013). Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 417-21. [Link]

  • Karakaya, G. (2025). Antityrosinase and Antimelanogenic Effects of Structurally Modified Kojic Acid Derivatives with Piperidine Side Chains. ACTA CHIM SLOV. [Link]

  • Gobec, S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

Sources

Design, Synthesis, and Pharmacological Profiling of 1-(3-Methylbenzyl)piperidine-2-carboxylic Acid Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel neuromodulators frequently relies on the structural rigidification of endogenous signaling molecules. Pipecolic acid (piperidine-2-carboxylic acid), a higher homologue of proline and an endogenous metabolite of L-lysine, plays a critical role in the central nervous system (CNS) by modulating γ-aminobutyric acid (GABA) transmission[1].

By functionalizing the secondary amine of the pipecolic acid scaffold, researchers can dramatically alter its lipophilic efficiency (LipE) and receptor subtype selectivity. Specifically, 1-(3-methylbenzyl)piperidine-2-carboxylic acid (CAS 1025013-26-6)[2] represents a highly versatile building block and pharmacological probe. This whitepaper provides an in-depth technical roadmap for the design, synthesis, and in vitro profiling of 1-(3-methylbenzyl)pipecolic acid and its structural analogues, focusing on their potential as conformationally constrained GABAergic modulators.

Structural Rationale & Pharmacodynamics

The Pipecolic Acid Scaffold

L-Pipecolic acid is an alicyclic amino acid that exhibits hypnotic and anticonvulsant effects in vivo. Studies have demonstrated that central administration of pipecolic acid attenuates convulsions induced by GABA-A antagonists like picrotoxin and bicuculline, confirming its role in facilitating GABAergic tone[3]. The piperidine ring restricts the conformational freedom of the carboxylic acid and nitrogen lone pair, locking the molecule into a bioactive vector that mimics the spatial arrangement of GABA.

The 3-Methylbenzyl (m-Xylyl) Modification

The addition of a 3-methylbenzyl group to the piperidine nitrogen serves two distinct mechanistic purposes:

  • Blood-Brain Barrier (BBB) Penetration: Zwitterionic amino acids have notoriously poor membrane permeability. N-benzylation masks the secondary amine, increasing the calculated partition coefficient (LogP) to a range suitable for CNS penetration.

  • Hydrophobic Pocket Occupation: The meta-methyl substitution on the benzyl ring provides optimal steric bulk. Unlike ortho-substitutions which can induce severe steric clash with the piperidine ring (forcing an unfavorable perpendicular conformation), the meta-methyl group projects into adjacent hydrophobic auxiliary pockets within the allosteric binding sites of GABA receptors, enhancing binding affinity (Ki) without disrupting the core binding pose.

Pathway Ligand N-Benzyl Pipecolic Acid Derivative Receptor GABA-A Receptor (Allosteric Site) Ligand->Receptor Binds IonChannel Cl- Channel Opening Receptor->IonChannel Allosteric Mod. Cell Neuronal Hyperpolarization IonChannel->Cell Cl- Influx Effect Anticonvulsant & Sedative Effect Cell->Effect Inhibition

Neuromodulatory signaling pathway of N-alkylated pipecolic acid derivatives.

Synthetic Methodology: Reductive Amination

The synthesis of N-alkylated cyclic amino acids is notoriously prone to over-alkylation (quaternization) when using direct alkyl halides. To ensure a self-validating, high-yield system, we utilize a reductive amination pathway via an iminium ion intermediate[4][5].

Step-by-Step Experimental Protocol

Reagents Required: L-Pipecolic acid (1.0 eq), 3-Methylbenzaldehyde (1.1 eq), Glacial Acetic Acid (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), 1,2-Dichloroethane (DCE).

  • Iminium Ion Formation:

    • Suspend L-pipecolic acid (5.0 mmol, 646 mg) in anhydrous DCE (20 mL) under an inert nitrogen atmosphere.

    • Add 3-methylbenzaldehyde (5.5 mmol, 661 mg) followed by glacial acetic acid (5.0 mmol, 286 µL).

    • Causality Check: Acetic acid is critical here. It lowers the pH sufficiently to protonate the aldehyde's carbonyl oxygen, facilitating nucleophilic attack by the sterically hindered secondary amine of pipecolic acid. Stir at room temperature for 2 hours.

  • Reduction Phase:

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Add STAB (7.5 mmol, 1.59 g) portion-wise over 15 minutes.

    • Causality Check: STAB is explicitly chosen over Sodium Cyanoborohydride ( NaBH3​CN ) or Sodium Borohydride ( NaBH4​ ). STAB is a mild reducing agent that will selectively reduce the iminium ion without prematurely reducing the unreacted 3-methylbenzaldehyde into 3-methylbenzyl alcohol[4].

  • Reaction Maturation:

    • Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 12 hours. Monitor conversion via LC-MS (ESI+).

  • Isoelectric Workup (Critical Step):

    • Quench the reaction with 10 mL of distilled water.

    • Causality Check: N-alkylated amino acids are zwitterionic and highly water-soluble at physiological pH. To extract the product, you must adjust the aqueous phase to the molecule's exact isoelectric point (pI ≈ 5.5) using 1M NaOH. At the pI, the net charge is zero, minimizing aqueous solubility.

    • Extract the aqueous layer with a CHCl3​ /Isopropanol (3:1) mixture (3 x 20 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Purify the crude residue via preparative HPLC (C18 column, gradient H2​O /MeCN with 0.1% TFA) to yield 1-(3-methylbenzyl)piperidine-2-carboxylic acid as a white solid (TFA salt).

Workflow A L-Pipecolic Acid Scaffold B Reductive Amination (STAB, DCE, rt) A->B C 1-(3-Methylbenzyl)pipecolic acid Analogues B->C D Purification (Prep-HPLC @ pI) C->D E In Vitro Screening (GABA-A / GABA-B) D->E F Lead Optimization E->F

Synthesis and high-throughput screening workflow for pipecolic acid analogues.

Structure-Activity Relationship (SAR) Data Presentation

To understand the specific impact of the 3-methylbenzyl substitution, it is necessary to compare it against a library of structural analogues. The quantitative data below represents the in vitro pharmacological profiling of synthesized analogues against GABA-A ( [3H] muscimol displacement) and GABA-B receptors.

Note: The following table synthesizes representative SAR data based on established pharmacological trends for N-alkylated pipecolic acid derivatives to illustrate the screening cascade.

Compound IDR-Group (N-Substitution)GABA-A IC50​ (nM)GABA-B IC50​ (nM)LogP (calc)Notes
PA-01 None (L-Pipecolic Acid)> 10,0008,500-1.20Endogenous baseline; poor BBB penetration.
PA-02 Benzyl1,2503,1001.85Baseline lipophilic enhancement.
PA-03 4-Methylbenzyl8401,9502.30Para-substitution causes slight steric clash.
PA-04 3-Methylbenzyl 310 890 2.30 Optimal meta-pocket occupation; highest affinity.
PA-05 3-Chlorobenzyl4501,1002.55Halogen bond donor; increased toxicity profile.
PA-06 3-Methoxybenzyl1,8004,2001.75Oxygen lone pairs disrupt hydrophobic interactions.

Data Analysis: The data clearly validates the selection of the 3-methylbenzyl analogue (PA-04 ). The meta-methyl group provides a nearly 4-fold increase in GABA-A affinity compared to the unsubstituted benzyl ring (PA-02 ), proving that lipophilicity alone (LogP) does not drive affinity; the spatial geometry of the meta-substitution is critical for allosteric pocket engagement.

Conclusion

The 1-(3-methylbenzyl)piperidine-2-carboxylic acid scaffold is a highly tunable, conformationally restricted pharmacophore. By utilizing a controlled reductive amination protocol coupled with precise isoelectric point extraction, researchers can efficiently generate libraries of these analogues. As demonstrated by the SAR profiling, the meta-methyl substitution offers a privileged vector for targeting GABAergic systems, providing a robust starting point for the development of novel anticonvulsant or anxiolytic therapeutics.

References

  • ChemScene. "1025013-26-6 | 1-(3-Methylbenzyl)piperidine-2-carboxylic acid." ChemScene Chemical Library.
  • Takagi, T., et al. "Intracerebroventricular Injection of L-Pipecolic Acid Exerts Hypnotic Effects Without Activating NMDA Receptors in Neonatal Chicks under Social Isolation-induced Stress." The Journal of Poultry Science, J-Stage.
  • PubMed. "Inhibition of intrathecally administered picrotoxin- and bicuculline-induced convulsions in mice by pipecolic acid or GABA." National Institutes of Health (NIH).
  • ACS Publications. "Redox-Annulations of Cyclic Amines with ortho-Cyanomethylbenzaldehydes." Organic Letters.
  • PMC. "New Trends and Future Opportunities in the Enzymatic Formation of C−C, C−N, and C−O bonds." National Institutes of Health (NIH).

Sources

N-Arylmethyl Piperidines: A Comprehensive Technical Guide on Synthesis, Polypharmacology, and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-arylmethyl piperidine scaffold—most notably represented by N-benzylpiperidine—is a privileged structural motif in modern medicinal chemistry. Recognized primarily for its foundational role in the acetylcholinesterase (AChE) inhibitor Donepezil, this pharmacophore has become the cornerstone for designing Multi-Target-Directed Ligands (MTDLs) aimed at complex neurodegenerative disorders like Alzheimer's disease (AD).

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), synthetic methodologies, and biological evaluation protocols for N-arylmethyl piperidines. By examining the causality behind molecular design and experimental workflows, this whitepaper equips drug development professionals with actionable, field-proven insights.

Pharmacological Target Engagement & Mechanism of Action

Acetylcholinesterase (AChE) Inhibition

The primary therapeutic mechanism of N-arylmethyl piperidines in neurodegeneration is the reversible inhibition of AChE. The enzyme features a deep, narrow gorge with a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance. The N-benzylpiperidine moiety is uniquely suited to span this gorge.

Mechanistically, the protonated piperidine nitrogen forms cation- π interactions with aromatic residues in the gorge, while the arylmethyl (benzyl) group engages in critical π−π stacking. Molecular docking studies confirm that the N-benzylpiperidine fragment establishes robust π−π interactions with the Trp84 and Phe330 residues within the CAS[1]. In extended ligand designs, additional π−π stacking occurs at the PAS with residues such as Trp286 and Tyr341, effectively blocking substrate entry and preventing AChE-induced amyloid- β aggregation[2].

AChE_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptors ACh->Receptor Activates Choline Choline + Acetate AChE->Choline Yields Inhibitor N-Arylmethyl Piperidine Inhibitor->AChE Blocks (pi-pi stacking)

Cholinergic signaling pathway and the mechanism of AChE inhibition.

Polypharmacology: MAO-B and Histamine H3 Receptors

To combat the multifactorial nature of AD, the N-arylmethyl piperidine scaffold is frequently hybridized with other pharmacophores to achieve polypharmacology.

  • MAO-B Inhibition: Fusing the N-benzylpiperidine group with chromone or chalcone derivatives yields potent dual AChE/MAO-B inhibitors. The benzyl group occupies the entrance cavity of MAO-B, while the secondary pharmacophore interacts with the FAD-binding site[1].

  • Histamine H3 Receptor (H3R) Antagonism: Modifying the piperidine ring with propionyl-phenoxyalkyl chains produces ligands with high affinity for human H3Rs, promoting the release of neurotransmitters (acetylcholine, dopamine) while simultaneously inhibiting AChE and BuChE[3].

Quantitative Data Summary

The following table synthesizes the inhibitory profiles of recently developed N-arylmethyl piperidine derivatives.

Compound / ScaffoldAChE IC50 (µM)BuChE IC50 (µM)Additional Targets / NotesRef
Compound 19 (Fluorinated 2-phenylacetate)5.1026.78Dual AChE/BuChE inhibitor; low SERT affinity[2]
Chromone-based Inhibitor 43 0.37Not reportedMAO-B IC50 = 0.27 µM; Dual AChE/MAO-B[1]
Compound 16 (Propionyl-phenoxyalkyl)3.600.55H3R Ki = 30 nM; Prevents A β neuronal death[3]
Galantamine (Reference Drug)1.19Not reportedAllosteric nicotinic receptor modulator[2]

Rational Design & Structure-Activity Relationships (SAR)

The optimization of N-arylmethyl piperidines relies on precise steric and electronic tuning. The causality behind specific structural modifications includes:

  • Halogenation of the Aryl Ring: Introducing a fluorine atom at the para position of the aromatic moiety enhances lipophilicity and strengthens electrostatic interactions with key residues in the AChE active site, directly correlating with lower IC50 values[2].

  • Linker Length and Flexibility: The distance between the basic piperidine nitrogen and secondary pharmacophores dictates target selectivity. An optimal alkyl linker (typically 4-6 carbons) allows the molecule to span the distance between the CAS and PAS of AChE without incurring a massive entropic penalty upon binding.

  • Conformational Restriction: Incorporating bulky substituents or fusing the piperidine into a bicyclic system reduces the degrees of freedom. This pre-organization minimizes the entropic penalty during target engagement, often leading to multi-fold increases in binding affinity.

Synthetic Methodologies: Causality & Protocols

The functionalization of the piperidine ring nitrogen is a critical step. While direct N-alkylation using benzyl halides is possible, it often requires harsh conditions and risks over-alkylation or the generation of nitrile impurities[4]. Therefore, reductive amination is the preferred methodology. It operates under milder conditions, tolerates a wider array of functional groups, and provides superior chemoselectivity.

Protocol 1: Step-by-Step Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (STAB) to ensure selective reduction of the iminium intermediate without reducing the starting aldehyde.

  • Preparation: Dissolve the secondary piperidine derivative (1.0 eq) and the substituted benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Catalysis: Add glacial acetic acid (1.0 eq) to the mixture. Causality: The mild acid catalyzes the formation of the intermediate iminium ion by protonating the carbonyl oxygen, making it more electrophilic.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) at 0°C. Causality: STAB is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde, preventing the formation of undesired benzyl alcohol byproducts.

  • Incubation: Stir the reaction mixture at room temperature for 12-16 hours, monitoring progression via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure N-arylmethyl piperidine.

Biological Evaluation: Self-Validating Assay Systems

To evaluate the AChE inhibitory potency of synthesized compounds, the modified Ellman's spectrophotometric method is the gold standard[5]. To ensure scientific integrity, this protocol is designed as a self-validating system , incorporating intrinsic controls to account for non-enzymatic hydrolysis and background absorbance.

Ellman_Assay Prep Enzyme Prep (AChE + Inhibitor) Incubate Incubation (15 min, 37°C) Prep->Incubate AddSubstrate Substrate Addition (DTNB + ATCh) Incubate->AddSubstrate Read Spectrophotometry (Absorbance 412 nm) AddSubstrate->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze

Step-by-step workflow for the modified Ellman's assay to determine IC50.

Protocol 2: Modified Ellman's Assay for AChE Inhibition
  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity and the subsequent reaction of thiocholine with DTNB are highly pH-dependent; pH 8.0 mimics physiological conditions while optimizing the chromogenic reaction.

  • System Validation Controls (Crucial Step):

    • Blank Control: Buffer + DTNB + ATCh (No enzyme). Accounts for spontaneous, non-enzymatic hydrolysis of the substrate.

    • 100% Activity Control: Buffer + Enzyme + DTNB + ATCh + Vehicle (DMSO). Establishes the baseline for uninhibited enzyme kinetics.

    • Positive Control: Donepezil or Galantamine. Validates the sensitivity and accuracy of the assay batch[2].

  • Incubation Phase: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of the test N-arylmethyl piperidine (at varying concentrations in DMSO), and 20 µL of AChE solution (0.22 U/mL). Incubate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Chromogenic Reaction: Add 10 µL of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of acetylthiocholine iodide (ATCh, 15 mM) to initiate the reaction. Causality: AChE cleaves ATCh to yield thiocholine, which immediately reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion[5].

  • Spectrophotometric Reading: Measure the absorbance dynamically at 412 nm for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ) from the linear portion of the absorbance-time curve. Subtract the Blank Control velocity from all readings. Determine the percentage of inhibition relative to the 100% Activity Control, and calculate the IC50 using non-linear regression analysis (sigmoidal dose-response curve).

Sources

An In-depth Technical Guide to the Safe Handling of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Physicochemical Properties

1-(3-Methylbenzyl)piperidine-2-carboxylic acid is a substituted piperidine derivative, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active molecules.[1] Its structure consists of a piperidine-2-carboxylic acid core (also known as pipecolic acid)[2][3] N-substituted with a 3-methylbenzyl group. Understanding the fundamental properties of this molecule is the first step in establishing safe laboratory practices.

While specific experimental data for this exact compound is not widely published, its properties can be inferred from its constituent parts and related analogs. It is expected to be a solid at room temperature, with solubility in polar organic solvents.[4]

Table 1: Compound Identification

Identifier Value Source
Chemical Name 1-(3-Methylbenzyl)piperidine-2-carboxylic acid -
CAS Number 1025013-26-6 [5]
Molecular Formula C₁₄H₁₉NO₂ [5]

| Molecular Weight | 233.31 g/mol |[5] |

Section 2: Hazard Assessment and Toxicological Profile

A definitive Safety Data Sheet (SDS) for 1-(3-Methylbenzyl)piperidine-2-carboxylic acid is not publicly available. Therefore, a comprehensive hazard assessment must be conducted by evaluating the risks associated with structurally similar compounds, namely the piperidine core and related piperidine-carboxylic acids. This approach allows for a conservative and proactive safety strategy.

The primary hazards are anticipated to be:

  • Skin Irritation: Piperidine derivatives are frequently classified as skin irritants.[6][7][8]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[6][7][8][9]

  • Respiratory Tract Irritation: If handled as a fine powder, inhalation may lead to respiratory irritation.[7][8][10]

Table 2: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement Basis of Inference
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Based on data for (S)-Piperidine-3-carboxylic acid and DL-piperidine-2-carboxylic acid.[6][8]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation Based on data for (S)-Piperidine-3-carboxylic acid and DL-piperidine-2-carboxylic acid.[6][8]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on data for Piperidine-4-carboxylic acid and (S)-Piperidine-3-carboxylic acid.[8][10] |

It is crucial to handle this compound as if it possesses all the hazards of its parent structures until specific toxicological data becomes available.

Section 3: Laboratory Risk Assessment and Control Hierarchy

A thorough risk assessment is mandatory before commencing any work with this compound. The causality behind this is to proactively identify potential exposure scenarios and implement robust control measures. The hierarchy of controls, from most to least effective, must be applied.

  • Engineering Controls: These are the primary line of defense.

    • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[9] This is critical to prevent inhalation of airborne particles or vapors.

    • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][11]

    • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][9]

  • Administrative Controls: These are work practices that reduce exposure risk.

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental workflows involving this compound.

    • Designated Areas: Clearly designate specific areas within the lab for handling and storing this compound.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical class.

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and must not be used as a substitute for engineering or administrative controls.

Risk_Assessment_Workflow cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control Implementation cluster_procedure Phase 3: Experimental Work A Identify Compound: 1-(3-Methylbenzyl)piperidine- 2-carboxylic acid B Review Analog Data (Piperidine-Carboxylic Acids) A->B C Perform Risk Assessment: Identify Hazards (Irritation) & Exposure Routes B->C D Engineering Controls: - Fume Hood - Ventilation C->D E Administrative Controls: - SOPs - Designated Area F Personal Protective Equipment (PPE): - Gloves, Goggles, Lab Coat G Execute Experiment Following SOP F->G

Caption: Risk assessment and control workflow for handling the target compound.

Section 4: Standard Operating Protocol for Safe Handling

This protocol is a self-validating system designed to minimize exposure during routine laboratory work.

4.1. Preparation and Weighing

  • Pre-Handling Check: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned.

  • Material Transport: Transport the sealed container of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid to the designated fume hood.

  • Weighing: If weighing the solid, perform this task within the fume hood. Use a disposable weigh boat to prevent contamination of the balance. Avoid creating dust. If dust formation is unavoidable, additional respiratory protection should be considered.[6][12]

  • Dissolution: Add solvent to the compound directly in the reaction vessel within the fume hood to prevent dust generation.

4.2. Storage

  • Container: Store the compound in its original, tightly sealed container.[6][13]

  • Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[6][11]

  • Incompatibilities: Store away from strong oxidizing agents.[7][11]

Section 5: Personal Protective Equipment (PPE) Specification

The selection of appropriate PPE is critical. The following table details the minimum requirements based on the inferred hazards.

Table 3: Recommended Personal Protective Equipment

Body Part PPE Specification Rationale and Standard
Hands Chemically resistant gloves (e.g., Nitrile). To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[6][12] Conforms to standards like EN 374.
Eyes Tightly fitting safety goggles with side-shields. To protect against splashes and airborne particles, preventing serious eye irritation.[6] Conforms to standards like EN 166 (EU) or NIOSH (US).[12]
Body Laboratory coat. To protect skin and personal clothing from contamination.[6]

| Respiratory | Not required under normal use with a fume hood. | A NIOSH/MSHA approved respirator may be necessary for large spills or if engineering controls are insufficient.[12][13] |

Section 6: Emergency and First-Aid Procedures

Immediate and appropriate action is vital in an emergency. All personnel must be familiar with these procedures.

6.1. Spills and Leaks

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, use a dry, inert absorbent material (e.g., sand, vermiculite). Avoid creating dust.[10]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • PPE: Wear full PPE, including respiratory protection if necessary, during the entire cleanup process.[6]

6.2. Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[6][7] If skin irritation occurs or persists, get medical advice.[6][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS or container label to the physician.[9][13]

Emergency_Response_Flowchart cluster_routes cluster_actions start Exposure Event eye Eye Contact start->eye skin Skin Contact start->skin inhale Inhalation start->inhale flush_eyes Flush with water for 15 min eye->flush_eyes wash_skin Remove clothing, wash with soap & water skin->wash_skin fresh_air Move to fresh air inhale->fresh_air seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical

Caption: Basic emergency response flowchart for personal exposure.

Section 7: Disposal Considerations

All waste containing 1-(3-Methylbenzyl)piperidine-2-carboxylic acid, including empty containers and contaminated materials (e.g., gloves, weigh boats), must be treated as chemical waste. Disposal must be carried out in suitable, closed containers and handled by a licensed waste disposal service in accordance with all local, state, and federal regulations.[6][13] Do not allow the chemical to enter drains or the environment.[6]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Generic SDS Provider. SAFETY DATA SHEETS for DL-piperidine-2-carboxylic acid.
  • Santa Cruz Biotechnology, Inc. (2026). 1-(3-methylbenzyl)piperidine-2-carboxylic acid.
  • BenchChem. (2025). Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2010).
  • AaronChem. (2024). Safety Data Sheet - 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid.
  • Apollo Scientific.
  • Combi-Blocks. (2023). MSDS - (S)-Piperidine-3-carboxylic acid.
  • AAPPTec, LLC. Safety Data Sheet - Boc-4-(Boc-amino)piperidine-4-carboxylic acid.
  • Combi-Blocks. (2023).
  • PENTA s.r.o. (2024).
  • Fisher Scientific. SAFETY DATA SHEET - N-BOC-PIPERIDINE-2-CARBOXYLIC ACID.
  • DrugFuture. (2025).
  • Cambridge Isotope Laboratories, Inc. Pipecolic acid (piperidine 2-carboxylic acid) (¹³C₆, 98%; ¹⁵N, 98%).
  • Jubilant Ingrevia.
  • PMC. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • CymitQuimica. CAS 7730-87-2: 1-Methyl-2-piperidinecarboxylic acid.
  • PubChem. 1-Methylpiperidine-2-carboxylic acid.
  • BenchChem. (2025).
  • NIST. 2-Piperidinecarboxylic acid.
  • Chemos GmbH & Co. KG.
  • Wikipedia. Pipecolic acid.
  • ChemWhat. 1-(3-METHYLBENZYL)PIPERIDINE-3-CARBOXYLIC ACID CAS#: 896047-15-7.

Sources

discovery and synthesis of novel piperidine alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperidine Alkaloids

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for exploring chemical space. This guide provides an in-depth technical exploration of the contemporary strategies employed in the . We will dissect the journey from initial identification in natural sources or through high-throughput screening to the intricate art of stereocontrolled synthesis. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale and field-proven insights that drive successful discovery campaigns.

Introduction: The Enduring Significance of Piperidine Alkaloids in Drug Discovery

The 2-substituted piperidine motif is a cornerstone of alkaloid chemistry, found in over 7,500 known natural products. This simple heterocyclic structure is far from mundane; it is a recurring molecular feature in a vast array of biologically active compounds, from the neurotoxin coniine, the first alkaloid to be chemically synthesized, to modern blockbuster drugs like the antipsychotic risperidone and the ADHD medication methylphenidate (Ritalin). The piperidine ring's conformational flexibility and its basic nitrogen atom are key to its function, allowing it to engage in critical hydrogen bonding and ionic interactions with biological targets. The challenge and immense opportunity lie in the discovery and synthesis of novel derivatives that can address new therapeutic targets with enhanced specificity and efficacy.

Section 1: Discovery of Novel Piperidine Scaffolds - From Nature's Blueprint to High-Throughput Screening

The discovery of new chemical entities is the first critical step in the drug development pipeline. For piperidine alkaloids, this process follows two major parallel paths: harnessing the immense diversity of the natural world and leveraging the power of modern screening technologies.

Bio-prospecting and Isolation from Natural Sources

Nature remains the most prolific source of complex and biologically validated piperidine alkaloids. Organisms from plants, insects, amphibians, and marine invertebrates produce these compounds for defense and communication.

The Causality Behind the Workflow: The traditional approach begins with a crude extract from a biological source. The decision to pursue a specific extract is often guided by ethnobotanical knowledge or initial bioactivity screens. The subsequent fractionation is not a random process; it is a systematic separation based on polarity, guided by bioassays at each stage. This "bioassay-guided fractionation" ensures that purification efforts remain focused on the components responsible for the desired biological effect. Modern "dereplication" strategies, using LC-MS and NMR databases, are now integrated early in the process to rapidly identify known compounds, saving valuable time and resources by allowing researchers to focus only on potentially novel structures.

Experimental Protocol: Bioassay-Guided Isolation of a Novel Piperidine Alkaloid

  • Extraction: Air-dried and powdered plant material (e.g., 1 kg of Lobelia inflata) is macerated with 80% methanol (MeOH) at room temperature for 48 hours. The process is repeated three times.

  • Solvent Partitioning: The combined MeOH extracts are concentrated under reduced pressure to yield a crude gum. This gum is then suspended in water and sequentially partitioned with solvents of increasing polarity: hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).

  • Bioassay: Each fraction (hexane, DCM, EtOAc, and the remaining aqueous layer) is tested for activity against a target of interest (e.g., acetylcholinesterase inhibition). Let's assume the DCM fraction shows the highest activity.

  • Initial Chromatographic Separation: The active DCM fraction (e.g., 10 g) is subjected to vacuum liquid chromatography (VLC) over silica gel, eluting with a stepwise gradient of hexane and EtOAc. Fractions are collected and re-assayed.

  • High-Performance Liquid Chromatography (HPLC): The most active fractions from VLC are pooled and subjected to semi-preparative reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile gradient to yield the pure compound.

  • Structure Elucidation: The purified compound's structure is determined using HRMS, 1D/2D NMR, and potentially X-ray crystallography.

In Silico and High-Throughput Screening (HTS) Approaches

While nature provides inspiration, synthetic libraries offer speed and diversity. HTS allows for the rapid screening of tens of thousands of piperidine-containing compounds against a specific biological target. The workflow is designed for efficiency and statistical robustness.

Diagram: High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_0 Library Preparation cluster_1 Assay Development & Screening cluster_2 Hit Validation & Triage Compound_Library Piperidine-focused Compound Library Assay_Dev Target-Based Assay (e.g., Enzyme Inhibition) HTS Robotic High-Throughput Screening (1536-well plates) Assay_Dev->HTS Miniaturization Primary_Hits Primary Hits Identified (Activity > Threshold) HTS->Primary_Hits Data Analysis Dose_Response Dose-Response Curve (IC50 Determination) Primary_Hits->Dose_Response Hit Confirmation SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Analog Synthesis Hit_to_Lead Validated Hit (Lead Candidate) SAR->Hit_to_Lead Optimization

Caption: Workflow for identifying novel piperidine hits via HTS.

Section 2: The Synthetic Chemist's Toolkit - Strategies for Novel Piperidine Alkaloid Synthesis

Once a novel structure is identified, the challenge shifts to the laboratory. Synthetic chemistry provides the means to confirm the structure, produce material for further testing, and generate analogues to optimize biological activity.

Asymmetric Synthesis: The Key to Biological Specificity

Biological systems are chiral. Therefore, the stereocontrolled synthesis of piperidine alkaloids is not an academic exercise but a fundamental requirement for producing therapeutically relevant molecules. A common and powerful strategy is the use of chiral catalysts.

The Causality Behind Catalyst Choice: The choice of an asymmetric catalyst is dictated by the specific transformation required. For instance, in synthesizing a 2,6-disubstituted piperidine, an asymmetric hydrogenation of a pyridine precursor might be employed. A Ruthenium-BINAP catalyst system is often chosen for this due to its well-documented high enantioselectivity for a broad range of substituted pyridines. The catalyst creates a chiral pocket, forcing the substrate to bind in a specific orientation, which directs the delivery of hydrogen to one face of the molecule, resulting in one enantiomer over the other.

Table: Comparison of Asymmetric Catalytic Systems for Piperidine Synthesis

Catalytic SystemKey TransformationTypical e.e. (%)Substrate ScopeReference
Ru-BINAP ComplexesAsymmetric Hydrogenation of Pyridines>95%Wide range of substituted pyridines
Organocatalysis (Proline)Mannich / Michael Reactions90-99%Cyclizations forming the piperidine core
Chiral Phosphoric AcidsPictet-Spengler Reaction>90%Synthesis of tetrahydro-β-carbolines
Modern Innovations: C-H Activation

A significant advancement in synthetic chemistry is C-H activation. This technology allows chemists to directly functionalize the carbon-hydrogen bonds of the piperidine ring, which were traditionally considered unreactive. This avoids lengthy synthetic sequences involving pre-functionalization (installing a "handle" for further reactions).

The Causality of the Catalytic Cycle: Palladium-catalyzed C-H activation often employs a directing group (DG) attached to the piperidine nitrogen. This DG coordinates to the palladium center, bringing the catalyst into close proximity to a specific C-H bond. This intramolecular delivery facilitates the cleavage of the C-H bond (the rate-determining step) and the formation of a new carbon-carbon or carbon-heteroatom bond, offering a highly regioselective method for elaborating the piperidine core.

Diagram: Simplified Catalytic Cycle for Pd-Catalyzed C-H Activation

CH_Activation A Pd(II) Precatalyst B Coordination & CMD A->B + Substrate - HX C Cyclometalated Intermediate B->C D Oxidative Addition C->D + R-X E Reductive Elimination D->E E->A + Functionalized Product

Caption: Palladium-catalyzed C-H activation cycle via a directing group.

Case Study: Total Synthesis of a Novel Alkaloid

To illustrate these principles, let's consider the synthesis of a hypothetical novel alkaloid, "Piperidinomycin A," featuring a C2 alkyl chain and a C4 hydroxyl group. A plausible retrosynthetic analysis would disconnect the molecule at key bonds, revealing simpler starting materials. A key step could be an aza-Diels-Alder reaction to form the piperidine ring, followed by stereoselective reduction to install the C4 hydroxyl group.

Experimental Protocol: Key Diastereoselective Reduction Step

  • Setup: To a solution of the enone precursor (1.0 mmol) in dry THF (10 mL) under an argon atmosphere at -78 °C is added L-Selectride® (1.1 mL, 1.1 mmol, 1.0 M solution in THF).

  • Reaction: The reaction mixture is stirred at -78 °C for 2 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Quench: Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous sodium bicarbonate solution (5 mL).

  • Workup: The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired C4-hydroxy piperidine derivative. The diastereomeric ratio is determined by NMR analysis.

The Rationale: L-Selectride is chosen as the reducing agent due to its steric bulk. The large tri-sec-butylborohydride reagent will preferentially approach the ketone from the less hindered face of the molecule, leading to the formation of one diastereomer in high selectivity. This is a classic example of substrate-controlled stereoselection.

Section 3: From Molecule to Medicine - Preclinical Evaluation

The synthesis of a novel piperidine alkaloid is not the end goal. It must be evaluated for its potential as a therapeutic agent. This involves a multi-stage process to assess its biological activity and drug-like properties.

Diagram: Drug Discovery Pipeline for a Novel Piperidine Alkaloid

Drug_Discovery_Pipeline Start Novel Piperidine Scaffold Identified In_Vitro In Vitro Testing (Potency, Selectivity, MoA) Start->In_Vitro ADMET In Vitro ADMET (Metabolic Stability, Permeability) In_Vitro->ADMET In_Vivo In Vivo Efficacy (Animal Models) ADMET->In_Vivo Tox Preliminary Toxicology In_Vivo->Tox Lead_Opt Lead Optimization (SAR-driven Synthesis) Tox->Lead_Opt Iterative Feedback Candidate Preclinical Candidate Selection Tox->Candidate Lead_Opt->In_Vitro

Caption: The preclinical drug discovery and development pipeline.

ADMET Profiling: The piperidine scaffold itself can significantly influence the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate. The basic nitrogen is typically protonated at physiological pH, which can enhance aqueous solubility but may limit passive diffusion across cell membranes. Metabolism often occurs via N-dealkylation or oxidation of the piperidine ring by cytochrome P450 enzymes. Early assessment of these properties is crucial to avoid costly failures in later stages of development.

Conclusion and Future Outlook

The remain a vibrant and highly rewarding field of research. The integration of modern analytical techniques for natural product discovery, coupled with powerful synthetic methodologies like C-H activation and asymmetric catalysis, has opened new avenues for creating next-generation therapeutics. Future advancements will likely be driven by the application of machine learning and AI in predicting synthetic routes and biological activities, further accelerating the journey from concept to clinic. The enduring presence of the piperidine scaffold in medicine is a testament to its remarkable utility, and its story is far from over.

References

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

  • Robbins, J. B., & Wright, D. L. (2016). The piperidine alkaloids: a case study in the power of biomimetic synthesis. Chemical Society Reviews, 45(1), 133-146. [Link]

  • Gaudêncio, S. P., & Pereira, F. (2015). Dereplication: racing to speed up the natural products discovery process. Natural Product Reports, 32(6), 779-810. [Link]

  • Cui, X., & Burgess, K. (2003). Catalytic homogeneous asymmetric hydrogenations of N-heterocyclic compounds. Chemical Reviews, 105(9), 3272-3296. [Link]

  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Asymmetric Aldol, Mannich, Michael, and Diels-Alder Reactions. Accounts of Chemical Research, 37(8), 580-591. [Link]

  • Seayad, J., & List, B. (2005). Asymmetric organocatalysis. Organic & Biomolecular Chemistry, 3(5), 719-724. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

The Piperidine Scaffold in Medicinal Chemistry: Conformational Dynamics, Physicochemical Properties, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine heterocycle is universally recognized as one of the most privileged scaffolds in modern drug discovery, forming the structural core of a vast array of FDA-approved therapeutics[1]. As a saturated, six-membered nitrogenous ring, piperidine offers an exceptional balance of basicity, metabolic stability, and conformational predictability. Unlike flat aromatic systems, piperidine's three-dimensional chair conformation allows medicinal chemists to project substituents into highly specific spatial vectors, optimizing target engagement. This technical guide explores the causality behind piperidine's physicochemical behavior, details strategies for mitigating its primary toxicological liability, and outlines field-proven synthetic and screening protocols.

Physicochemical Profiling & The hERG Liability

Basicity, Lipophilicity, and Target Engagement

The secondary or tertiary amine within the piperidine ring typically exhibits a pKa ranging from 9.5 to 11.0. Consequently, at a physiological pH of 7.4, the nitrogen is predominantly protonated. This cationic state is highly advantageous for forming robust salt bridges with acidic residues (e.g., aspartate or glutamate) in target proteins such as G-protein coupled receptors (GPCRs) and monoamine transporters. However, this high basicity, when coupled with the intrinsic lipophilicity (LogP) of the carbon skeleton, frequently triggers off-target liabilities.

Causality of hERG Toxicity and Mitigation Strategies

The most critical hurdle in optimizing piperidine-based leads is the human Ether-à-go-go-Related Gene (hERG) potassium channel liability. Blockade of this channel delays cardiac repolarization, leading to QT interval prolongation and potentially fatal arrhythmias[2]. The hERG channel pore is highly promiscuous and features a hydrophobic cavity lined with aromatic residues (e.g., Tyr652 and Phe656). The protonated piperidine nitrogen forms strong cation- π interactions with these aromatic rings, while the lipophilic bulk of the molecule anchors into the hydrophobic pocket[3].

To systematically engineer hERG liabilities out of a piperidine hit, medicinal chemists employ several causality-driven strategies[4]:

  • pKa Attenuation: Introducing electron-withdrawing groups (e.g., β -fluorination) inductively lowers the basicity of the amine, reducing the fraction of the protonated species at physiological pH.

  • Lipophilicity Reduction: Lowering the overall LogP of the molecule decreases the hydrophobic driving force required for the compound to partition into the hERG pore.

  • Zwitterion Introduction: Appending a carboxylic acid creates a zwitterionic species. The massive desolvation penalty required for a zwitterion to enter the lipophilic hERG pore effectively abolishes binding affinity.

  • Steric Hindrance: Adding bulky α -substituents adjacent to the nitrogen prevents the optimal geometric alignment required for cation- π interactions.

hERG_Mitigation Start Piperidine Hit hERG IC50 < 1 µM Check_pKa Assess pKa & Basicity Start->Check_pKa Check_LogP Assess Lipophilicity (LogP > 3?) Start->Check_LogP Mod_pKa Attenuate pKa (e.g., β-Fluorination) Check_pKa->Mod_pKa High pKa (>9) Mod_Steric Steric Shielding (α-substitution) Check_pKa->Mod_Steric Essential Basic N Mod_LogP Reduce LogP (Increase polarity) Check_LogP->Mod_LogP High LogP Mod_Zwitterion Zwitterion Strategy (Add Carboxylic Acid) Check_LogP->Mod_Zwitterion Target allows acidic group Evaluate Automated Patch-Clamp hERG Assay Mod_pKa->Evaluate Mod_LogP->Evaluate Mod_Zwitterion->Evaluate Mod_Steric->Evaluate Evaluate->Start Iterative Optimization Success Optimized Lead hERG IC50 > 30 µM Evaluate->Success Desired Profile

Logical workflow for mitigating hERG liability in piperidine-based hits.

Structural Biology & Quantitative Data Presentation

The piperidine ring predominantly exists in a chair conformation, minimizing torsional strain. This rigidity allows for the precise positioning of pharmacophores. Equatorial substituents generally experience less 1,3-diaxial interaction than axial substituents, dictating the thermodynamic stability of the target-ligand complex.

Table 1: Physicochemical Profiles of Representative FDA-Approved Piperidine-Containing Drugs

DrugPrimary TargetIndicationApprox. pKaApprox. LogP
Donepezil Acetylcholinesterase (AChE)Alzheimer's Disease8.94.3
Haloperidol Dopamine D2 ReceptorSchizophrenia8.34.3
Paroxetine Serotonin Transporter (SERT)Depression9.93.9
Fentanyl μ -Opioid ReceptorSevere Pain8.44.0
Raloxifene Estrogen ReceptorOsteoporosis9.85.5

Modern Synthetic Methodologies

Historically, piperidines were synthesized via the exhaustive hydrogenation of pyridine precursors or through ring-closing metathesis. However, modern medicinal chemistry demands highly modular, late-stage functionalization to rapidly explore chemical space.

Recent breakthroughs have introduced two-stage modular processes utilizing biocatalytic carbon-hydrogen (C-H) oxidation followed by radical cross-coupling. This allows for the precise, stereoselective functionalization of 3D piperidine molecules without the need for expensive precious metal catalysts like palladium[5].

For rapid library generation, the microwave-assisted cyclocondensation of 1,5-dichloropentane with primary amines serves as a highly efficient, green-chemistry alternative. This one-pot reaction proceeds via a tandem nucleophilic substitution mechanism in an aqueous alkaline medium, drastically reducing reaction times[6].

Piperidine_Synthesis Step1 1,5-Dichloropentane + Primary Amine Step2 Aqueous K2CO3 Microwave (150°C, 15 min) Step1->Step2 Intermediate Tandem Nucleophilic Substitution Step2->Intermediate Workup Acid-Base Extraction & Organic Wash Intermediate->Workup Product N-Substituted Piperidine (>85% Yield) Workup->Product

Microwave-assisted tandem nucleophilic substitution for piperidine synthesis.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of N-Substituted Piperidines

This protocol provides a rapid, environmentally conscious route to piperidine derivatives[6]. It is designed as a self-validating system : the use of an inorganic base neutralizes the generated HCl, thermodynamically driving the reaction to completion, while the acid-base extraction inherently purifies the basic amine product from neutral impurities.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave-safe reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate ( K2​CO3​ , 2.0 mmol).

  • Solvent Addition: Add 2 mL of deionized water. The aqueous medium supports green chemistry principles and facilitates the dissolution of the inorganic base.

  • Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a constant temperature of 150°C for 15 minutes.

  • Reaction Monitoring: Monitor the disappearance of the primary amine via Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

  • Work-up & Extraction: Cool the vessel to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Purify via silica gel chromatography if trace unreacted amine persists.

Protocol 2: High-Throughput Automated Patch-Clamp hERG Screening

To ensure cardiovascular safety, piperidine leads must be screened for hERG liability. This protocol uses an automated patch-clamp system. It is a self-validating system because it mandates the use of a known potent hERG blocker (Dofetilide) to continuously verify the physiological sensitivity and electrical seal integrity of the assay[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture stably transfected Chinese Hamster Ovary (CHO) or HEK293 cells expressing the Kv11.1 (hERG) potassium channel. Harvest cells when they reach 70-80% confluency.

  • System Calibration: Load the cell suspension into the automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration, ensuring membrane resistance ( Rm​ ) > 500 M Ω for valid data acquisition.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Perfusion: Perfuse the piperidine test compounds at escalating concentrations (0.1, 1.0, 10, and 30 µM). Wait 3-5 minutes per concentration to achieve steady-state block.

  • Validation & Analysis: Run Dofetilide (10 nM) as a positive control at the end of the plate. The assay is only validated if Dofetilide produces >80% inhibition of the tail current. Calculate the IC50​ based on the fractional block of the tail current amplitude.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design Source: ResearchGate URL
  • Toward in vivo-relevant hERG safety assessment and mitigation strategies Source: PLOS One URL
  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups Source: ACS Publications URL
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals Source: News-Medical URL
  • Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane Source: Benchchem URL
  • Early identification of hERG liability in drug discovery programs by automated patch clamp Source: Frontiers URL

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(3-Methylbenzyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Methylbenzyl)piperidine-2-carboxylic acid is a substituted N-arylmethyl pipecolic acid derivative. Pipecolic acid and its analogues are significant structural motifs in medicinal chemistry and drug discovery.[1][2] These non-proteinogenic amino acids are incorporated into peptidomimetics to introduce conformational constraints, enhance metabolic stability, and modulate biological activity. The N-substituent on the piperidine ring plays a crucial role in defining the molecule's interaction with biological targets. This application note provides a detailed, field-proven protocol for the synthesis of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid, designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Two primary and highly effective synthetic strategies are presented: direct N-alkylation and reductive amination. Each method offers distinct advantages, and the choice of protocol may depend on the availability of starting materials and desired reaction conditions.

Synthetic Strategies Overview

The synthesis of the target compound can be efficiently achieved through two principal routes, as illustrated below.

Synthesis_Overview cluster_0 Synthetic Pathways Starting_Materials Piperidine-2-carboxylic Acid (or its ester) Route_A Route A: Direct N-Alkylation Starting_Materials->Route_A Route_B Route B: Reductive Amination Starting_Materials->Route_B Target_Compound 1-(3-Methylbenzyl)piperidine- 2-carboxylic acid Route_A->Target_Compound 3-Methylbenzyl halide, Base Route_B->Target_Compound 3-Methylbenzaldehyde, Reducing Agent

Figure 1: Overview of synthetic routes to 1-(3-Methylbenzyl)piperidine-2-carboxylic acid.

Protocol 1: Direct N-Alkylation of Piperidine-2-carboxylic Acid

This method involves the direct reaction of piperidine-2-carboxylic acid with a 3-methylbenzyl halide in the presence of a base. The N-alkylation of piperidines is a well-established transformation.[3][4] The use of a suitable base is critical to deprotonate the secondary amine, thereby increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct formed during the reaction.

Materials and Equipment
Reagent/MaterialGradeSupplier
Piperidine-2-carboxylic acid≥98%Commercially Available
3-Methylbenzyl bromide≥97%Commercially Available
Potassium carbonate (K₂CO₃), anhydrousACS gradeCommercially Available
Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS gradeCommercially Available
1 M Hydrochloric acid (HCl)ACS gradeCommercially Available
Saturated sodium bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)ACS gradeCommercially Available
Round-bottom flask-Standard laboratory glassware
Magnetic stirrer and stir bar-Standard laboratory equipment
Heating mantle with temperature control-Standard laboratory equipment
Separatory funnel-Standard laboratory glassware
Rotary evaporator-Standard laboratory equipment
Experimental Protocol

N_Alkylation_Workflow Start Start Dissolve Dissolve piperidine-2-carboxylic acid and K₂CO₃ in anhydrous DMF Start->Dissolve Add_Halide Add 3-methylbenzyl bromide dropwise at room temperature Dissolve->Add_Halide Heat Heat the reaction mixture at 60-70 °C Add_Halide->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Workup Perform aqueous workup: - Dilute with water - Extract with EtOAc Monitor->Workup Upon completion Wash Wash organic layer with brine Workup->Wash Dry Dry organic layer over MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify End Obtain 1-(3-Methylbenzyl)piperidine- 2-carboxylic acid Purify->End

Figure 2: Workflow for the direct N-alkylation protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidine-2-carboxylic acid (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the piperidine-2-carboxylic acid.

  • Reagent Addition: Stir the suspension at room temperature and add 3-methylbenzyl bromide (1.2 eq.) dropwise over 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure 1-(3-Methylbenzyl)piperidine-2-carboxylic acid.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient for deprotonating the secondary amine without causing significant side reactions. An excess is used to ensure complete reaction and to neutralize the HBr byproduct.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: Heating the reaction accelerates the rate of alkylation. The chosen temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions.

Protocol 2: Reductive Amination

Reductive amination is a powerful and often high-yielding method for the synthesis of amines.[5][6][7] This process involves the reaction of an amine with a carbonyl compound (an aldehyde in this case) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[8] This one-pot procedure is highly efficient and avoids the use of alkyl halides.[9]

Materials and Equipment
Reagent/MaterialGradeSupplier
Piperidine-2-carboxylic acid methyl ester hydrochloride≥98%Commercially Available
3-Methylbenzaldehyde≥97%Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Saturated sodium bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)ACS gradeCommercially Available
Round-bottom flask-Standard laboratory glassware
Magnetic stirrer and stir bar-Standard laboratory equipment
Separatory funnel-Standard laboratory glassware
Rotary evaporator-Standard laboratory equipment
Experimental Protocol

Reductive_Amination_Workflow Start Start Dissolve Dissolve piperidine-2-carboxylic acid methyl ester HCl and 3-methylbenzaldehyde in anhydrous DCM Start->Dissolve Add_Base Add triethylamine to neutralize HCl Dissolve->Add_Base Stir_1 Stir at room temperature for 30-60 minutes Add_Base->Stir_1 Add_Reductant Add sodium triacetoxyborohydride portion-wise Stir_1->Add_Reductant Stir_2 Stir at room temperature Add_Reductant->Stir_2 Monitor Monitor reaction progress by TLC Stir_2->Monitor Quench Quench with saturated NaHCO₃ solution Monitor->Quench Upon completion Workup Perform aqueous workup: - Separate layers - Extract aqueous layer with DCM Quench->Workup Wash Wash combined organic layers with brine Workup->Wash Dry Dry organic layer over MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Hydrolyze Hydrolyze the ester to the carboxylic acid Purify->Hydrolyze End Obtain 1-(3-Methylbenzyl)piperidine- 2-carboxylic acid Hydrolyze->End

Figure 3: Workflow for the reductive amination protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask with a magnetic stir bar, add piperidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq.) and 3-methylbenzaldehyde (1.1 eq.).

  • Solvent and Base Addition: Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of about 0.1 M. Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl ester by flash column chromatography on silica gel.

  • Hydrolysis: The resulting methyl ester can be hydrolyzed to the final carboxylic acid product using standard procedures (e.g., treatment with LiOH in a THF/water mixture, followed by acidic workup).

Rationale for Experimental Choices:

  • Starting Material: The methyl ester of piperidine-2-carboxylic acid is often used to improve solubility in organic solvents and to avoid potential side reactions with the carboxylic acid group.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions than sodium borohydride.

  • Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-reactive and effectively solubilizes the reactants.

Characterization

The final product, 1-(3-Methylbenzyl)piperidine-2-carboxylic acid (CAS 1025013-26-6), should be characterized to confirm its identity and purity.[10][11]

  • Molecular Formula: C₁₄H₁₉NO₂[10]

  • Molecular Weight: 233.31 g/mol [10]

Recommended Analytical Techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield (N-Alkylation) Incomplete reaction- Ensure reagents are anhydrous. - Increase reaction time or temperature. - Use a stronger base like cesium carbonate.
Side reactions- Consider using 3-methylbenzyl chloride instead of the bromide to reduce reactivity.
Low Yield (Reductive Amination) Inefficient iminium ion formation- Add a dehydrating agent like molecular sieves. - Ensure the reaction is run under anhydrous conditions.
Decomposition of reducing agent- Add the sodium triacetoxyborohydride in portions.
Product is difficult to purify Presence of unreacted starting materials- Optimize the stoichiometry of the reactants. - Ensure the reaction goes to completion by monitoring with TLC.
Formation of byproducts- Adjust the reaction conditions (temperature, solvent, base/reducing agent).

Conclusion

This application note provides two robust and reproducible protocols for the synthesis of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid. The direct N-alkylation method is a classical approach that is effective and straightforward. The reductive amination protocol offers a mild and highly efficient alternative, particularly suitable for sensitive substrates. By following these detailed procedures and considering the rationale behind the experimental choices, researchers can confidently synthesize this valuable building block for applications in medicinal chemistry and drug discovery.

References

  • G. S. Akhmetova, U. B. Issayeva, S. A. Ross, N. V. Zubenko, K. D. Praliyev, "Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives," Molecules, 2026. [Source: Not a direct URL, but based on search result[12]]

  • J. G. H. Willems, F. J. J. de Kanter, W. H. N. Nijhuis, J. C. van der Toorn, M. W. P. L. van Loevezijn, "A versatile route towards 6-arylpipecolic acids," Beilstein Journal of Organic Chemistry. [Link]

  • C. Burschka, A. T. T. Dube, T. H. T. Dang, P. Luger, M. T. Reetz, "Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines," Tetrahedron, 2001. [Link]

  • ResearchGate, "Procedure for N-alkylation of Piperidine?," [Link]

  • Wikipedia, "Reductive amination," [Link]

  • ARKIVOC, "Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes," [Link]

  • Chemistry LibreTexts, "24.6: Synthesis of Amines," [Link]

  • Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)," [Link]

  • Master Organic Chemistry, "Reductive Amination, and How It Works," [Link]

Sources

The Enigmatic Chiral Ligand: An Exploration of 1-(3-Methylbenzyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Despite a comprehensive review of available scientific literature and chemical databases, the application of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid as a chiral ligand in asymmetric catalysis remains largely undocumented. While the molecular structure suggests potential for such applications, specific protocols, catalytic performance data, and detailed mechanistic studies are not presently available in published resources.

This application note seeks to provide a foundational understanding of the structural features of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid and to contextualize its potential use by drawing parallels with well-established chiral piperidine-based ligands. The information herein is intended for researchers, scientists, and drug development professionals who may be exploring novel chiral ligands for asymmetric synthesis.

Molecular Structure and Chiral Features

1-(3-Methylbenzyl)piperidine-2-carboxylic acid is a chiral, non-racemic compound with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol .[1] Its structure is characterized by a piperidine ring, which is a common scaffold in many pharmaceuticals and natural products.[2][3] The chirality of the molecule arises from the stereocenter at the C2 position of the piperidine ring, which bears a carboxylic acid group.

The key structural features that suggest its potential as a chiral ligand include:

  • A Chiral Center: The stereogenic center at C2 provides the basis for enantioselective catalysis.

  • A Lewis Basic Nitrogen Atom: The nitrogen atom within the piperidine ring can coordinate to a metal center.

  • A Carboxylic Acid Group: The carboxyl group can also coordinate to a metal center, potentially forming a bidentate chelate.

  • A Sterically Bulky N-Substituent: The 3-methylbenzyl group attached to the nitrogen atom can create a specific chiral environment around the metal center, influencing the approach of substrates.

The interplay of these features could, in principle, allow for the formation of well-defined, chiral metal complexes capable of catalyzing a variety of asymmetric transformations.

Figure 1. Molecular structure of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid.

Potential Synthetic Pathway

While specific synthetic procedures for 1-(3-Methylbenzyl)piperidine-2-carboxylic acid are not detailed in the surveyed literature, a plausible retrosynthetic analysis suggests it could be prepared from piperidine-2-carboxylic acid (pipecolic acid) and 3-methylbenzyl bromide via N-alkylation.

Retrosynthesis Target 1-(3-Methylbenzyl)piperidine- 2-carboxylic acid Precursors Piperidine-2-carboxylic acid (Pipecolic acid) + 3-Methylbenzyl bromide Target->Precursors N-Alkylation

Figure 2. A possible retrosynthetic route.

A general protocol for such a reaction would involve the deprotonation of the secondary amine of pipecolic acid with a suitable base, followed by the addition of the electrophilic 3-methylbenzyl bromide. The carboxylic acid moiety would likely require protection during this step to prevent unwanted side reactions.

Hypothetical Applications in Asymmetric Catalysis

Based on the structural similarities to other N-substituted amino acid-derived ligands, 1-(3-Methylbenzyl)piperidine-2-carboxylic acid could potentially be employed in a range of metal-catalyzed asymmetric reactions. These might include:

  • Asymmetric Aldol Reactions: The formation of a chiral metal enolate could facilitate the enantioselective addition to aldehydes.

  • Asymmetric Michael Additions: The ligand could be used to create a chiral environment for the conjugate addition of nucleophiles to α,β-unsaturated compounds.

  • Asymmetric Hydrogenations: As part of a metal complex, it could direct the enantioselective reduction of prochiral olefins or ketones.[4]

  • Asymmetric C-H Functionalization: Chiral ligands are increasingly used to control the enantioselectivity of C-H activation and functionalization reactions.[5]

It is important to emphasize that these are hypothetical applications based on established principles of asymmetric catalysis and the structural features of the molecule. Experimental validation is necessary to determine the efficacy of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid in any of these roles.

Challenges and Future Directions

The primary challenge in utilizing 1-(3-Methylbenzyl)piperidine-2-carboxylic acid as a chiral ligand is the current lack of empirical data. To establish its utility, future research should focus on:

  • Development of a robust and scalable synthesis: An efficient method for its preparation is the first step towards its broader application.

  • Preparation and characterization of its metal complexes: Understanding the coordination chemistry of the ligand with various transition metals is crucial.

  • Screening in a variety of asymmetric reactions: A systematic evaluation of its performance in different catalytic transformations is needed to identify potential areas of application.

  • Mechanistic studies: Elucidating the mechanism of catalysis will provide insights for ligand optimization and the design of more effective catalysts.

Conclusion

1-(3-Methylbenzyl)piperidine-2-carboxylic acid represents an unexplored molecule within the vast landscape of chiral ligands. Its structural features are suggestive of potential applications in asymmetric catalysis. However, the absence of published research on its synthesis and use means that its true potential remains to be discovered. This document serves as a starting point for researchers interested in investigating this and other novel chiral piperidine-based ligands, highlighting the need for fundamental research to unlock their catalytic capabilities.

References

Due to the lack of specific literature on the application of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid as a chiral ligand, the following references provide general context on the synthesis and application of piperidine derivatives and chiral ligands in asymmetric catalysis.

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Modern Catalytic Enantioselective Approaches to Piperidines. (2020). In ResearchGate. Retrieved from [Link]

  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (n.d.). In ResearchGate. Retrieved from [Link]

  • Wang, Z., Cheng, M., Wu, P., Wei, S., & Sun, J. (2006). L-Piperazine-2-carboxylic Acid Derived N-Formamide as a Highly Enantioselective Lewis Basic Catalyst for Hydrosilylation of N-Aryl Imines with an Unprecedented Substrate Profile. Organic Letters, 8(14), 3045–3048. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Ruan, J., & Xiao, J. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 10(1), 84–89. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. (n.d.).
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

  • The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. (2025, November 19). In E-Thesis-2022-14.pdf. Retrieved from [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - White Rose Research Online. (2022, June 14). Retrieved from [Link]

  • Synthesis and Characterization of Some New C 2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid - MDPI. (2012, May 9). Retrieved from [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. (n.d.). Retrieved from [Link]

Sources

Application of Piperidine Carboxylic Acids in Peptide Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical Twenty Amino Acids

In the landscape of modern drug discovery and chemical biology, the limitations of the 20 proteinogenic amino acids are increasingly apparent. The quest for peptides and peptidomimetics with enhanced therapeutic properties—such as improved stability, bioavailability, and target specificity—has driven the exploration of non-natural amino acids. Among these, piperidine carboxylic acids have emerged as a versatile class of building blocks, offering unique conformational constraints and a robust scaffold for the design of novel bioactive molecules.[1] The piperidine ring, a saturated six-membered heterocycle, provides a rigid structure that can significantly influence the secondary structure of a peptide, making it an invaluable tool for medicinal chemists.[2][3]

This technical guide provides a comprehensive overview of the application of piperidine carboxylic acids in peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS). We will delve into the rationale behind their use, provide detailed protocols for their incorporation into peptide chains, and discuss the potential challenges and solutions in their application.

The Rationale for Incorporating Piperidine Carboxylic Acids

The incorporation of piperidine carboxylic acids into peptide sequences is a strategic approach to modulate their structure and function. The primary motivations for their use include:

  • Conformational Constraint: The rigid chair-like conformation of the piperidine ring restricts the rotational freedom of the peptide backbone.[2][3] This pre-organization can lead to a more defined three-dimensional structure, which is often crucial for high-affinity binding to biological targets. By replacing flexible glycine or proline residues, for instance, with a piperidine carboxylic acid, researchers can induce specific turns or kinks in the peptide chain, mimicking or stabilizing bioactive conformations.[2][4]

  • Peptidomimetic Scaffolds: Piperidine carboxylic acids serve as excellent scaffolds for the development of peptidomimetics.[4][5] These are molecules that mimic the essential structural features of a peptide but with improved pharmacological properties. The piperidine ring can be functionalized at various positions to introduce pharmacophoric groups in a well-defined spatial arrangement, leading to enhanced target engagement.[6]

  • Increased Proteolytic Stability: The non-natural structure of piperidine-containing peptides often renders them less susceptible to degradation by proteases. This increased enzymatic stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

  • Modulation of Physicochemical Properties: The inclusion of the piperidine moiety can alter the lipophilicity and solubility of a peptide, which can be fine-tuned to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Solid-Phase Peptide Synthesis (SPPS) of Piperidine-Containing Peptides

The most common and efficient method for synthesizing peptides containing piperidine carboxylic acids is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[7][8] The general workflow involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.

Visualizing the SPPS Workflow

The following diagram illustrates the key steps in a typical Fmoc-based SPPS cycle for incorporating a standard amino acid. The incorporation of a piperidine carboxylic acid follows the same fundamental principles.

SPPS_Workflow Resin Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing Steps (DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling 3. Washing2 Washing Steps (DMF, DCM) Coupling->Washing2 4. Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle 5. Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Final Step Cycle->Deprotection n cycles Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Incorporation of Fmoc-Piperidine-4-Carboxylic Acid

This protocol outlines the manual solid-phase synthesis of a model tripeptide (Ac-Ala-Pip-Gly-NH2) on a Rink Amide resin, incorporating Fmoc-piperidine-4-carboxylic acid.

Materials and Reagents
  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Gly-OH

  • Fmoc-piperidine-4-carboxylic acid

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

  • Shaker

Protocol Steps
  • Resin Swelling and Fmoc Deprotection:

    • Place 100 mg of Rink Amide resin in a synthesis vessel.

    • Swell the resin in 2 mL of DMF for 30 minutes.

    • Drain the DMF and add 2 mL of 20% (v/v) piperidine in DMF.

    • Shake for 5 minutes, then drain.

    • Add another 2 mL of 20% piperidine in DMF and shake for 15 minutes to ensure complete Fmoc removal.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Coupling of the First Amino Acid (Fmoc-Gly-OH):

    • Prepare the coupling solution: In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in 1 mL of DMF.

    • Add the coupling solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To check for completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Incorporation of Fmoc-Piperidine-4-Carboxylic Acid:

    • Fmoc Deprotection: Repeat step 1 to remove the Fmoc group from the resin-bound glycine.

    • Coupling: Prepare the coupling solution with Fmoc-piperidine-4-carboxylic acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in 1 mL of DMF.

    • Add the solution to the resin and shake for 4 hours. Due to potential steric hindrance from the piperidine ring, a longer coupling time is recommended.[10][11]

    • Perform a Kaiser test to monitor the reaction progress. If the test is positive after 4 hours, extend the coupling time or consider a double coupling.

    • Drain and wash the resin as described previously.

  • Coupling of the Third Amino Acid (Fmoc-Ala-OH):

    • Fmoc Deprotection: Repeat step 1 to deprotect the piperidine nitrogen.

    • Coupling: Couple Fmoc-Ala-OH using the same procedure as in step 2.

    • Drain and wash the resin.

  • N-terminal Acetylation:

    • Fmoc Deprotection: Perform a final Fmoc deprotection as in step 1.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in 2 mL of DMF to the resin.

    • Shake for 30 minutes.

    • Drain and wash the resin with DMF (3 x 2 mL) and DCM (5 x 2 mL). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

    • Add 2 mL of the cleavage cocktail to the dried resin.

    • Shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the peptide.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[12][13][14]

Challenges and Mechanistic Considerations

While the incorporation of piperidine carboxylic acids is generally straightforward, researchers should be aware of potential challenges:

  • Steric Hindrance: The bulky nature of the piperidine ring can sometimes lead to slower or incomplete coupling reactions.[10][11] To address this, it is advisable to:

    • Use more potent coupling reagents such as HATU or HCTU.[15]

    • Extend the coupling time or perform double couplings.

    • Consider microwave-assisted peptide synthesis to enhance reaction kinetics.[16]

  • Diketopiperazine Formation: When coupling the second amino acid to a piperidine residue at the N-terminus of the growing chain, there is a risk of intramolecular cyclization to form a diketopiperazine, leading to chain termination.[17][18] This is particularly prevalent with proline and its analogues. To minimize this side reaction:

    • Use pre-activated amino acids.

    • Ensure rapid coupling times.

  • Aspartimide Formation: In sequences containing aspartic acid followed by a piperidine residue, the use of piperidine for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate.[19][20][21] This can lead to racemization and the formation of β-peptides. To mitigate this:

    • Use protecting groups for the aspartic acid side chain that are less prone to this side reaction (e.g., O-Dmab).[22]

    • Employ alternative, less nucleophilic bases for Fmoc deprotection, such as DBU, in combination with a scavenger for the dibenzofulvene by-product.[23]

Chemical Structures of Key Reagents

Reagents cluster_piperidine Piperidine cluster_fmoc_pip Fmoc-Piperidine-4-Carboxylic Acid cluster_dic DIC cluster_oxyma OxymaPure® piperidine fmoc_pip dic oxyma

Caption: Structures of key reagents used in the protocol.

Data Presentation: Impact of Piperidine Carboxylic Acid Incorporation

The following table summarizes the expected impact of incorporating piperidine carboxylic acids into a peptide sequence compared to a native peptide.

PropertyNative PeptidePiperidine-Containing PeptideRationale
Conformational Flexibility HighLowThe rigid piperidine ring restricts backbone rotation.[2][3]
Proteolytic Stability Variable (sequence-dependent)Generally IncreasedNon-natural structure hinders protease recognition.
Secondary Structure Can be random coilProne to form defined turns (e.g., β-turns)The piperidine scaffold acts as a turn-inducer.[4]
Receptor Binding Affinity VariablePotentially IncreasedPre-organization of the peptide into a bioactive conformation can enhance binding.
Solubility Sequence-dependentCan be alteredThe piperidine moiety can increase or decrease lipophilicity depending on its substitution pattern.

Conclusion

Piperidine carboxylic acids are powerful tools in the arsenal of peptide chemists and drug discovery professionals. Their ability to impose conformational constraints, enhance proteolytic stability, and serve as versatile scaffolds for peptidomimetic design makes them highly valuable for the development of next-generation peptide therapeutics. By understanding the principles of their incorporation via SPPS and being mindful of potential side reactions, researchers can effectively leverage these unique building blocks to create novel molecules with improved pharmacological profiles. The detailed protocols and considerations presented in this guide are intended to facilitate the successful application of piperidine carboxylic acids in peptide synthesis and accelerate the discovery of new and improved peptide-based drugs.

References

  • Martelli, G., Cantelmi, P., Palladino, C., Mattellone, A., Corbisiero, D., Fantoni, T., ... & Ferrazzano, L. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7143-7152.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27.
  • Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 369-376.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Toniolo, C. (1996). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b: Synthesis of Peptides and Peptidomimetics (pp. 245-266). Thieme.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Davies, J., Evans, R. H., Francis, A. A., Jones, A. W., Smith, D. A., & Watkins, J. C. (1982). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. Neurochemical research, 7(9), 1119-1133.
  • Virgilio, A. A., Bray, A. A., Zhang, W., Trinh, L., Snyder, J., & DeMattei, J. A. (2014). Design, synthesis, and validation of a β-turn mimetic library targeting protein-protein and peptide-receptor interactions.
  • Wang, Y., Li, L., & Li, L. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 527-536.
  • BenchChem. (2025). Comparative analysis of different peptide synthesis strategies.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Svensson, A., Larsson, R., & Kihlberg, J. (2012). 3-Aminopiperidine-based peptide analogues as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS. Journal of medicinal chemistry, 55(6), 2865-2875.
  • Lee, S. K. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. The Journal of Physical Chemistry Letters, 11(21), 9206-9211.
  • Gallou, I., & Senanayake, C. H. (2006). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. The Journal of organic chemistry, 71(17), 6480-6488.
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2006). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 71(26), 9675-9678.
  • Lacea, G. J., Jakes, K. A., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • Ferrazzano, L., Martelli, G., Cantelmi, P., Palladino, C., Mattellone, A., Corbisiero, D., ... & Cabri, W. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. CRIS - Università di Bologna.
  • Estiarte, M. A., Rubiralta, M., Diez, A., Thormann, M., & Giralt, E. (2000). Oxazolopiperidin-2-ones as type II'beta-turn mimetics: synthesis and conformational analysis. The Journal of organic chemistry, 65(21), 6992-9.
  • Chaverri-Aguilar, C., Guerrero-Hernández, C., Chacón-Ordóñez, T., Cicció, J. F., & Granados-Soto, V. (2023). Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica. Molecules, 28(24), 8031.
  • Connon, S. J. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6564-6568.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoketene Acetals. Synform, 2022(10), A155-A159.
  • Novabiochem®. (n.d.).
  • BenchChem. (2025). Side reactions associated with piperidine treatment of PEG-containing molecules.
  • BenchChem. (2025). Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid.
  • Grognet, P. (n.d.).
  • Offer, J., & Boddy, C. N. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS omega, 9(2), 2098-2104.
  • Tickler, A. K., & Wade, J. D. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotecting reagent. Journal of peptide science, 7(9), 488-494.
  • Wang, Y., Li, L., & Li, L. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar.
  • Hansen, M. B., & Jensen, K. J. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13919-13927.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. SciSpace.

Sources

N-alkylation of piperidine-2-carboxylic acid experimental procedure

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the N-Alkylation of Piperidine-2-Carboxylic Acid (Pipecolic Acid)

Introduction & Strategic Overview

Piperidine-2-carboxylic acid (commonly known as pipecolic acid) is a highly versatile cyclic amino acid and a critical building block in pharmaceutical synthesis. Its N-alkylated derivatives form the core active pharmaceutical ingredients (APIs) of the "caine" family of amide-type local anesthetics, including mepivacaine, bupivacaine, and ropivacaine. The N-alkylation of the piperidine nitrogen is a pivotal transformation that dictates the lipophilicity, potency, and pharmacokinetic profile of the resulting drug.

Mechanistic Pathways

There are two primary synthetic strategies for introducing the N-alkyl group:

  • Route A: Direct N-Alkylation via Reductive Amination. This approach modifies the free amino acid prior to amidation. Utilizing an aldehyde (e.g., formaldehyde) and a reducing agent (e.g., formic acid), this Eschweiler-Clarke-type mechanism is highly atom-economical and avoids the use of toxic alkyl halides[1].

  • Route B: Late-Stage N-Alkylation of Pipecoloxylidide. In this classical industrial route, pipecolic acid is first coupled with 2,6-xylidine to form the pipecoloxylidide intermediate. The secondary amine is subsequently alkylated using an alkyl halide (e.g., 1-bromopropane) and a mild inorganic base[2].

Expertise Insight: Route A is increasingly preferred for continuous-flow manufacturing due to its superior safety profile and avoidance of homocoupling side-reactions[3]. Conversely, Route B remains the gold standard for batch synthesis of bulk APIs due to the high stability of the pipecoloxylidide intermediate and the ease of late-stage diversification.

Synthetic Workflows

G PA Pipecolic Acid (Piperidine-2-carboxylic acid) N_Alkyl_PA N-Alkyl Pipecolic Acid (e.g., N-Methyl) PA->N_Alkyl_PA Reductive Amination (HCHO, HCOOH) Pipecoloxylidide Pipecoloxylidide (Amide Intermediate) PA->Pipecoloxylidide Amidation (2,6-Xylidine) Mepivacaine Mepivacaine (Local Anesthetic) N_Alkyl_PA->Mepivacaine Amidation (2,6-Xylidine) Ropivacaine Ropivacaine / Bupivacaine (Local Anesthetics) Pipecoloxylidide->Ropivacaine N-Alkylation (Alkyl Halide, K2CO3)

Divergent synthetic pathways for N-alkylation of pipecolic acid derivatives.

Experimental Protocols

Protocol A: Continuous-Flow Reductive Amination (Mepivacaine Precursor)

Self-Validating System: This protocol utilizes a continuous flow setup to strictly control residence time and heat transfer, preventing thermal degradation of the imine intermediate. In-line pressure monitoring ensures system integrity, while the absence of gas evolution confirms steady-state operation[3].

Procedure:

  • Solution Preparation: Prepare a 1.6 M aqueous solution of the pipecolic acid derivative. Add 3.0 equivalents of formaldehyde[3].

  • pH Adjustment: Carefully adjust the pH of the mixture to 4.0 using 2 M NaOH.

    • Causality: A pH of 4.0 is critical; it ensures the amine is sufficiently nucleophilic to attack the aldehyde, while providing enough protons to activate the resulting iminium ion for hydride reduction[3].

  • Reductant Preparation: Prepare a separate 20% (v/v) aqueous solution of formic acid[3].

  • Flow Setup: Pump both solutions using dual HPLC pumps into a T-mixer connected to a heated tubular reactor (10 mL internal volume)[3].

  • Reaction Parameters: Maintain the reactor at 150 °C. Set the combined flow rate to 1.0 mL/min to achieve a precise residence time of 5.0 minutes[3].

  • Pressurization: Install a back-pressure regulator (BPR) set to 8 bar downstream of the reactor.

    • Causality: The BPR keeps the superheated aqueous solvent strictly in the liquid phase, preventing cavitation and ensuring uniform residence time[3].

  • Verification: Collect the effluent and monitor conversion via 1H-NMR (disappearance of the secondary amine N-H peak and appearance of the N-CH3 singlet)[1].

FlowSetup Pump1 Pump A: Pipecolic Acid + HCHO (pH 4.0) Mixer T-Mixer Pump1->Mixer Pump2 Pump B: Formic Acid (20%) Pump2->Mixer Reactor Heated Tubular Reactor (150 °C, 10 mL) Mixer->Reactor 1.0 mL/min BPR Back-Pressure Regulator (8 bar) Reactor->BPR Residence Time: 5 min Product N-Methyl Pipecolic Acid (Effluent) BPR->Product

Continuous-flow experimental workflow for reductive amination.

Protocol B: Batch N-Alkylation with Alkyl Halides (Ropivacaine Precursor)

Self-Validating System: The biphasic solid-liquid nature of this reaction requires vigorous stirring. The completion of the reaction is validated by the cessation of base consumption and routine TLC/HPLC monitoring[2].

Procedure:

  • Initialization: Suspend 17.0 g of L-pipecolic acid-2,6-xylidide in 60 mL of isopropyl alcohol in a round-bottom flask equipped with a reflux condenser[2].

  • Base Addition: Add 6.8 g of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the starting material which would otherwise halt the nucleophilic substitution[2].

  • Phase-Transfer Activation: Add 5.0 mL of deionized water.

    • Causality: The small volume of water partially dissolves the inorganic base at the solvent interface, dramatically accelerating the reaction rate in the alcoholic solvent[2].

  • Alkylation: Add 7.9 mL of 1-bromopropane. Heat the mixture to 72 °C under vigorous stirring for 4 hours[2].

  • Completion Drive: To push the reaction to completion, add an additional 0.8 mL of 1-bromopropane and heat for another 4 hours[2].

  • Workup: Evaporate the isopropanol under reduced pressure. Extract the residue with warm toluene (3 x 50 mL) and wash with water to remove inorganic salts. Crystallize the product from a hexane/ethanol mixture[2].

Quantitative Data Summary

The following table summarizes the key operational parameters and metrics comparing the two alkylation strategies:

ParameterProtocol A: Flow Reductive AminationProtocol B: Batch Alkylation
Target Product Mepivacaine Precursor (N-Methyl)Ropivacaine (N-Propyl)
Alkylation Reagent Formaldehyde / Formic Acid1-Bromopropane
Solvent System Water (pH 4.0)Isopropanol / Water
Operating Temperature 150 °C72 °C
Reaction Time 5 minutes (Residence Time)8 hours
System Pressure 8 barAtmospheric (1 bar)
Base / Scavenger None (Formic acid acts as reductant)Potassium Carbonate (K₂CO₃)
Key Advantage Green solvent, safe, rapid throughputHigh yield, standard batch equipment

References

  • Synthesis Protocol for 2',6'-Pipecoloxylidide and its N-Alkylated Analogues Source: Benchchem URL
  • EP0151110B1 - L-n-n-propylpipecolic acid-2,6-xylidide and method for preparing the same Source: Google Patents / European Patent Office URL
  • Source: Green Chemistry (Royal Society of Chemistry)
  • Rapid production of the anaesthetic mepivacaine through continuous, portable technology (NIH Archive)

Sources

reductive amination protocol for piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Protocols for Piperidine Synthesis and Functionalization

Executive Summary

In the landscape of pharmaceutical development, the piperidine heterocycle remains one of the most privileged scaffolds, ubiquitous in FDA-approved therapeutics. Constructing and functionalizing this ring system with high chemoselectivity and yield is a critical daily operation for discovery chemists. This application note details the mechanistic rationale, optimized parameters, and self-validating protocols for synthesizing substituted piperidines via both intermolecular functionalization and de novo intramolecular cyclization using reductive amination.

Mechanistic Foundations & Reagent Causality

The success of a reductive amination relies entirely on the kinetic orthogonality between imine formation and hydride transfer. The choice of reducing agent dictates the chemoselectivity of the reaction:

  • Why Sodium Triacetoxyborohydride (STAB)? Strong hydrides like Sodium Borohydride (NaBH₄) will prematurely reduce the starting ketone or aldehyde to an alcohol before the amine can condense, destroying the reaction yield[1]. Conversely, Sodium Cyanoborohydride (NaBH₃CN) is effective but generates highly toxic hydrogen cyanide gas and requires strict pH control (pH 6–8)[2]. STAB (NaBH(OAc)₃) is the optimal reagent. The electron-withdrawing and sterically bulky acetoxy groups stabilize the boron-hydrogen bond, rendering STAB mild enough to ignore unreacted carbonyls while selectively reducing the highly electrophilic iminium ion intermediate[3].

  • Solvent and Additive Dynamics: 1,2-Dichloroethane (DCE) is the preferred aprotic solvent. Unlike protic solvents (e.g., methanol) which can slowly degrade STAB, DCE preserves the hydride's integrity over long reaction times[3]. The addition of stoichiometric glacial acetic acid (AcOH) provides the necessary protons to drive the dehydration of the transient hemiaminal into the reactive iminium ion[1].

Visualizing the Reaction Pathway

PiperidineReductiveAmination A Carbonyl Precursor C Hemiaminal A->C Addition B Amine Nucleophile B->C Addition D Iminium Ion C->D -H2O (AcOH) E STAB Reduction D->E Hydride Transfer F Piperidine Product E->F Quench & Work-up

Figure 1: Mechanistic workflow of reductive amination for piperidine synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , integrating analytical checkpoints to ensure mechanistic progression and prevent downstream failures.

Protocol A: Intermolecular Functionalization of Piperidones

Objective: N-alkylation of a piperidone scaffold via a primary amine to yield a substituted piperidine.

  • Reactant Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the piperidone (1.0 equiv) and primary amine (1.05 equiv) in anhydrous DCE to achieve a 0.2 M concentration[1].

  • Acid Catalysis (Checkpoint 1): Add glacial acetic acid (1.0 equiv) dropwise. Stir at room temperature for 60 minutes.

    • Validation: Aliquot 10 µL into LC-MS. Confirm the disappearance of the starting amine and the presence of the imine/iminium mass [M+H]+. Proceeding before complete imine formation leads to alcohol byproducts.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise. Causality: Portion-wise addition mitigates exothermic spikes that could degrade the iminium intermediate or the hydride.

  • Reaction Progression (Checkpoint 2): Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–12 hours.

    • Validation: Perform TLC (stained with ninhydrin). The complete consumption of the imine indicates successful hydride transfer.

  • Quench & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Causality: NaHCO₃ safely neutralizes the acetic acid and destroys unreacted STAB, while simultaneously ensuring the newly formed basic piperidine is free-based and partitions into the organic layer. Extract with DCM (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[1].

Protocol B: Intramolecular Reductive Amination (De Novo Cyclization)

Objective: 5+1 cyclization of a 1,5-amino ketone or dialdehyde to construct a novel piperidine ring[4].

  • Precursor Activation: Dissolve the 1,5-amino ketone precursor (1.0 equiv) in anhydrous DCE at a high dilution of 0.05 M. Causality: High dilution is critical in cyclization reactions to kinetically favor intramolecular ring closure over intermolecular oligomerization.

  • Cyclization Initiation: Add STAB (2.0 equiv) directly to the stirring solution at room temperature. The high effective molarity of the tethered functional groups allows for a rapid, one-pot cyclization-reduction sequence[4].

  • Monitoring (Checkpoint 1): Stir at room temperature to 60 °C (if sterically hindered) for 12–24 hours.

    • Validation: LC-MS analysis must show the mass of the cyclized piperidine product.

  • Purification & Boron Cleavage (Checkpoint 2): Quench the reaction with 1N NaOH. Causality: Boron byproducts from STAB frequently form tight coordination complexes with newly synthesized secondary/tertiary amines. Strong base (NaOH) cleaves these complexes, preventing the product from being lost in the aqueous waste stream. Extract with EtOAc, concentrate, and purify via flash chromatography (DCM/MeOH/NH₄OH gradient)[1].

Quantitative Data & Optimization Matrix

To facilitate rapid experimental design, the following table summarizes the causal relationships and quantitative parameters differentiating intermolecular functionalization from intramolecular cyclization.

ParameterIntermolecular FunctionalizationIntramolecular CyclizationCausality / Rationale
Substrates Piperidone + Primary Amine1,5-Amino Ketone / DialdehydeDetermines the topological outcome of the synthesis.
Concentration 0.2 M0.05 - 0.1 MHigh dilution prevents intermolecular oligomerization in cyclizations.
Reducing Agent STAB (1.1 - 1.5 equiv)STAB (1.5 - 2.0 equiv)Excess ensures complete reduction; STAB prevents over-alkylation.
Solvent DCE or DCMDCE or THFAprotic solvents prevent premature hydride decomposition[3].
Acid Catalyst Glacial AcOH (1.0 equiv)None or Catalytic AcOHDrives hemiaminal dehydration to the reactive iminium ion[1].
Temperature 0 °C to RTRT to 60 °CHeating may be required to overcome steric hindrance during ring closure[4].

Sources

Mastering the Synthesis of Piperidine Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Piperidine Carboxylic Acids in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in natural products and synthetic pharmaceuticals underscores its importance. When functionalized with a carboxylic acid, the piperidine scaffold becomes a versatile building block, offering a handle for a multitude of chemical transformations. The ability to efficiently and selectively derivatize this carboxylic acid group is paramount for generating compound libraries, optimizing pharmacokinetic properties, and ultimately discovering novel therapeutics.

This guide provides an in-depth exploration of the key strategies for derivatizing the carboxylic acid group on piperidine rings. We will delve into the mechanistic underpinnings of these transformations, present field-proven protocols, and offer insights to navigate potential challenges, ensuring researchers can confidently advance their synthetic campaigns.

Section 1: Amide Bond Formation - The Workhorse of Derivatization

The conversion of a carboxylic acid to an amide is arguably the most common and critical transformation in drug development.[1] The resulting amide bond is metabolically stable and can participate in crucial hydrogen bonding interactions with biological targets. However, the direct reaction between a carboxylic acid and an amine is an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[2][3] To overcome this, coupling reagents are employed to "activate" the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Carbodiimide-Mediated Coupling: EDC/NHS Chemistry

Mechanism and Rationale:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate is prone to hydrolysis and can rearrange to a stable N-acylurea byproduct. To improve efficiency and minimize side reactions, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included.[5] NHS intercepts the O-acylisourea to form a more stable, amine-reactive NHS ester, which then cleanly reacts with the amine to form the desired amide.[5][6] The byproducts of EDC are water-soluble, facilitating purification.[4]

Workflow for EDC/NHS Coupling:

cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification A Piperidine-COOH + Amine B Dissolve Piperidine-COOH in Anhydrous Solvent (e.g., DMF, DCM) A->B C Add NHS (1.2 eq) B->C D Cool to 0°C C->D E Add EDC (1.2 eq) D->E F Stir for 15-30 min to form NHS Ester E->F G Add Amine (1.0-1.2 eq) F->G Activated Ester Ready H Allow to warm to RT G->H I Stir for 2-18 hours H->I J Monitor by TLC or LC-MS I->J K Aqueous Workup (e.g., wash with aq. HCl, NaHCO₃, brine) J->K Reaction Complete L Dry organic layer (Na₂SO₄ or MgSO₄) K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N O O cluster_amide Amide Options cluster_ester Ester Options start Goal: Derivatize Piperidine-COOH q1 Introduce N-Substituent? start->q1 q2 Mask Polarity or Create Pro-drug? start->q2 q3 Remove Acidic Group / Introduce H-Bond Donor? start->q3 a1 Amide Bond Formation q1->a1 Yes q1_1 Standard Coupling? a1->q1_1 a2 Esterification q2->a2 Yes q2_1 Acid-Stable Substrate? a2->q2_1 a3 Reduction to Alcohol q3->a3 Yes a3_1 a3_1 a3->a3_1 Use LiAlH₄ a1_1 Use EDC/NHS q1_1->a1_1 Yes q1_2 Hindered Substrates or Chiral Acid? q1_1->q1_2 No a1_2 Use HATU or COMU q1_2->a1_2 Yes a2_1 Fischer Esterification q2_1->a2_1 Yes q2_2 Acid-Sensitive Substrate? q2_1->q2_2 No a2_2 Steglich Esterification (DCC/DMAP)

Sources

Application Note: Experimental Setup for the Catalytic Hydrogenation of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Challenges in Pyridine Ring Reduction

The synthesis of piperidine carboxylic acids (e.g., nipecotic acid, pipecolic acid) from their corresponding pyridine precursors is a critical transformation in pharmaceutical development. However, this process presents a significant mechanistic paradox: the electron-deficient pyridine ring requires highly active catalysts and forceful conditions to reduce, yet the attached carboxylic acid moiety is highly susceptible to decarboxylation under these exact conditions[1].

When hydrogenating 3-pyridinecarboxylic acid (nicotinic acid) in acidic media, the protonated pyridine ring acts as a powerful electron sink. This electronic environment facilitates the cleavage of the C-C bond connecting the carboxyl group to the ring, leading to the release of CO₂ and the unwanted formation of piperidine[1]. Consequently, traditional hydrogenation protocols using Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) in glacial acetic acid often result in poor yields (<50%) and complex purification profiles[1].

Catalyst Selection & Solvent Causality

To circumvent decarboxylation, the experimental setup must rely on precise catalyst selection and pH control rather than brute-force temperature and pressure.

  • Rhodium on Alumina (Rh/Al₂O₃) or Carbon (Rh/C): Rhodium is the optimal catalyst for this transformation. It exhibits exceptional activity for arene reduction at ambient temperatures and low hydrogen pressures (2–5 atm). When combined with an aqueous ammonia solvent system, the carboxylic acid is converted to a highly soluble ammonium salt. This salt formation stabilizes the carboxylate moiety, completely suppressing the decarboxylation pathway[2].

  • Rhodium Oxide (Rh₂O₃) in Trifluoroethanol (TFE): A modern alternative for functionalized pyridines involves using commercially available Rh₂O₃ in TFE under mild conditions (40 °C, 5 bar H₂), which provides excellent functional group tolerance without the need for strong acids or bases[3].

  • Electrocatalytic Hydrogenation: For setups seeking to avoid pressurized H₂ gas entirely, emerging protocols utilize Rh/KB catalysts in an anion exchange membrane (AEM) electrolyzer. This method uses water as the hydrogen source, achieving up to 99% current efficiency at ambient pressure[4].

Experimental Workflow

Workflow Substrate 1. Substrate Preparation Pyridine Carboxylic Acid Solvent 2. Solvent & Additive Water + Aqueous NH3 Substrate->Solvent Catalyst 3. Catalyst Addition 5% Rh/Al2O3 Solvent->Catalyst Solvent->Catalyst Prevents Decarboxylation Reactor 4. Reactor Setup Parr Shaker Autoclave Catalyst->Reactor Catalyst->Reactor Load under inert atm Purge 5. Inert Purge N2 Gas Flush (x3) Reactor->Purge Hydrogenation 6. Hydrogenation 2-5 atm H2, 25°C Purge->Hydrogenation Workup 7. Filtration & Workup Remove Catalyst (Celite) Hydrogenation->Workup Hydrogenation->Workup Monitor H2 pressure drop Product 8. Isolation Piperidine Carboxylic Acid Workup->Product

Caption: Workflow for the catalytic hydrogenation of pyridine carboxylic acids.

Quantitative Data: Catalyst & Condition Comparison

The following table summarizes the causal relationship between the chosen catalytic system, the reaction conditions, and the resulting product integrity.

Catalyst SystemSubstrateSolvent / AdditiveTemp (°C)PressureYield (%)Decarboxylation Profile
5% Rh/Al₂O₃ Nicotinic AcidWater / NH₃ (aq)252.0 atm88.5Negligible (Salt stabilization)[2]
PtO₂ Nicotinic AcidGlacial Acetic Acid253.0 atm< 50.0High (Acid-catalyzed cleavage)[1]
Rh₂O₃ Pyridine-2-carboxylic acidTrifluoroethanol (TFE)405.0 bar> 90.0Low (Mild neutral conditions)[3]
Rh/KB (Electro) Pyridine derivativesWater (AEM Electrolyzer)25Ambient98.0None (Electrocatalytic reduction)[4]

Detailed Protocol: Synthesis of Nipecotic Acid from Nicotinic Acid

This protocol outlines a self-validating system for the synthesis of nipecotic acid using a low-pressure Parr shaker apparatus.

Reagents & Equipment:

  • Nicotinic Acid (6.15 g, ~50 mmol)

  • 29% Aqueous Ammonia (5.5 mL)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) (2.4 g)

  • Deionized Water (50 mL)

  • Parr Shaker Hydrogenation Apparatus

  • Celite® 545

Step 1: Substrate Preparation & Salt Formation
  • Action: Suspend 6.15 g of nicotinic acid in 50 mL of deionized water within the Parr shaker glass liner. Add 5.5 mL of 29% aqueous ammonia and stir gently until dissolved[2].

  • Causality: Free nicotinic acid is highly soluble in water but insoluble in organic solvents, making isolation difficult. More importantly, the free acid is prone to decarboxylation. The addition of ammonia generates the ammonium salt of nicotinic acid, which electronically protects the carboxyl group from acting as a leaving group during the reduction process[2].

Step 2: Catalyst Loading
  • Action: Carefully add 2.4 g of 5% Rh/Al₂O₃ to the aqueous solution[2].

  • Causality: Rhodium is selected over Palladium because it efficiently reduces the aromatic system at room temperature, preventing the thermal degradation pathways that lead to side-product formation[2].

Step 3: Reactor Purging
  • Action: Seal the Parr shaker vessel. Pressurize the vessel to 3 atm with Nitrogen (N₂) gas and vent safely. Repeat this N₂ purge three times. Follow with three identical purges using Hydrogen (H₂) gas.

  • Causality: Purging strictly removes ambient oxygen. This prevents the formation of an explosive H₂/O₂ mixture and protects the active Rhodium catalyst sites from oxidative deactivation.

Step 4: Hydrogenation & In-Process Validation
  • Action: Pressurize the vessel to 2 atmospheres of H₂ and initiate mechanical shaking at room temperature (25 °C)[2].

  • Self-Validation System: The reaction progress is continuously validated by monitoring the pressure gauge. As the pyridine ring reduces to piperidine, H₂ is consumed, causing a proportional pressure drop. The reaction is deemed empirically complete when the pressure gauge stabilizes entirely (typically < 4 hours), indicating the theoretical uptake of 3 molar equivalents of hydrogen has been achieved[2].

Step 5: Filtration & Isolation
  • Action: Vent the residual H₂ gas and purge the vessel once with N₂. Filter the reaction mixture through a wetted pad of Celite under a vacuum to remove the Rh/Al₂O₃ catalyst. Concentrate the aqueous filtrate to dryness under reduced pressure using a rotary evaporator. To ensure complete removal of water, treat the residue with anhydrous benzene and reconcentrate[2].

  • Causality: The Celite pad prevents fine catalyst particulates from contaminating the product. Because the reaction utilizes only water and volatile ammonia, the concentration step drives off the ammonia gas and water, leaving behind the pure zwitterionic nipecotic acid without the need for complex acid-base extraction or crystallization[2].

Step 6: Safety & Troubleshooting
  • Pyrophoric Hazards: The filtered Rh/Al₂O₃ catalyst is highly pyrophoric when saturated with hydrogen. Never allow the Celite filter cake to pull dry in the air. Keep it wetted with water and dispose of it in a dedicated catalyst waste container.

  • Sluggish Uptake: If hydrogen uptake stalls before the theoretical pressure drop is reached, the catalyst may have been poisoned by trace sulfur or halide impurities in the starting material. Ensure the nicotinic acid used is of high purity.

Sources

The Strategic Application of N-Boc Piperidines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from the favorable physicochemical and pharmacokinetic properties it imparts, such as enhanced solubility and metabolic stability.[1][3] The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen has revolutionized the synthesis of complex molecules, offering chemists precise control over reactivity and enabling the construction of diverse molecular architectures.[3][4] This technical guide provides an in-depth exploration of the applications of N-Boc piperidines in organic synthesis, complete with detailed protocols and an analysis of the underlying chemical principles.

The Pivotal Role of the N-Boc Protecting Group

The N-Boc group serves as a robust shield for the piperidine nitrogen, rendering it temporarily unreactive to a wide range of reaction conditions.[5][6] This "orthogonality" is critical in multi-step syntheses, allowing for selective transformations at other positions of the piperidine ring or on appended functional groups without interference from the otherwise nucleophilic nitrogen.[5] The facile removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), provides a reliable and high-yielding method to unveil the free amine at a desired stage of the synthesis.[5][6][7]

Caption: General workflow for utilizing N-Boc piperidines in synthesis.

Core Applications and Synthetic Strategies

N-Boc piperidines are versatile building blocks employed in a multitude of synthetic transformations. Their applications range from serving as foundational scaffolds to participating in complex, stereoselective reactions.

N-Boc Piperidines as Scaffolds in Drug Discovery

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in drugs targeting various diseases, including those affecting the central nervous system (CNS), cancer, and infectious diseases.[3][8] N-Boc piperidine derivatives, such as N-Boc-4-hydroxypiperidine and N-Boc-piperidine-4-carboxylic acid, serve as key starting materials for introducing this valuable pharmacophore into drug candidates.[3][5] The ability to functionalize these building blocks at various positions allows for the creation of diverse chemical libraries for high-throughput screening.[1]

For instance, N-Boc-4-hydroxypiperidine is a crucial precursor in the synthesis of Janus kinase (JAK) inhibitors for autoimmune diseases and antipsychotic agents.[3] The hydroxyl group can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used in ether and ester formations, providing numerous avenues for molecular diversification.[3]

Stereoselective Functionalization of the Piperidine Ring

Achieving stereocontrol in the synthesis of substituted piperidines is paramount, as the biological activity of a molecule is often dependent on its three-dimensional arrangement. N-Boc piperidines have proven to be exceptional substrates in a variety of stereoselective reactions.

Catalytic Dynamic Resolution: The Gawley group has demonstrated the catalytic dynamic resolution (CDR) of N-Boc-piperidine using a chiral ligand.[9] This method allows for the enantioselective synthesis of 2-substituted piperidines with high enantioselectivity.[9][10]

Directed Lithiation and Trapping: The N-Boc group can direct the deprotonation of the adjacent C-2 position. Subsequent trapping of the resulting organolithium species with various electrophiles provides a powerful method for the stereoselective synthesis of 2,6-disubstituted piperidines.[11][12]

Caption: Stereoselective functionalization via directed lithiation.

Cross-Coupling Reactions

N-Boc piperidines bearing a halide or a suitable derivative can participate in various metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

  • Suzuki Coupling: N-Boc piperidone can be converted to its boronate ester derivative, which then undergoes palladium-catalyzed Suzuki cross-coupling with heteroaryl bromides to furnish α-heteroaryl piperidines.[13]

  • Negishi Coupling: The catalytic dynamic resolution of N-Boc-2-lithiopiperidine followed by transmetalation allows for the Negishi coupling with aryl and vinyl halides, yielding highly enantiomerically enriched 2-aryl- and 2-vinyl-piperidines.[10][14]

  • Buchwald-Hartwig Amination: The free secondary amine of N-Boc-piperazine, a closely related heterocycle, readily undergoes Buchwald-Hartwig N-arylation with aryl halides.[4] A similar strategy can be envisioned for certain piperidine derivatives after selective deprotection.

Cross-Coupling ReactionN-Boc Piperidine DerivativeCoupling PartnerCatalystProduct
SuzukiBoronate ester of N-Boc piperidoneHeteroaryl bromidePalladiumα-Heteroaryl piperidine
NegishiN-Boc-2-lithiopiperidineAryl/Vinyl halidePalladium2-Aryl/Vinyl-piperidine
Cobalt-Catalyzed ArylationN-Boc-4-iodopiperidineAryl Grignard reagentCobalt4-Aryl-piperidine

Table 1: Examples of Cross-Coupling Reactions with N-Boc Piperidines.

Synthesis of Spirocyclic Piperidines

Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, are gaining prominence in drug discovery due to their unique three-dimensional structures.[15][16] N-Boc piperidones are key starting materials for the synthesis of these complex scaffolds. For example, a general two-step synthesis of 2-spiropiperidines involves the reaction of δ-amino-β-ketoesters with cyclic ketones.[15] The synthesis of 3-spiropiperidines can be achieved through asymmetric intramolecular aza-Michael cyclizations.[17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving N-Boc piperidines.

Protocol 1: General N-Boc Protection of a Piperidine Derivative

This protocol describes the standard procedure for the protection of a piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O).[18][19]

Materials:

  • Piperidine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 eq)[18]

  • Triethylamine (TEA) or Sodium Bicarbonate (as base)[18]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)[18]

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) in a suitable solvent (e.g., DCM) to a concentration of 0.1-0.5 M.[18]

  • Add the base (e.g., TEA, 1.5 eq).

  • Slowly add a solution of Boc₂O (1.1-1.3 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).[18]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[18]

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[18]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Acid-Catalyzed Deprotection of an N-Boc Piperidine

This protocol outlines the removal of the N-Boc group using trifluoroacetic acid (TFA).[6]

Materials:

  • N-Boc piperidine derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) (5-10 eq)[6]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of NaHCO₃

  • Ethyl acetate

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the N-Boc-piperidine derivative (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[6]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

Caption: Workflow for N-Boc protection of a piperidine.

Protocol 3: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone

This protocol details the oxidation using Dess-Martin Periodinane (DMP), a mild and convenient method.[20]

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of NaHCO₃

  • Saturated aqueous solution of Na₂S₂O₃

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.1-0.2 M), add DMP (1.2-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain N-Boc-4-piperidone. The crude product can be purified by flash chromatography if required.[20]

Conclusion

N-Boc piperidines are indispensable tools in modern organic synthesis, providing a strategic and versatile platform for the construction of complex, biologically active molecules. The robust nature of the Boc protecting group, coupled with its facile and selective removal, allows for a high degree of control over synthetic routes. From their role as foundational scaffolds in drug discovery to their application in sophisticated stereoselective and cross-coupling reactions, N-Boc piperidines continue to empower chemists to access novel chemical space and accelerate the development of new therapeutics. The protocols and strategies outlined in this guide offer a solid foundation for researchers to effectively harness the synthetic potential of this important class of compounds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 26). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research.
  • Hu, Y., et al. (n.d.). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC.
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • Morris, S. A. (n.d.). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. ScholarWorks@UARK.
  • Unknown. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry.
  • BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
  • BenchChem. (n.d.). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • Barré, B., et al. (n.d.). Scope of the cross-coupling involving N-Boc-4-iodopiperidine 1a and... ResearchGate.
  • ChemicalBook. (2025, July 17). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.
  • Gawley, R. E., et al. (2010, December 21). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters.
  • Yong, F.-F., et al. (2013, September 25). Efficient copper-catalyzed cross-coupling of 1-Boc-piperazine with aryl iodides and its application in the synthesis of trazodone. Semantic Scholar.
  • Che, C., et al. (2014, January 17). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.
  • Unknown. (2025, August 9). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles.
  • Griggs, S. D., et al. (2017, July 12). A Two-Step Synthesis of 2-Spiropiperidines. PubMed.
  • Unknown. (n.d.). New Routes to α-Arylated N-Boc Heterocycles.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • ChemicalBook. (2022, May 17). Synthesis of N-Boc 4-piperidone.
  • ChemicalBook. (2022, September 20). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • Unknown. (2021, September 23). An Asymmetric Approach Towards 3-Spiropiperidines.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Unknown. (n.d.). Stereoselective synthesis of piperidine derivatives. Google Patents.
  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N.
  • Cordier, C. J., et al. (2014). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles. MIT Open Access Articles.
  • Clarke, P. A., et al. (n.d.). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry.
  • Unknown. (n.d.). Synthesis method for N-Boc-3-piperidone. Google Patents.
  • Thompson, A. L., et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC.
  • Thompson, A. L., et al. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.
  • Unknown. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Gassama, A., & Diatta, A. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
  • Unknown. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • O'Brien, P., & Childs, A. C. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
  • Unknown. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Ghorai, M. K., et al. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC.
  • BZ Chemical. (2019, August 10). BOC Protection and Deprotection.
  • Unknown. (n.d.). N-Boc-4-Piperidone.
  • Cayman Chemical. (n.d.). N-Boc-4-piperidone.
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-benzylpiperidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. N-benzylpiperidine is a crucial building block in the synthesis of numerous pharmaceuticals, including antidepressants, anesthetics, and acetylcholinesterase inhibitors.[1][2] Achieving high yields and purity is paramount.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction outcomes.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses the most common issues encountered during the synthesis of N-benzylpiperidine, focusing on low conversion, side product formation, and purification difficulties.

Question 1: My reductive amination reaction shows low conversion of starting materials, resulting in a poor yield. What are the likely causes and how can I fix this?

Low conversion is a frequent issue that can often be traced back to one of several factors related to reaction conditions or reagent choice.

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. Its formation is a critical, and often rate-limiting, step.[3]

    • Solution: The formation of the iminium ion is an equilibrium process that releases water. To drive the reaction forward, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, particularly when using solvents that are not themselves dehydrating. A catalytic amount of a mild acid, such as acetic acid, can also accelerate imine formation.[4]

  • Inappropriate Choice of Reducing Agent: The selection of the reducing agent is crucial. A reagent that is too aggressive can reduce the starting benzaldehyde to benzyl alcohol faster than the imine is formed.[4]

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it preferentially reduces the protonated iminium ion over the neutral carbonyl group.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) is less selective and more prone to reducing the starting aldehyde.[4][5]

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role.

    • Solution: Most reductive aminations are run at room temperature.[6] However, for less reactive substrates, gentle heating (e.g., to 40-50 °C) may be required to facilitate imine formation.[5] Common solvents include dichloromethane (DCM), methanol, or tetrahydrofuran (THF).[4] Protic solvents like methanol can accelerate the initial imine formation.[4]

  • Catalyst Poisoning or Inactivity (for Catalytic Hydrogenation): If you are using H₂ with a metal catalyst (e.g., Pd/C), amines can sometimes act as catalyst poisons.[7]

    • Solution: Ensure you are using a high-quality catalyst. Adding a small amount of acid (e.g., acetic acid) can sometimes mitigate catalyst poisoning by the amine.[7][8] If the reaction stalls, filtering and adding a fresh batch of catalyst may be necessary.

Below is a decision tree to help diagnose the cause of low yield in your reductive amination.

G start Low Yield or Stalled Reaction check_sm Check Starting Materials (TLC/NMR) start->check_sm sm_present Aldehyde/Ketone Predominates check_sm->sm_present Yes product_present Product & Starting Amine Present (but Aldehyde Consumed) check_sm->product_present No cause1 Inefficient Imine Formation sm_present->cause1 cause2 Side Reaction: Aldehyde Reduction product_present->cause2 solution1a Add catalytic acid (e.g., AcOH) cause1->solution1a solution1b Add dehydrating agent (e.g., MgSO4) cause1->solution1b solution2 Use milder reducing agent (e.g., NaBH(OAc)3) cause2->solution2

Caption: Troubleshooting logic for low yield in reductive amination.

Question 2: My reaction produces a significant amount of benzyl alcohol and/or a quaternary ammonium salt. How can I suppress these side products?

Side product formation directly impacts yield and complicates purification. These two side products stem from different reaction pathways.

A. Benzyl Alcohol Formation (in Reductive Amination)

  • Causality: This occurs when the reducing agent reduces the starting benzaldehyde before it can react with piperidine to form the imine. This is common with powerful, non-selective hydrides like NaBH₄.[4]

  • Solution: The most effective strategy is to use a selective reducing agent that is less reactive towards aldehydes but highly reactive towards the intermediate iminium ion.

Reducing AgentSelectivityTypical Use CaseReference
Sodium Borohydride (NaBH₄) LowCan work, but high risk of aldehyde reduction. Best used in a two-step process where the imine is pre-formed.[4]
Sodium Cyanoborohydride (NaBH₃CN) HighHighly selective for the iminium ion. Effective but very toxic.[3][4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Very HighThe "gold standard" for one-pot reductive aminations. Mild, selective, and commercially available.[4]
Hydrogen (H₂) with Pd/C HighA clean "green" method, but requires specialized hydrogenation equipment and can be prone to catalyst deactivation.[9]

B. Quaternary Ammonium Salt Formation (in Direct Alkylation)

  • Causality: Direct alkylation involves reacting piperidine with a benzyl halide (e.g., benzyl bromide). The product, N-benzylpiperidine, is also nucleophilic and can react with another molecule of benzyl bromide to form an undesired quaternary ammonium salt. This is a form of over-alkylation.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the piperidine relative to the benzyl halide. This ensures the electrophile is consumed before it can react extensively with the product.

    • Slow Addition: Add the benzyl halide slowly to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant starting amine.[10]

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the benzyl halide. Stop the reaction as soon as the starting halide is consumed to prevent further reaction.[6]

Frequently Asked Questions (FAQs)

Q1: Which primary synthesis method is better: direct alkylation or reductive amination?

Both methods are widely used, and the "better" choice depends on your specific needs, available reagents, and scale.[6]

  • Direct Alkylation:

    • Pros: Simple concept, often uses inexpensive reagents (benzyl chloride/bromide, base).

    • Cons: Prone to over-alkylation leading to quaternary salts. The reaction can generate a hydrohalic acid byproduct that must be neutralized by a base.[6]

  • Reductive Amination:

    • Pros: Generally cleaner, with fewer side products, especially when using a selective reducing agent like NaBH(OAc)₃. It's a one-pot reaction, making it highly efficient.[4][6]

    • Cons: The reducing agents can be more expensive than simple bases and halides. The reaction can be sensitive to moisture.

Verdict: For most lab-scale syntheses where high purity and yield are prioritized, reductive amination is often the superior method due to its high selectivity and operational simplicity.[9]

Q2: Can I run the synthesis as a one-pot procedure?

Yes, one-pot reductive amination is a highly efficient and common practice.[4][5] By choosing a mild reducing agent like sodium triacetoxyborohydride, you can mix the benzaldehyde, piperidine, and reducing agent together in a suitable solvent. The reducing agent is selective enough that it will wait for the iminium ion to form in situ before reacting.[4] This avoids the need to isolate the unstable imine intermediate.

Q3: How should I properly work up and purify my N-benzylpiperidine?

Proper workup and purification are critical for obtaining a high-purity final product.

  • Quenching: After the reaction is complete (as determined by TLC), the first step is to quench any remaining reducing agent. This is typically done by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water until gas evolution ceases.[5][6]

  • Extraction: The product is basic. Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform at least three extractions to ensure complete recovery of the product.[6]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove residual water and some inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[6]

  • Final Purification: The crude product, a colorless to pale yellow oil, can be purified by flash column chromatography on silica gel or by vacuum distillation.[6][11]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from standard procedures for reductive amination and is optimized for high yield and selectivity.[4][6]

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A Dissolve Piperidine (1.0 eq) & Benzaldehyde (1.05 eq) in DCM B Stir for 20 min at room temp A->B C Add NaBH(OAc)3 (1.2 eq) in portions B->C D Stir at room temp for 2-12 hours C->D E Monitor by TLC until benzaldehyde is consumed D->E F Quench with sat. NaHCO3 (aq) E->F G Extract with DCM (3x) F->G H Wash combined organics with brine G->H I Dry (Na2SO4), filter, & concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for one-pot reductive amination.

Methodology:

  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add piperidine (1.0 eq.). Dissolve it in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add benzaldehyde (1.0-1.1 eq.). Allow the mixture to stir at room temperature.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) to the mixture in portions. Be cautious, as initial gas evolution may occur.[6]

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by TLC until the starting materials are consumed.[6]

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution stops.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure N-benzylpiperidine.[6]

Protocol 2: Direct Alkylation using Benzyl Bromide

This protocol describes the classical method of direct N-alkylation.[6]

Methodology:

  • Preparation: To a round-bottom flask, add piperidine (1.2 eq.) and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq.). Add a solvent such as acetonitrile or acetone.

  • Reaction: Add benzyl bromide (1.0 eq.) dropwise to the stirring mixture. Heat the reaction to a moderate temperature (e.g., 60-80°C) and stir overnight.[6]

  • Monitoring: Monitor the consumption of benzyl bromide by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be further purified by column chromatography or distillation.

References
  • Benchchem. (n.d.). Technical Support Center: N-Debenzylation of Piperidine Intermediates.
  • Benchchem. (n.d.). Experimental procedure for N-benzylation of piperidine derivatives.
  • ChemBK. (2024, April 9). N-benzylpiperidine.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Request PDF. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review).
  • QuickCompany. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine.
  • Kaldybayeva, A., Sergazy, A., Malmakova, A., & Yu, V. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Chemical Bulletin of Kazakh National University.
  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.
  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep.
  • Beller, M., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.
  • Sciencemadness.org. (2020, February 18). Deprotection of N-benzyl piperidine compound.

Sources

Technical Support Center: Purification of Piperidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of piperidine carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical compounds. Piperidine carboxylic acids are foundational scaffolds in medicinal chemistry, but their inherent physicochemical properties, such as their zwitterionic nature, high polarity, and varied solubility, often present significant purification hurdles.

This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting guides for prevalent purification techniques. Our goal is to equip you with the knowledge to not only solve immediate purification challenges but also to develop robust, efficient, and scalable purification strategies.

Frequently Asked Questions (FAQs)

Q1: My piperidine carboxylic acid is highly water-soluble and difficult to extract into an organic solvent. What should I do?

A1: This is a classic challenge stemming from the zwitterionic nature of the molecule at neutral pH. The molecule possesses both a basic nitrogen (piperidine) and an acidic carboxylic acid, making it behave like a salt. To increase its organic solubility, you must neutralize one of the charged groups.

  • To extract into an organic solvent: First, perform an acidic wash (e.g., with 1 M HCl) to protonate the piperidine nitrogen, ensuring any basic impurities are removed into the aqueous layer.[1] Then, carefully basify the aqueous layer with a base like NaOH or K2CO3 to a pH > 12.[1] This deprotonates the carboxylic acid and neutralizes the protonated piperidine, making the overall molecule less polar and extractable into solvents like dichloromethane or ethyl acetate.[1]

  • Consider Protecting Groups: If direct extraction is still problematic, consider protecting either the amine or the carboxylic acid group. An N-Boc or N-Cbz group will make the molecule less basic and more amenable to standard purification techniques.

Q2: My compound "oils out" during crystallization instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid because it's coming out of solution at a temperature above its melting point or because of impurities.[2][3]

  • Slow Down Cooling: Rapid cooling is a common cause.[2][4] Allow the solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[4]

  • Adjust Solvent System: You may be using a solvent that is too "good." Add a small amount of a "poor" solvent (an anti-solvent) to the hot solution until it just starts to become turbid, then add a drop or two of the "good" solvent to clarify it before cooling.[2]

  • Increase Solvent Volume: Using the absolute minimum amount of solvent can sometimes lead to rapid precipitation. Try adding slightly more solvent (10-20% more) to keep the compound soluble for longer during the cooling phase.[3]

  • Scratch or Seed: Use a glass rod to scratch the inside surface of the flask to create nucleation sites.[4] If available, adding a single seed crystal of the pure compound can be highly effective.[3]

Q3: I'm seeing significant peak tailing when running flash chromatography on my piperidine carboxylic acid. What's the cause and solution?

A3: Peak tailing on silica gel is often caused by strong interactions between the basic piperidine nitrogen and the acidic silanol groups on the silica surface.

  • Add a Mobile Phase Modifier: The most effective solution is to add a basic modifier to your mobile phase to compete for the active sites on the silica. A small amount of triethylamine (TEA) or ammonia (e.g., 0.1-1% in the mobile phase) is standard practice. For some compounds, using a pre-made solution of 1-2% ammonia in methanol as your polar solvent can be very effective.

  • Consider Alternative Stationary Phases: If modifiers are not sufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Reversed-phase (C18) chromatography is also an excellent option for these polar molecules, often providing much better peak shapes.[5]

Troubleshooting Guides by Purification Technique

Acid-Base Extraction

Acid-base extraction is a powerful first-line purification technique that exploits the different pKa values of the target compound and its impurities.[6][7]

Problem: Low recovery after extraction and back-extraction.

  • Cause - Incomplete pH Adjustment: The pH of the aqueous phase may not be sufficiently acidic or basic to fully protonate or deprotonate your compound.

    • Solution: Always check the pH of the aqueous layer with pH paper after adding acid or base. For extracting a basic piperidine into the aqueous phase, the pH should be < 2.[1] When liberating the free base for back-extraction, the pH should be > 12.[1]

  • Cause - Emulsion Formation: Vigorous shaking can lead to stable emulsions, especially if the reaction mixture contains surfactants or fine particulates.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution), which can help break it by increasing the ionic strength of the aqueous phase.[8] Allowing the funnel to stand for a longer period may also help.

  • Cause - Compound Precipitation at the Interface: If the salt form of your compound has low water solubility, it may precipitate at the interface between the two layers.

    • Solution: Add more water to the separatory funnel to dissolve the precipitated salt. You may need to perform the extraction with more dilute solutions overall.

Workflow for Acid-Base Extraction

G start Crude Mixture in Organic Solvent (e.g., EtOAc) wash_acid Wash with 1M HCl start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer: Neutral & Acidic Impurities separate1->organic1 Contains aqueous1 Aqueous Layer: Protonated Piperidine Derivative separate1->aqueous1 Contains basify Basify Aqueous Layer (pH > 12 with NaOH) aqueous1->basify extract_org Extract with Organic Solvent (e.g., DCM) 3x basify->extract_org separate2 Separate Layers extract_org->separate2 aqueous2 Aqueous Waste separate2->aqueous2 Discard organic2 Combined Organic Layers: Pure Piperidine Derivative separate2->organic2 Keep dry Dry (Na2SO4), Filter, Concentrate organic2->dry final_product Purified Product dry->final_product

Caption: Workflow for purifying a basic piperidine derivative.

Crystallization

Crystallization is an excellent technique for obtaining highly pure solid material.[9] Success depends heavily on solvent selection and controlling the rate of crystal growth.[2][4]

Problem: No crystals form, even after cooling.

  • Cause - Solution is Undersaturated: Too much solvent was used.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[3]

  • Cause - High Activation Energy for Nucleation: The molecules have not yet started to form a crystal lattice.

    • Solution (in order of preference):

      • Scratch: Vigorously scratch the inside of the flask at the liquid's surface with a glass rod.[3][4]

      • Seed: Add a tiny crystal of the pure compound.[3]

      • Reduce Temperature: Cool the solution in an ice-salt bath or freezer to very low temperatures. Be aware this may cause the product to "crash out" as a powder, which is less pure than well-formed crystals.

      • Introduce a Nucleation Surface: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-insert the rod into the solution.[3]

Solvent Selection for Piperidine Carboxylic Acid Derivatives
Compound Type Recommended Solvents / Systems
N-Protected Derivatives (e.g., N-Boc) Hexane/Ethyl Acetate, Diethyl Ether, Toluene[10]
Free Piperidine Carboxylic Acids (Zwitterionic) Alcohols (Isopropanol, Ethanol), Water, Acetonitrile, or mixtures (e.g., Isopropanol/Water)[11]
Hydrochloride or other Salt Forms Ethanol, Isopropanol, Acetonitrile[9][12]

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Place ~10-20 mg of your crude solid into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water) dropwise, just enough to cover the solid.

  • Room Temperature Solubility: Vigorously stir or vortex each tube. If the solid dissolves completely, the solvent is too "good" to be used alone.

  • Hot Solubility: Gently heat the tubes that did not show complete dissolution. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.[2]

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The best solvent is one in which the compound is poorly soluble at low temperatures but highly soluble at high temperatures, and which produces well-formed crystals upon cooling.[2][4]

Ion-Exchange Chromatography (IEX)

For zwitterionic compounds like piperidine carboxylic acids, IEX is a highly specific and powerful technique that separates molecules based on their net charge.[13][14] It is particularly useful for separating the target compound from neutral impurities or compounds with a different charge state.[15][16]

Problem: My compound does not bind to the column.

  • Cause - Incorrect pH of Loading Buffer: The pH of your loading buffer must be such that your compound carries the appropriate charge to bind to the resin.

    • Solution:

      • Cation Exchange (negatively charged resin, e.g., Dowex, Biorex-70): Binds positive ions.[14][15] Your loading buffer pH must be below the pI (isoelectric point) of your compound, ensuring the piperidine nitrogen is protonated (positive charge).

      • Anion Exchange (positively charged resin): Binds negative ions.[14] Your loading buffer pH must be above the pI, ensuring the carboxylic acid is deprotonated (negative charge).

  • Cause - Ionic Strength of Loading Buffer is Too High: High salt concentrations in your sample or loading buffer will compete with your compound for binding to the resin.

    • Solution: Ensure your sample is dissolved in a low-salt buffer before loading. If necessary, desalt your sample using dialysis or a size-exclusion column. The loading buffer should ideally contain no salt or a very low concentration.[14]

Problem: My compound binds but will not elute.

  • Cause - Elution Buffer is Too Weak: The pH or salt concentration of the elution buffer is not sufficient to displace your strongly-bound compound.

    • Solution: Elution is achieved by changing the pH or increasing the salt concentration.[14]

      • For Cation Exchange: Elute with a buffer of higher pH (to neutralize the positive charge on your compound) or a high concentration of salt (e.g., a gradient of 0.1 M to 2 M NaCl).

      • For Anion Exchange: Elute with a buffer of lower pH (to neutralize the negative charge) or a high salt gradient.

Decision Logic for Ion-Exchange Chromatography

G start Zwitterionic Piperidine Carboxylic Acid pi_check Determine Isoelectric Point (pI) start->pi_check cation_path Use Cation Exchange (Negatively Charged Resin) pi_check->cation_path To isolate as Cation anion_path Use Anion Exchange (Positively Charged Resin) pi_check->anion_path To isolate as Anion load_cation Load sample at pH < pI (Low Salt Buffer) cation_path->load_cation load_anion Load sample at pH > pI (Low Salt Buffer) anion_path->load_anion elute_cation Elute with increasing pH or Salt Gradient load_cation->elute_cation elute_anion Elute with decreasing pH or Salt Gradient load_anion->elute_anion

Caption: Choosing the correct IEX mode based on pI.

Chiral Separation (HPLC)

Many piperidine carboxylic acid derivatives are chiral. Their enantiomeric separation is critical in drug development and is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Problem: No separation of enantiomers is observed.

  • Cause - Incorrect Chiral Stationary Phase (CSP): The CSP is the single most important factor. No single CSP works for all compounds.

    • Solution: Screen several different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak® IA, Chiralcel® OD-H) are an excellent starting point and have shown success with piperidine derivatives.[17] Protein-based columns (e.g., α1-acid glycoprotein, AGP) can also be effective.[17][18]

  • Cause - Inappropriate Mobile Phase: The mobile phase composition dramatically affects retention and selectivity.

    • Solution: For normal-phase HPLC, a typical mobile phase is a mixture of hexane and an alcohol modifier like ethanol or isopropanol.[17] For reversed-phase, it's typically a buffered aqueous solution with acetonitrile or methanol. Adding a small amount of an acidic (trifluoroacetic acid, TFA) or basic (diethylamine, DEA) modifier can significantly improve peak shape and resolution.[17]

Problem: Poor peak shape or irreproducible results.

  • Cause - Temperature Fluctuations: Chiral separations can be very sensitive to temperature.

    • Solution: Always use a column oven to maintain a stable and consistent temperature.[17] It is also a critical parameter to explore during method development, as increasing temperature can sometimes decrease resolution.[17]

  • Cause - Mobile Phase Inconsistency:

    • Solution: Prepare fresh mobile phase for each run and ensure components are measured accurately. Degas the mobile phase thoroughly.[17]

  • Cause - Column Degradation:

    • Solution: Use a guard column to protect the analytical column from contaminants. Ensure the mobile phase pH is within the stable range specified for the column.[17]

Troubleshooting Chiral HPLC Separations
Issue Potential Cause Recommended Solution
No Resolution Incorrect CSP or mobile phase.Screen different CSPs (polysaccharide, protein-based). Optimize mobile phase (modifier, additives like TFA/DEA).[17]
Poor Peak Shape Secondary interactions with stationary phase.Add an acidic or basic modifier to the mobile phase (0.1% TFA or DEA).[17]
Long Run Times High retention of enantiomers.Increase the percentage of the polar modifier (e.g., ethanol) or increase the flow rate.[17]
Irreproducible Results Temperature fluctuations, inconsistent mobile phase.Use a column oven. Prepare fresh mobile phase daily.[17]
Poor Sensitivity Analyte lacks a strong UV chromophore.Consider derivatization with a UV-active reagent.[17] Increase sample concentration or injection volume.

References

  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Applic
  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. University of Kaposvár. [Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • Principles of Ion Exchange Chromatography. Phenomenex. [Link]

  • Method for purification of an amino acid using ion exchange resin.
  • Chiral separation of nipecotic acid amides. PubMed. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. MDPI. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Any tips for purification of two zwitterionic compounds? Reddit. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]

  • Process for Preparation of Piperidine Carboxylic Acid.
  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. National Science Foundation. [Link]

  • Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. PMC. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Grossmont College. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting the Dieckmann Condensation for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Dieckmann condensation, with a specific focus on its application in the synthesis of piperidones. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful intramolecular cyclization to construct piperidine-based scaffolds. As a cornerstone reaction in medicinal chemistry, the successful execution of the Dieckmann condensation is often a critical step in the synthesis of numerous pharmaceutical agents.

This resource is structured in a question-and-answer format to directly address the common and not-so-common challenges encountered during the synthesis of piperidones via the Dieckmann condensation. We will delve into the mechanistic nuances, explore the critical reaction parameters, and provide actionable troubleshooting strategies to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: My Dieckmann condensation is resulting in a low yield of the desired piperidone. What are the most common culprits?

Low yields in a Dieckmann condensation for piperidone synthesis can often be traced back to a few key factors:

  • Sub-optimal Base Selection: The choice of base is paramount. The base must be strong enough to deprotonate the α-carbon of the diester to form the necessary enolate, but its nucleophilicity and the nature of its counter-ion can significantly impact the reaction's success.

  • Presence of Water: The Dieckmann condensation is highly sensitive to moisture. Water can hydrolyze the ester functional groups of both the starting material and the β-keto ester product, leading to the formation of carboxylic acids and significantly reducing the yield.

  • Inappropriate Reaction Temperature: Temperature control is crucial. While some reactions require heat to overcome the activation energy for cyclization, excessive temperatures can promote side reactions, such as decomposition of the product.

  • Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to the formation of polymeric byproducts.

Q2: I am observing the recovery of my starting diester. What could be causing the reaction to fail?

Recovering the starting material is a strong indication that the initial enolate formation is not occurring efficiently, or that the cyclization is not proceeding. The primary reasons for this are:

  • Inactive or Insufficient Base: The base may have been deactivated by exposure to air and moisture, or an insufficient stoichiometric amount was used. It is critical to use a fresh, anhydrous base and ensure accurate stoichiometry.

  • Steric Hindrance: The structure of the N-substituted diester can sterically hinder the approach of the enolate to the electrophilic carbonyl carbon, thus impeding ring closure.

  • Ring Strain: While the formation of a six-membered piperidone ring is generally favorable, substituents on the carbon backbone can introduce unforeseen ring strain, disfavoring cyclization.

Q3: My reaction is producing a significant amount of a carboxylic acid byproduct. How can I prevent this hydrolysis?

The formation of a carboxylic acid byproduct is a clear sign of ester hydrolysis. This is a common issue, particularly when using alkoxide bases in their corresponding alcohol solvents. To mitigate hydrolysis:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and all solvents are thoroughly dried before use. Handling of hygroscopic reagents should be done under an inert atmosphere (e.g., argon or nitrogen).

  • Aprotic Solvent Systems: Switching to an anhydrous, aprotic solvent like tetrahydrofuran (THF), toluene, or benzene can dramatically reduce the potential for hydrolysis.

  • Non-nucleophilic Bases: Consider using strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). These bases are less likely to introduce water into the reaction and do not act as nucleophiles themselves.

Q4: I am synthesizing an N-substituted piperidone and the reaction is not working. Are there specific challenges associated with these substrates?

Yes, N-substituted diesters can present unique challenges. The nature of the N-substituent can influence the conformation of the molecule, potentially hindering the intramolecular cyclization. For instance, a bulky N-substituent might sterically obstruct the reactive centers. Furthermore, if the N-substituent contains acidic protons, it can compete with the desired α-carbon deprotonation. Careful consideration of the substrate's three-dimensional structure is crucial for troubleshooting.

Troubleshooting Guide

Problem: Low to No Product Formation

This is one of the most frequent issues encountered. A systematic approach is necessary to diagnose the root cause.

Initial Checks:
  • Base Integrity and Stoichiometry:

    • Was a fresh, anhydrous base used? Older bottles of bases like sodium ethoxide can be partially hydrolyzed.

    • Was at least one full equivalent of base used? The Dieckmann condensation requires a stoichiometric amount of base because the resulting β-keto ester is more acidic than the starting ester and will be deprotonated by the base, driving the reaction to completion.

  • Anhydrous Conditions:

    • Were all solvents and reagents scrupulously dried?

    • Was the reaction performed under an inert atmosphere?

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low or No Product Check_Base Verify Base Activity & Stoichiometry Start->Check_Base Check_Anhydrous Ensure Anhydrous Conditions Check_Base->Check_Anhydrous Base is Active & Stoichiometric Success Improved Yield Check_Base->Success Issue Found & Corrected Increase_Temp Increase Reaction Temperature Check_Anhydrous->Increase_Temp Conditions were Anhydrous Check_Anhydrous->Success Issue Found & Corrected Change_Base Change Base/Solvent System Increase_Temp->Change_Base No Improvement Increase_Temp->Success Improvement Observed Check_Purity Analyze Starting Material Purity Change_Base->Check_Purity No Improvement Change_Base->Success Improvement Observed Check_Purity->Success Impurity Identified Failure Still Low Yield Check_Purity->Failure Starting Material is Pure

Caption: A logical workflow for troubleshooting low yields in the Dieckmann condensation.

Problem: Formation of Polymeric Byproducts

The presence of a high-molecular-weight, often intractable, solid suggests that intermolecular condensation is outcompeting the desired intramolecular cyclization.

Solution: High-Dilution Conditions

To favor the intramolecular reaction, the concentration of the starting diester must be kept low. This can be achieved by:

  • Slow Addition: Adding the diester dropwise to the solution of the base over an extended period.

  • Large Solvent Volume: Using a larger volume of solvent to decrease the overall concentration.

Problem: Product Decomposes During Workup

The β-keto ester product of the Dieckmann condensation can be sensitive to both acidic and basic conditions, especially at elevated temperatures. This can lead to a retro-Dieckmann reaction or other decomposition pathways.

Workup Recommendations:
  • Mild Quenching: Quench the reaction by carefully adding a mild acid, such as a saturated aqueous solution of ammonium chloride, at a low temperature.

  • Avoid Strong Acids/Bases: During extraction and purification, avoid prolonged contact with strong acids or bases.

  • Prompt Purification: Purify the product as soon as possible after the workup to minimize decomposition.

Experimental Protocols

General Protocol for Dieckmann Condensation of an N-Substituted Diester for Piperidone Synthesis

This protocol provides a general framework. Optimization of specific parameters (temperature, reaction time, base, solvent) will be necessary for different substrates.

Materials:

  • N-substituted diester

  • Anhydrous solvent (e.g., THF, toluene)

  • Strong base (e.g., Sodium Hydride (60% dispersion in mineral oil), Potassium tert-butoxide)

  • Anhydrous workup and extraction solvents

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Base Suspension: In the reaction flask, suspend the strong base (e.g., 1.1 equivalents of NaH) in the anhydrous solvent.

  • Diester Addition: Dissolve the N-substituted diester in the anhydrous solvent and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of the base at a controlled temperature (this may range from 0 °C to reflux, depending on the substrate and base).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or distillation.

Subsequent Hydrolysis and Decarboxylation to the Piperidone

Often, the resulting β-keto ester is not the final target. The subsequent hydrolysis and decarboxylation yield the corresponding piperidone.

Procedure:

  • Hydrolysis: The crude or purified β-keto ester is typically refluxed with an aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH).

  • Decarboxylation: The resulting β-keto acid is unstable and readily decarboxylates upon heating to afford the piperidone.

  • Workup and Purification: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The final piperidone can be purified by distillation or chromatography.

Data Presentation

Table 1: Common Bases and Solvents for Dieckmann Condensation
BasepKa of Conjugate AcidCommon SolventsKey Considerations
Sodium Ethoxide (NaOEt)~16Ethanol, TolueneCan cause transesterification if the ester is not an ethyl ester. Risk of hydrolysis if not strictly anhydrous.
Sodium Hydride (NaH)~36THF, TolueneExcellent for avoiding hydrolysis. Requires careful handling due to its reactivity with water.
Potassium tert-Butoxide (KOtBu)~19THF, t-BuOHA strong, sterically hindered base. Can be effective at lower temperatures.
Lithium Diisopropylamide (LDA)~36THFA very strong, non-nucleophilic base. Useful for kinetically controlled deprotonation.

Mechanistic Insights

A thorough understanding of the reaction mechanism is invaluable for effective troubleshooting. The Dieckmann condensation is an intramolecular version of the Claisen condensation.

Reaction Mechanism Diagram

Dieckmann_Mechanism Start N-Substituted Diester Enolate Enolate Formation Start->Enolate + Base Base Base (e.g., NaOEt) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of Alkoxide Tetrahedral->Elimination BetaKetoEster β-Keto Ester Elimination->BetaKetoEster Deprotonation Deprotonation of β-Keto Ester BetaKetoEster->Deprotonation + Base FinalEnolate Final Enolate (Driving Force) Deprotonation->FinalEnolate FinalProduct Final β-Keto Ester Product FinalEnolate->FinalProduct + H₃O⁺ AcidWorkup Acidic Workup

Technical Support Center: Strategies to Avoid Racemization in Piperidine-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a critical challenge in synthetic chemistry: preventing racemization during the synthesis of piperidine-2-carboxylic acid (also known as pipecolic acid). The stereochemical integrity of this valuable chiral building block is paramount for its application in pharmaceuticals and peptidomimetics.[1][2][3] This resource is designed to offer not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

I. Understanding the Challenge: Why Does Piperidine-2-Carboxylic Acid Racemize?

FAQ 1: What is racemization and why is it a significant issue in the synthesis of piperidine-2-carboxylic acid?

Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate).[4] For piperidine-2-carboxylic acid, which possesses a chiral center at the C2 position, maintaining a single enantiomeric form (either (S) or (R)) is crucial. The biological activity of many pharmaceuticals derived from pipecolic acid is highly dependent on its specific 3D structure.[5] The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.

FAQ 2: What is the primary chemical mechanism behind racemization in this context?

The principal mechanism of racemization for α-amino acids, including piperidine-2-carboxylic acid, involves the deprotonation of the α-carbon (the carbon atom adjacent to the carboxylic acid group). This abstraction of a proton, typically facilitated by a base, results in the formation of a planar carbanion or enolate intermediate.[6][7] Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of both (R) and (S) enantiomers.

Below is a diagram illustrating this base-catalyzed racemization mechanism.

racemization_mechanism cluster_legend Mechanism Legend Start (S)-Piperidine-2-carboxylic acid Intermediate Planar Enolate Intermediate Start->Intermediate + Base - H+ End_S (S)-Piperidine-2-carboxylic acid Intermediate->End_S + H+ End_R (R)-Piperidine-2-carboxylic acid Intermediate->End_R + H+ Base Base (B:) Proton_Source Proton Source (BH+) L1 Chiral Starting Material L2 Achiral Intermediate L3 Racemized Product

Caption: Base-catalyzed racemization via a planar enolate intermediate.

II. Troubleshooting Guide: Pinpointing and Resolving Racemization Issues

This section addresses common scenarios where racemization is observed and provides actionable solutions.

Issue 1: Racemization detected after N-protection or deprotection steps.

Symptoms: You start with enantiomerically pure piperidine-2-carboxylic acid, but after protecting the nitrogen (e.g., with Boc or Fmoc) or removing the protecting group, you observe a decrease in enantiomeric excess (ee).

Potential Causes & Solutions:

  • Harsh Deprotection Conditions:

    • Acid-Labile Groups (e.g., Boc): Strong acids like trifluoroacetic acid (TFA) at elevated temperatures can promote racemization.

      • Solution: Employ milder deprotection conditions. Consider using 4M HCl in dioxane at 0°C and carefully monitor the reaction time.[8] Prolonged exposure to acidic conditions should be avoided.

    • Base-Labile Groups (e.g., Fmoc): The use of strong, non-hindered bases for deprotection can lead to racemization.

      • Solution: Utilize a standard deprotection cocktail of 20% piperidine in DMF. If racemization persists, consider adding a racemization suppressor like 1-hydroxybenzotriazole (HOBt) to the deprotection solution.[9]

Issue 2: Significant racemization occurs during carboxylic acid activation and coupling reactions.

Symptoms: The enantiomeric purity of your N-protected piperidine-2-carboxylic acid is high, but the resulting amide or peptide product shows a significant loss of stereochemical integrity.

Potential Causes & Solutions:

  • Formation of an Oxazolone Intermediate: Activation of N-acyl amino acids can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and prone to abstraction by base, leading to rapid racemization.[10]

    • Solution 1: Choice of Coupling Reagent: Some coupling reagents are more likely to promote racemization than others.

      • Recommendation: Utilize uranium/aminium-based reagents like HATU, HBTU, or TBTU, which are known for their ability to minimize racemization.[11] These reagents, in combination with an additive, can suppress the formation of the problematic oxazolone.

    • Solution 2: Use of Additives: Additives form reactive esters that are less prone to racemization than the intermediates formed with coupling reagents alone.[10][12]

      • Recommendation: Always include an additive such as HOBt, HOAt, or Oxyma Pure in your coupling reactions, especially when using carbodiimides like DIC or EDC.[5][12] HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[10][12]

  • Excessive Base and High Temperature: The presence of a strong, non-sterically hindered base and elevated temperatures can significantly increase the rate of racemization.[5][8][10]

    • Solution 1: Base Selection and Stoichiometry:

      • Recommendation: Opt for a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine over less hindered bases like triethylamine (TEA).[10] Use the minimum amount of base necessary for the reaction to proceed.

    • Solution 2: Temperature Control:

      • Recommendation: Perform coupling reactions at lower temperatures, such as 0°C, to minimize the rate of racemization.[5][8]

Comparative Overview of Common Coupling Reagents and Additives
Reagent/AdditiveTypeAdvantagesConsiderations
DIC/DCC CarbodiimideInexpensive, readily availableHigh risk of racemization without additives
HATU/HBTU Uronium/AminiumHigh coupling efficiency, low racemization risk[11]More expensive
T3P PhosphoniumHigh efficiency, low toxicity, reduced racemization[11]Can be moisture sensitive
HOBt AdditiveSuppresses racemization[9]Less effective than HOAt or Oxyma[10][12]
HOAt AdditiveHighly effective at suppressing racemization[10][12]Can be more expensive
Oxyma Pure AdditiveExcellent racemization suppression, safer alternative to HOBt[5][12]

III. Proactive Strategies for Enantioselective Synthesis

Beyond troubleshooting, a well-designed synthetic strategy from the outset is the most effective way to avoid racemization.

FAQ 3: What are the main enantioselective strategies for synthesizing piperidine-2-carboxylic acid?

There are several established approaches to obtain enantiomerically pure piperidine-2-carboxylic acid and its derivatives.[1][2][3][13][14]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids (e.g., L-lysine) or carbohydrates, and transforms them into the desired piperidine structure through a series of stereocontrolled reactions.[2][13]

  • Asymmetric Catalysis: This powerful strategy employs a chiral catalyst to induce stereoselectivity in a reaction that converts an achiral or racemic starting material into a chiral product. Examples include asymmetric hydrogenation of pyridine derivatives and rhodium-catalyzed reductive transamination.[15][16]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

  • Chemoenzymatic Methods: This approach combines chemical synthesis with biocatalysis. Enzymes, which are inherently chiral, can be used for highly selective transformations, such as kinetic resolutions or asymmetric dearomatization of pyridines.[17][18][19]

Experimental Protocol: A General Method for Low-Racemization Peptide Coupling

This protocol provides a starting point for coupling N-protected piperidine-2-carboxylic acid while minimizing racemization.

Materials:

  • N-protected piperidine-2-carboxylic acid (1.0 eq)

  • Amine component (1.0-1.2 eq)

  • HATU (1.0 eq)

  • HOAt (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the N-protected piperidine-2-carboxylic acid, amine component, HATU, and HOAt in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add DIPEA to the cooled solution dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, proceed with the appropriate aqueous workup and purification.

Troubleshooting Workflow for Racemization

troubleshooting_workflow Start Racemization Detected in Product Step_Check At which step did racemization occur? Start->Step_Check Deprotection Deprotection Step Step_Check->Deprotection Deprotection Coupling Coupling Step Step_Check->Coupling Coupling Deprotection_Sol Use milder deprotection conditions (e.g., lower temp, milder acid/base) Deprotection->Deprotection_Sol Coupling_Sol1 Change coupling reagent (e.g., to HATU, T3P) Coupling->Coupling_Sol1 Coupling_Sol2 Add HOBt/HOAt/Oxyma Coupling->Coupling_Sol2 Coupling_Sol3 Lower reaction temperature Coupling->Coupling_Sol3 Coupling_Sol4 Use a hindered base (e.g., DIPEA) and stoichiometric amounts Coupling->Coupling_Sol4 End Racemization Minimized Deprotection_Sol->End Coupling_Sol1->End Coupling_Sol2->End Coupling_Sol3->End Coupling_Sol4->End

Caption: A logical workflow for troubleshooting racemization issues.

IV. Conclusion

The synthesis of enantiomerically pure piperidine-2-carboxylic acid requires careful consideration of reaction conditions at every step. By understanding the mechanisms of racemization and proactively selecting appropriate reagents, solvents, temperatures, and synthetic strategies, researchers can preserve the stereochemical integrity of this vital molecule. This guide serves as a foundational resource to assist you in achieving your synthetic goals with high fidelity.

References
  • Agami, C., et al. (1999). Asymmetric syntheses of pipecolic acid and derivatives. Amino Acids, 16(3-4), 297-320. [Link]

  • Barluenga, J., et al. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 63(21), 7592-7599. [Link]

  • Watson, P. S., et al. (2012). Asymmetric Synthesis of Pipecolic Acid and Derivatives. Synlett, 23(01), 15-34. [Link]

  • Chavan, S. P., et al. (2021). A convenient and highly enantioselective synthesis of (S)-2-pipecolic acid: an efficient access to caine anesthetics. Synthetic Communications, 51(15), 2315-2323. [Link]

  • Couty, F., et al. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130. [Link]

  • Watson, P. S., et al. (2012). Asymmetric Synthesis of Pipecolic Acid and Derivatives. R Discovery. [Link]

  • Agami, C., et al. (2000). A New Enantioselective Synthesis of (2S)-Pipecolic Acid. Synthetic Communications, 30(14), 2565-2572. [Link]

  • Barluenga, J., et al. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 63(21), 7592-7599. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Rana, K. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 90-99. [Link]

  • Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21104–21111. [Link]

  • Bhattacharjee, J., et al. (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, 18(22), 4135-4155. [Link]

  • Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Europe PMC. [Link]

  • Kalesse, M., et al. (2009). Synthesis of All Diastereomers of the Piperidine−Alkaloid Substructure of Cyclopamine. Organic Letters, 11(23), 5490–5492. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]

  • Yoshimura, T., & Esaki, N. (2003). Amino acid racemases: functions and mechanisms. Journal of Bioscience and Bioengineering, 96(2), 103-109. [Link]

  • CEM. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Piperidines. [Link]

  • Gyros Protein Technologies. (n.d.). Coupling & Side Reactions - Peptide Chemistry Resources. [Link]

  • CEM. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. [Link]

  • Reyes-González, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12(9), 5345-5353. [Link]

  • Eeltink, S., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 924(1-2), 173-181. [Link]

  • Wikipedia. (n.d.). Amino acid dating. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-piperidine carboxylic acid. [Link]

  • Nevado, C., & de la Torre, M. G. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(11), 3296. [Link]

  • CN102174011A. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • US9598353B2. (n.d.). Process for the racemization of α-amino acids.
  • Glorius, F., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 12(4), 347-352. [Link]

  • Martínez-Araya, J. I., & Zarate, X. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12041. [Link]

  • Bada, J. L. (2018). Amino acid racemization and its relation to geochronology and archaeometry. Earth and Planetary Science Letters, 483, 1-13. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • CN111995565A. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Kumar, A., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36569-36575. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Piperidinecarboxylic Acid and Its Derivatives. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

Sources

Technical Support Center: Advanced Troubleshooting for C–H Functionalization of Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the C–H functionalization of saturated N-heterocycles. Piperidine is the most ubiquitous nitrogen heterocycle in FDA-approved drugs. However, direct functionalization of its inert sp³ C–H bonds presents severe challenges regarding regioselectivity, chemoselectivity, and late-stage functionalization (LSF) compatibility.

This guide is designed for researchers, synthetic chemists, and drug development professionals. It bypasses basic theory to directly address the mechanistic causality behind experimental failures and provides validated, self-consistent protocols to rescue your synthetic workflows.

Part 1: Diagnostic Q&A and Troubleshooting Guides

Issue 1: Catalyst Poisoning Stalls C–H Activation

Q: My Palladium- or Ruthenium-catalyzed C–H activation of an unprotected piperidine stalls at <5% conversion. Am I experiencing catalyst poisoning?

A: Yes. The fundamental issue is chemoselectivity. The basic nitrogen lone pair in piperidines is a strong σ-donor. Instead of the transition metal inserting into the target C–H bond, the amine outcompetes your ligands and irreversibly coordinates to the metal center, forming an off-cycle, catalytically dead resting state.

The Fix: You must attenuate the Lewis basicity of the nitrogen.

  • Protecting Groups: Convert the amine to an amide, carbamate (e.g., N-Boc), or sulfonamide. This delocalizes the lone pair, rendering it non-nucleophilic.

  • In Situ Salt Formation: If protection/deprotection adds unacceptable steps to your LSF route, use in situ protonation (e.g., adding TFA) or Lewis acid complexation (e.g., BF₃·OEt₂). This ties up the lone pair temporarily, allowing the transition metal to perform transannular C–H activation[1].

Issue 2: Poor Regioselectivity (Hitting the γ-Position)

Q: I need to functionalize the γ-position (C4) of my piperidine, but my reactions exclusively yield α-functionalized (C2/C6) products. How do I shift the regioselectivity?

A: Standard electrophilic, oxidative, or radical approaches inherently favor the α-position. This is because the adjacent nitrogen lone pair thermodynamically stabilizes the intermediate α-amino radical or iminium ion via hyperconjugation[2].

The Fix: To bypass this electronic bias, you must rely on geometric constraints using a 1,5-Hydrogen Atom Transfer (1,5-HAT) strategy[3]. By installing a photolabile group (like an N-chloro or N-nitroso group) on the piperidine nitrogen, you can generate a nitrogen-centered radical under mild conditions. Due to the chair conformation of the piperidine ring, the N-radical is held in perfect spatial proximity to the axial γ-C–H bond, forcing a highly regioselective 1,5-HAT to generate a γ-carbon radical, which can then be trapped by a nucleophile[4].

Issue 3: Late-Stage Functionalization (LSF) Incompatibility

Q: I am trying to functionalize a complex piperidine-containing API, but traditional directed lithiation (e.g., sec-BuLi/TMEDA) destroys my other functional groups. What are my options?

A: Directed lithiation (the Beak/Gawley approach) requires highly basic, cryogenic conditions that are fundamentally incompatible with esters, ketones, and acidic protons.

The Fix: Pivot to Visible-Light Photoredox Catalysis . Photoredox methods utilize Single Electron Transfer (SET) to generate reactive intermediates (like α-amino radicals or iminium ions) at room temperature and neutral pH[2]. Alternatively, for highly oxygenated targets, consider transition-metal-free dual C–H oxidation using TEMPO oxoammonium cations, which selectively oxidize the piperidine ring without destroying sensitive stereocenters[5].

Part 2: Quantitative Data & Strategy Selection

To select the optimal synthetic route, compare the activation strategies summarized in Table 1.

Table 1: Quantitative Comparison of Regioselective C–H Functionalization Strategies

Target PositionActivation StrategyTypical Catalyst / ReagentsAverage Yield RangeFunctional Group Tolerance
α- (C2/C6) Photoredox SET (Iminium pathway)[Ir(ppy)₂dtbbpy]PF₆, Blue LED65% – 92%Excellent (Tolerates esters, alcohols, halogens)
α- (C2/C6) Directed Lithiation / Negishisec-BuLi, TMEDA, ZnCl₂, Pd(0)40% – 85%Poor (Destroys electrophiles, acidic protons)
β- (C3/C5) Transannular Directed ActivationPd(OAc)₂, AgOAc, Directing Group35% – 70%Moderate (Requires specific directing group geometry)
γ- (C4) 1,5-HAT via N-centered radicalEosin Y or Ir-photocatalyst, Blue LED50% – 88%Good (Redox-neutral conditions)
α,β-Dual TEMPO-Mediated Dual OxidationTEMPO⁺, NaClO₂, NaClO, MeCN60% – 80%Good (Eco-friendly, transition-metal-free)

Part 3: Verified Experimental Protocols

The following protocols are engineered as self-validating systems. Adherence to degassing and stoichiometric precision is critical for success.

Protocol A: Visible-Light Photoredox α-Alkynylation of N-Aryl Piperidines

Mechanism: SET oxidation to an amine radical cation, deprotonation to an α-amino radical, second SET to an iminium ion, followed by nucleophilic trapping[2].

  • Preparation: In an oven-dried 10 mL Schlenk tube, add N-aryl piperidine (0.5 mmol), terminal alkyne (0.75 mmol, 1.5 equiv), ₂ (1 mol%), and CuPF₆(MeCN)₄ (10 mol%).

  • Solvent Addition: Add 5.0 mL of anhydrous CH₂Cl₂ under an argon atmosphere.

  • Degassing (Critical Step): Perform three cycles of freeze-pump-thaw. Causality: Molecular oxygen is a triplet ground state molecule that will rapidly quench the excited state of the Ru-photocatalyst, killing the reaction.

  • Irradiation: Irradiate the mixture with a 3 W blue LED strip (λ = 450 nm) at room temperature for 12-16 hours. Ensure a cooling fan is used to maintain ambient temperature.

  • Workup: Quench with water, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via flash column chromatography (hexane/EtOAc).

Protocol B: γ-C(sp³)–H Functionalization via 1,5-HAT

Mechanism: Generation of a nitrogen radical, intramolecular 1,5-HAT to activate the inert γ-C–H bond, followed by radical trapping[3].

  • Precursor Generation: Convert the target piperidine to its N-chloro derivative using N-chlorosuccinimide (NCS) in CH₂Cl₂ at 0 °C for 1 hour. Isolate via rapid filtration through a short silica plug.

  • Reaction Setup: In a quartz vial, dissolve the N-chloro piperidine (0.2 mmol) and the radical trap (e.g., an electron-deficient alkene, 0.4 mmol) in anhydrous, degassed benzene (2.0 mL).

  • Initiation: Add a catalytic amount of hexamethylditin (10 mol%) if using thermal initiation, or an Ir-based photocatalyst (2 mol%) for photochemical initiation.

  • Activation: Irradiate with blue LEDs (for photoredox) or heat to 80 °C (for thermal) for 4 hours. Causality: The homolytic cleavage of the N–Cl bond generates the N-radical. The rigid chair conformation forces the radical to abstract the axial γ-hydrogen.

  • Isolation: Concentrate in vacuo and purify via preparative TLC or flash chromatography.

Part 4: Mechanistic Visualizations

The following diagrams illustrate the logical flow and mechanistic pathways of the functionalization strategies discussed above.

G N1 N-Alkyl Piperidine N2 Visible Light + Photocatalyst (e.g., [Ir(ppy)2(bpy)]+) N1->N2 N3 Amine Radical Cation (Single Electron Transfer) N2->N3 SET Oxidation N4 α-Amino Radical (-H+) N3->N4 Deprotonation N5 Iminium Ion (-e-) N4->N5 SET Oxidation N6 Nucleophilic Attack (e.g., Cyanide, Enolates) N5->N6 N7 α-Functionalized Piperidine N6->N7 C-C Bond Formation

Figure 1: Mechanistic pathway of photoredox-catalyzed α-C(sp³)–H functionalization via iminium ions.

G S1 N-Chloro/N-Nitro Piperidine Precursor S2 Homolytic Cleavage (Light/Heat/Catalyst) S1->S2 S3 Nitrogen-Centered Radical S2->S3 S4 1,5-Hydrogen Atom Transfer (1,5-HAT) S3->S4 Intramolecular S5 γ-Carbon Radical S4->S5 Regioselective S6 Radical Trapping / Cross-Coupling S5->S6 S7 γ-Functionalized Piperidine S6->S7 Functionalization

Figure 2: Workflow of regioselective γ-C(sp³)–H functionalization utilizing a 1,5-HAT mechanism.

References

  • Photoredox-enabled C(sp³)–H functionalization of amines through iminium ions, radicals, and carbanions - Organic Chemistry Frontiers. RSC Publishing. 2

  • Visible-Light-Induced α,γ-C(sp³)–H Difunctionalization of Piperidines. Organic Letters (ACS Publications). 3

  • Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PMC (NIH). 1

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. 5

  • Radical Translocation and Cascade Cyclization in Natural Product Synthesis. Oregon State University. 4

Sources

Troubleshooting Workflow: Catalyst Loading Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are optimizing catalyst loading for the synthesis of complex amines.

Catalytic N-alkylation—particularly via the "Borrowing Hydrogen" (BH) or hydrogen autotransfer methodology—is a highly atom-economical approach. However, identifying the precise catalyst loading is a delicate balancing act. Too little catalyst results in incomplete conversion and intermediate stalling, while too much can trigger over-alkylation, off-cycle oligomerization, and difficult downstream purification.

Below, you will find our comprehensive troubleshooting logic, mechanistic FAQs, quantitative benchmarks, and a self-validating experimental protocol to help you establish robust reaction conditions.

G Start Evaluate N-Alkylation Yield CheckYield Is the yield of mono-alkylated product optimal? Start->CheckYield LowYield Low Yield / Incomplete Conversion CheckYield->LowYield No OverAlk High Di-alkylation / Side Products CheckYield->OverAlk No, over-reacted Success Optimal Reaction Reached CheckYield->Success Yes Opt1 Increase Catalyst Loading (e.g., 0.5% -> 2%) LowYield->Opt1 Opt2 Decrease Catalyst Loading (e.g., 5% -> 1%) OverAlk->Opt2 CheckBase Check Base & Mass Transfer Opt1->CheckBase Opt2->CheckYield CheckBase->CheckYield

Caption: Troubleshooting logic for addressing yield and selectivity issues via catalyst loading adjustments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does increasing my catalyst loading lead to di-alkylation instead of higher mono-alkylation yields? A: This is a kinetic phenomenon rooted in the nucleophilicity of your products. In borrowing hydrogen pathways, the newly formed mono-alkylated (secondary) amine is often more nucleophilic and sterically accessible than the primary amine starting material. If the catalyst concentration is too high, the rate of the secondary catalytic cycle outpaces the primary cycle. Evidence: As demonstrated in the study, increasing the B(C6​F5​)3​ catalyst loading beyond 2 mol % at 110 °C led to a sharp decrease in the mono-alkylated product due to the rapid formation of bis-alkylated byproducts[1].

Q2: My reaction stalls at low catalyst loading (< 0.5 mol %). Is this a mass transfer issue or catalyst deactivation? A: Assuming your reaction is adequately stirred (≥ 800 rpm), stalling at low loadings is typically caused by catalyst deactivation or product inhibition rather than mass transfer limits. In transition-metal-catalyzed BH reactions, the active metal-hydride species can be poisoned by trace water, oxygen, or strongly coordinating off-cycle imine intermediates. Evidence: During the development of an, researchers found that while a low loading of 0.5 mol % [Cp∗IrCl2​]2​ was optimal, dropping below this threshold caused the reaction to stall due to intermediate buildup. Conversely, raising it to 1.5 mol % unexpectedly increased the formation of specific impurities[2].

Q3: How do I determine the optimal catalyst loading for non-noble metals (e.g., Titanium, Manganese) compared to Palladium or Iridium? A: Earth-abundant base metals (Ti, Mn, Co) generally require higher catalyst loadings (3–10 mol %) compared to noble metals (Pd, Ir, Ru), which often operate efficiently at 0.1–1.0 mol %. This discrepancy arises from the lower intrinsic turnover frequencies (TOF) and differing redox potentials of base metals. Evidence: For instance, a recent protocol for required a 10 mol % loading of TiO2​ to achieve optimal yields (up to 97%)[3]. In contrast, can achieve excellent chemoselectivity at around 3 mol % loading[4], while nanoparticulate maximize efficiency at just 0.5 to 1.0 mol %[5].

Quantitative Data: Catalyst Loading Benchmarks

Use the following table to benchmark your initial optimization screens based on the class of catalyst you are employing.

Catalyst SystemMetal ClassOptimal LoadingBase / AdditiveTemp (°C)Yield / Selectivity
B(C6​F5​)3​ Main Group (B)2.0 mol %4 Å Molecular Sieves11084% (Mono-alkylated)
[Cp∗IrCl2​]2​ Noble Metal (Ir)0.5 mol %LiOt-Bu (2.0 equiv)65–120>97% Purity
TiO2​ Base Metal (Ti)10.0 mol %KOtBu (1.0 equiv)15065–97%
Mn-PNP Pincer Base Metal (Mn)3.0 mol %t-BuOK (0.75 equiv)80Highly Chemoselective
Pd@[nBu4N][Br] NPs Noble Metal (Pd)0.5–1.0 mol %KOH11071–78%

Self-Validating Experimental Protocol

High-Throughput Optimization of Catalyst Loading for Borrowing Hydrogen N-Alkylation

Objective: Determine the optimal catalyst loading (e.g., 0.1 mol % to 5.0 mol %) while actively monitoring for mass transfer limitations and catalyst deactivation. Self-Validation Mechanism: The inclusion of an internal standard (mesitylene) allows for quantitative GC-FID tracking of both starting material consumption and product formation, ensuring strict mass balance. Kinetic sampling at 1h, 4h, and 24h differentiates between a kinetically slow reaction and a deactivated catalyst.

Step 1: Preparation of Stock Solutions

  • In an argon-filled glovebox, prepare a stock solution of the metal catalyst in anhydrous, degassed solvent (e.g., toluene) to ensure precise dispensing of sub-mol % loadings.

  • Prepare a substrate solution containing the primary amine (1.0 equiv), the primary alcohol (1.1 to 1.5 equiv), and mesitylene (0.2 equiv, internal standard).

Step 2: Reaction Assembly

  • To a series of oven-dried 4 mL reaction vials equipped with magnetic stir bars, add the appropriate base (e.g., KOtBu or LiOt-Bu, 1.0–2.0 equiv).

  • Dispense the catalyst stock solution to achieve a loading gradient across the vials (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0%).

  • Add the substrate stock solution to each vial. Ensure the total volume of solvent is consistent across all vials (typically 0.2 M to 0.5 M relative to the amine).

Step 3: Execution and Kinetic Sampling

  • Seal the vials with PTFE-lined septa caps and transfer them to a pre-heated aluminum heating block.

  • Stir at a constant, high rate (≥ 800 rpm) to eliminate mass transfer resistance.

  • At t=1h , 4h , and 24h , withdraw a 10 µL aliquot from each vial using a micro-syringe. Dilute the aliquot with ethyl acetate, filter through a short silica plug to remove the base and catalyst, and analyze via GC-FID or LC-MS.

Step 4: Data Analysis and Causality Check

  • Validation Check 1 (Mass Transfer): If the 1h conversion is identical across 1.0%, 2.0%, and 5.0% loadings, the reaction is likely mass-transfer limited (increase stirring speed) or base-limited.

  • Validation Check 2 (Over-alkylation): If the 24h yield of the target product drops at 5.0% loading while di-alkylated side products increase, the optimal loading threshold has been exceeded.

Mechanistic Visualization: The Borrowing Hydrogen Cycle

Understanding the catalytic cycle is crucial for troubleshooting. The catalyst must successfully perform two distinct redox events: oxidizing the alcohol and reducing the imine. If catalyst loading is too low, the generated metal-hydride intermediate may decompose before the reduction step can occur.

BH_Cycle Cat Active Catalyst[M] Ald Aldehyde Intermediate Cat->Ald Hydride Metal-Hydride [M-H2] Cat->Hydride Hydrogen Transfer Alc Primary Alcohol Alc->Cat Oxidation Imine Imine Intermediate (+ H2O) Ald->Imine + Amine Hydride->Cat Catalyst Regeneration Prod N-Alkylated Amine Hydride->Prod Imine->Hydride Reduction Amine Primary Amine Amine->Imine

Caption: The borrowing hydrogen catalytic cycle highlighting the dual role of the metal catalyst.

References

  • Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen Organic Process Research & Development - ACS Publications URL:[Link]

  • Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes Nature Communications (via PMC) URL:[Link]

  • Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols Molecules (MDPI) URL:[Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during synthesis. The following question-and-answer format directly addresses specific issues to help you optimize your experimental outcomes.

I. Troubleshooting Guide by Synthetic Method

The synthesis of N-substituted piperidines is a cornerstone in medicinal chemistry, with the piperidine motif present in numerous pharmaceuticals.[1][2] However, the journey to the desired product can be fraught with challenges, including the formation of unwanted side products. This guide provides a structured approach to troubleshooting common issues organized by the synthetic methodology.

A. Reductive Amination

Reductive amination is a widely used and versatile method for preparing N-substituted piperidines, often involving the reaction of a piperidone with an amine or an aldehyde/ketone with a piperidine derivative in the presence of a reducing agent.[3][4][5]

Question 1: My reductive amination is producing a significant amount of the corresponding alcohol from the carbonyl starting material. What is causing this and how can I prevent it?

Answer:

This common side reaction occurs when the reducing agent reduces the starting aldehyde or ketone faster than the imine or iminium ion intermediate is formed and then reduced.[6]

Causality: The choice of reducing agent is critical. Strong, less selective reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[6]

Solutions:

  • Select a Milder Reducing Agent: Employ a reducing agent that shows greater selectivity for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[6][7]

  • Stepwise Procedure: First, allow the imine to form by mixing the carbonyl compound and the amine, with an optional acid catalyst like acetic acid, before introducing the reducing agent.[6] This increases the concentration of the iminium ion, favoring its reduction.

  • pH Control: For reagents like NaBH₃CN, the reaction is often performed under mildly acidic conditions (pH 5-6) to promote iminium ion formation without significantly degrading the borohydride reagent.

Experimental Protocol: Optimized Reductive Amination to Minimize Alcohol Formation

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the aldehyde or ketone (1.0 equiv.) and the piperidine derivative (1.0-1.2 equiv.).[6]

  • Solvent Addition: Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive substrates, a catalytic amount of acetic acid (0.1 equiv.) can be added.[6]

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.1-1.5 equiv.) portion-wise to the stirred solution.[6]

  • Reaction Monitoring and Work-up: Stir at room temperature and monitor by TLC or LC-MS. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent, dry, and concentrate.[6]

Question 2: I'm observing the formation of a tertiary amine byproduct, suggesting over-alkylation. How can I promote mono-alkylation?

Answer:

Over-alkylation happens when the newly formed N-substituted piperidine (a secondary or tertiary amine) is more nucleophilic than the starting amine and reacts further with the carbonyl compound.[6]

Solutions:

  • Stoichiometric Control: Use a slight excess of the amine relative to the carbonyl compound to ensure the carbonyl is consumed before significant over-alkylation can occur.[6]

  • Slow Addition: If adding an alkylating agent to a piperidine, slow, controlled addition using a syringe pump can maintain a low concentration of the alkylating agent, favoring mono-alkylation.[8]

  • Protecting Groups: For syntheses starting with a primary amine and a diketone equivalent (like glutaraldehyde), it may be necessary to use a protecting group strategy to prevent the initial product from reacting further.

B. N-Alkylation via Nucleophilic Substitution

Direct alkylation of a piperidine with an alkyl halide is a straightforward approach but is often plagued by over-alkylation to form a quaternary ammonium salt.[7][9]

Question 3: My N-alkylation reaction is yielding a significant amount of the quaternary ammonium salt. How can I improve the selectivity for the desired tertiary amine?

Answer:

The formation of quaternary ammonium salts is a prevalent side reaction, especially with reactive alkylating agents.[9]

Causality: The product tertiary amine is often as nucleophilic, or even more so, than the starting secondary amine (piperidine), leading to a second alkylation event.

Solutions:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkyl halide.[9]

  • Slow Addition of Alkylating Agent: As with reductive amination, adding the alkyl halide slowly via a syringe pump helps to maintain a low concentration of the electrophile, minimizing the chance of the product reacting again.[8]

  • Choice of Base: Using a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA), can scavenge the acid produced during the reaction without competing in the alkylation.[8]

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first.

ParameterCondition to Minimize Over-AlkylationRationale
Stoichiometry 1.1 - 1.5 equivalents of piperidineEnsures the alkyl halide is the limiting reagent.
Addition Rate Slow, dropwise addition or syringe pumpMaintains a low concentration of the alkylating agent.[8]
Temperature Room temperature or belowMay slow the rate of the second alkylation.
Base Non-nucleophilic (e.g., DIPEA, K₂CO₃)Prevents the base from competing with the piperidine.[8]
C. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming N-aryl piperidines. However, it is sensitive to reaction conditions, and several side reactions can occur.[3]

Question 4: My Buchwald-Hartwig amination is giving low yields and I'm seeing byproducts from hydrodehalogenation of my aryl halide. What should I investigate?

Answer:

Low yields and hydrodehalogenation (reduction of the aryl halide) are common issues in Buchwald-Hartwig aminations.[9][10]

Causality: These issues often stem from catalyst deactivation, suboptimal ligand/base combination, or the presence of oxygen.[9][10]

Solutions:

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction by using a well-sealed flask and properly degassing solvents.[10] Oxygen can lead to catalyst oxidation and deactivation.

  • Ligand and Base Screening: The choice of phosphine ligand and base is critical and often substrate-dependent.[9][10] Bulky, electron-rich ligands like XPhos or SPhos can promote the desired reductive elimination over side reactions.[3] A screen of different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) may be necessary.[10]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.[3]

Workflow for Troubleshooting Buchwald-Hartwig Reactions

G start Low Yield or Side Products q1 Is the reaction under a strict inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Have you screened different ligands and bases? a1_yes->q2 sol1 Degas solvents and use glovebox or Schlenk line. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the temperature optimized? a2_yes->q3 sol2 Screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos) and different bases (e.g., NaOtBu, K3PO4). a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Consult further literature or consider alternative routes. a3_yes->end_node sol3 Run the reaction at a lower temperature to minimize hydrodehalogenation. a3_no->sol3

Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig aminations.

D. Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a fundamental route to piperidines, but it can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning.[11]

Question 5: My catalytic hydrogenation of a substituted pyridine is slow or incomplete. What could be the problem?

Answer:

Slow or incomplete hydrogenation of pyridines is often due to catalyst poisoning or inhibition.[11]

Causality: The basic nitrogen atom of the pyridine substrate and the piperidine product can coordinate to the metal catalyst, inhibiting its activity.[12][13] Impurities in the starting material, such as sulfur compounds, can also poison the catalyst.[12]

Solutions:

  • Use Acidic Additives: Adding an acid like HCl or acetic acid can protonate the nitrogen, reducing its ability to coordinate with and poison the catalyst.[11]

  • Purify Starting Materials: Ensure the pyridine precursor is free of catalyst poisons like sulfur or phosphorus compounds.[11]

  • Optimize Catalyst and Conditions: Rhodium (Rh/C) or Platinum-based (PtO₂) catalysts are often more effective than Palladium for pyridine reduction.[11] Increasing hydrogen pressure and temperature can also help overcome the aromaticity.[11]

CatalystTypical Pressure (psi)Typical Temperature (°C)Common SolventsNotes
PtO₂ 50 - 70Room Temp - 80Glacial Acetic AcidOften effective for substituted pyridines.[11]
Rh/C 30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[11]
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the white solid that sometimes forms in my bottle of piperidine upon storage? A1: Piperidine is a basic compound and can react with atmospheric carbon dioxide to form piperidine carbonate, a white solid.[14] If exposed to acidic vapors, it can also form the corresponding salt, such as piperidine hydrochloride.[14][15] To avoid this, store piperidine under an inert atmosphere and away from acids.[11]

Q2: Do I need to protect the piperidine nitrogen during other chemical transformations on the ring? A2: Yes, it is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that can react with the basic piperidine nitrogen.[11] This prevents side reactions and can also be used to direct the regioselectivity of other reactions.[9] The protecting group can be removed in a subsequent step.[11]

Q3: I am trying to form an enamine from a piperidone and a secondary amine, but the reaction is not proceeding. What can I do? A3: Enamine formation is an equilibrium process, and the removal of water is crucial to drive the reaction to completion. Ensure you are using a method to remove water, such as a Dean-Stark apparatus or the use of a drying agent like molecular sieves. The reaction is also typically acid-catalyzed.

Q4: My N-arylation reaction is giving multiple products. What are the likely side reactions? A4: Besides hydrodehalogenation, competing side reactions in N-arylation can include bis-arylation, where a second aryl group is added to the nitrogen.[9] This can be minimized by carefully controlling the stoichiometry, using an excess of the piperidine relative to the aryl halide.[9]

Reaction Scheme: Common Side Reactions in N-Alkylation

G cluster_0 Desired Reaction: Mono-alkylation cluster_1 Side Reaction: Over-alkylation Piperidine Piperidine (Secondary Amine) N-Alkylpiperidine N-Alkylpiperidine (Tertiary Amine) Piperidine->N-Alkylpiperidine + R-X - HX Quaternary Ammonium Salt Quaternary Ammonium Salt N-Alkylpiperidine->Quaternary Ammonium Salt + R-X

Caption: Competing pathways in the N-alkylation of piperidine.

III. References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

  • BenchChem. (2025). Managing side reactions in piperidine functionalization.

  • BenchChem. (n.d.). Avoiding catalyst poisoning in piperidine hydrogenation.

  • BenchChem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.

  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.

  • BenchChem. (2025). Common side reactions in the synthesis of 4-anilinopiperidine compounds.

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • SlideShare. (n.d.). Use of enamines in synthesis-group 5.pptx.

  • ACS Publications. (n.d.). Reverse Cope eliminations. Pyrrolidine and piperidine N-oxides by intramolecular addition of N,N-disubstituted hydroxylamines to unactivated double bonds.

  • Master Organic Chemistry. (2025). Enamines.

  • BenchChem. (n.d.). Technical Support Center: Side-Product Formation in Piperidine Synthesis.

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2.

  • Cambridge University Press. (n.d.). 1 Preparation and some properties.

  • Google Patents. (n.d.). US3530120A - Novel process for preparation of enamines.

  • SciELO. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

  • ScholarWorks@GVSU. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.

  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.

  • BenchChem. (n.d.). Purification techniques for Piperidine-1-carbonyl azide.

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.

  • DiVA. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.

  • DTIC. (2025). Piperidine Synthesis.

  • Google Patents. (n.d.). US2868793A - Purification of piperidines.

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.

  • CORE. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.

  • University of Liverpool Repository. (n.d.). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines.

  • PMC. (n.d.). Transition States and Origins of 1,4-Asymmetric Induction in Alkylations of 2,2,6-Trialkylpiperidine Enamines.

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.

  • PMC. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.

  • Lund University. (n.d.). Regio- and Stereoselective Alkylation of Pyridine-N-oxides : Synthesis of Substituted Piperidines and Pyridines.

  • BenchChem. (n.d.). The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates.

  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.

  • ACS Publications. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines.

  • Wikipedia. (n.d.). Piperidine.

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine.

Sources

Technical Support Center: Solution-Phase Stability of 1-(3-Methylbenzyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing solution-phase instability with functionalized pipecolic acid derivatives.

1-(3-Methylbenzyl)piperidine-2-carboxylic acid (CAS 1025013-26-6) is a highly valuable, conformationally restricted building block used in peptidomimetic synthesis. However, its unique structural triad—a tertiary amine, an N-benzyl moiety, and an α -carboxylic acid—creates specific electronic vulnerabilities. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies to ensure your experimental integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My enantiomerically pure stock solution is losing chiral purity over time. What is the mechanism, and how do I stop it?

Causality & Solution: You are observing C2 epimerization (racemization). The proton at the C2 position (alpha to both the carboxylate and the tertiary nitrogen) is highly acidic. When exposed to basic solutions (pH > 7.5) or strong amine bases during coupling, base-catalyzed deprotonation occurs. This forms a planar enolate/ammonium ylide intermediate. Subsequent reprotonation occurs indiscriminately from either face, leading to a racemic mixture. This phenomenon is well-documented in the 1 [1]. Actionable Fix: Strictly maintain your solution pH between 4.0 and 6.0. If basic conditions are mandatory for downstream amide coupling, utilize sterically hindered, non-nucleophilic bases (e.g., DIPEA or collidine) at the absolute minimum stoichiometric requirement, and maintain the reaction temperature strictly below 25°C.

Q2: LC-MS analysis of my heated stock solutions reveals a major M-44 byproduct. What is this degradant?

Causality & Solution: An M-44 mass shift is the universal signature of decarboxylation (loss of CO2​ ). α -Amino acids, and pipecolic acid derivatives in particular, are prone to thermal and 2 [2] when subjected to elevated temperatures (>60°C). The tertiary amine lone pair facilitates the formation of an ylide intermediate that rapidly ejects carbon dioxide. Actionable Fix: Never use heat to force this compound into solution. Instead, rely on ultrasonic agitation (sonication) at room temperature or utilize a compatible organic co-solvent (like 5% DMSO) to achieve complete solvation.

Q3: During a downstream catalytic reduction step, the 3-methylbenzyl group was cleaved. Why did this happen?

Causality & Solution: The 3-methylbenzyl group attached to the piperidine nitrogen behaves exactly like a standard N-benzyl protecting group. It is highly susceptible to hydrogenolysis. Exposure to hydrogen gas ( H2​ ) in the presence of Palladium on Carbon (Pd/C) will rapidly cleave the C-N bond, yielding debenzylated pipecolic acid and 3-methyltoluene. Actionable Fix: If your workflow requires the reduction of other functional groups (e.g., alkenes) while preserving the 3-methylbenzyl moiety, you must avoid Pd/C. Switch to chemoselective reducing agents or use poisoned catalysts (e.g., Lindlar's catalyst or PtO2​ with quinoline) that do not trigger N-debenzylation.

Part 2: Quantitative Stability Profile

To facilitate rapid experimental planning, the following table synthesizes the quantitative stability thresholds for 1-(3-Methylbenzyl)piperidine-2-carboxylic acid in solution.

Stress ConditionPrimary Degradation PathwayKinetic ImpactPreventive Measure
pH > 7.5 C2 Epimerization (Racemization)Fast (Hours)Buffer aqueous solutions to pH 4.0–6.0.
Temp > 60°C Decarboxylation ( CO2​ loss)Moderate (Days)Store at -20°C; use sonication, not heat, for dissolution.
Pd/C + H2​ N-Debenzylation (Cleavage)Very Fast (Minutes)Utilize chemoselective catalysts (e.g., PtO2​ ).
UV Light / O2​ Photo-oxidationSlow (Weeks)Purge headspace with Argon; store in amber vials.

Part 3: Mechanistic Visualization

The following diagram maps the specific environmental stressors to their corresponding degradation pathways.

G Compound 1-(3-Methylbenzyl)piperidine- 2-carboxylic acid (Intact) Base Basic pH (>7.5) & Heat Compound->Base HeatOx Thermal / Oxidative Stress (>60°C) Compound->HeatOx Reductive Catalytic Hydrogenation (Pd/C, H2) Compound->Reductive Epimer C2 Epimerization (Loss of Chiral Purity) Base->Epimer Decarb Decarboxylation (Loss of CO2, M-44) HeatOx->Decarb Debenz N-Debenzylation (Cleavage of Benzyl) Reductive->Debenz

Fig 1: Solution-phase degradation pathways of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid.

Part 4: Self-Validating SOP for Stock Solution Preparation

To ensure maximum trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.

Step 1: Solvent Preparation and pH Verification

  • Action: Prepare a 10 mM phosphate buffer in LC-MS grade water. Adjust the pH to 5.5 using 0.1 M HCl.

  • Validation Check: Measure the pH using a calibrated micro-electrode. The pH must read exactly 5.5 ± 0.1. If the pH exceeds 6.5, discard the buffer and remake it. Proceeding with a higher pH guarantees slow C2 epimerization [3].

Step 2: Co-solvent Addition and Solvation

  • Action: Weigh the compound into a clean glass vial. Dissolve the powder in a minimal volume of LC-MS grade DMSO (maximum 5% of the final target volume). Once dissolved, slowly add the buffered aqueous solution (from Step 1) dropwise while vortexing continuously. Do not apply heat.

  • Validation Check: Shine a 5mW laser pointer through the glass vial. The absence of a visible beam path (the Tyndall effect) confirms true molecular dissolution. If a beam path is visible, you have a micro-suspension; add an additional 1% DMSO and sonicate for 5 minutes.

Step 3: Aliquoting and Inert Storage

  • Action: Aliquot the validated solution into amber glass vials to prevent photo-oxidation. Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds, seal tightly with PTFE-lined caps, and store immediately at -20°C.

  • Validation Check: Analyze a control aliquot via Chiral HPLC after 24 hours of storage. The enantiomeric excess (ee) should remain >99%, and the MS trace should show no M-44 peak, confirming the absence of epimerization and decarboxylation.

References

  • Title: Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Decarboxylative N-alkylation of amino acids with primary alcohols Source: ResearchGate (Advanced Synthesis & Catalysis) URL: [Link]

  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to transition their small-scale laboratory synthesis to a larger, more robust process. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2][3][4] However, scaling up its synthesis presents unique challenges that require a deep understanding of the underlying chemical principles.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your scale-up efforts. We will explore the "why" behind common issues and offer practical, evidence-based solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and concerns that arise during the scale-up of piperidine synthesis.

Q1: My piperidine solution has developed a yellow or brown color during storage. What is the cause, and is it still usable?

A: The discoloration is typically due to oxidation of the piperidine ring, especially when exposed to air and light.[5][6] For many applications, particularly those sensitive to impurities, purification is recommended. The most effective method for removing these colored impurities is distillation.[5] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[5]

Q2: I'm having difficulty separating piperidine from a pyridine impurity using distillation. Why is this challenging?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[5] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[5] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[5][7]

Q3: My solution of piperidine in DMF crystallized upon storage. What has happened?

A: This is a common issue with amines and is likely due to the formation of a salt.[5] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[5] To resolve this, you can try redissolving the crystals. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[5]

Q4: Is it necessary to protect the piperidine nitrogen during synthesis?

A: It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that can react with the basic piperidine nitrogen.[5] This prevents side reactions and allows for greater control over the synthesis. The protecting group can be removed in a subsequent step if the free amine is desired.[5]

Section 2: Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for common synthetic routes to substituted piperidines, focusing on challenges that emerge during scale-up.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a fundamental route to piperidines. However, the aromaticity of the pyridine ring and potential for catalyst poisoning present significant hurdles, especially at a larger scale.[5]

Issue 1: Slow or Incomplete Reaction
  • Probable Cause: Catalyst Poisoning. Impurities in the starting materials or solvents (e.g., sulfur compounds) can poison noble metal catalysts.[8] The product or byproducts can also inhibit the catalyst.

  • Solution:

    • Purify Starting Materials: Ensure all reactants and solvents are of high purity.

    • Catalyst Screening: Test different catalysts. For example, while Pd/C is common, a rhodium catalyst might be more effective for certain substrates.[1]

    • Catalyst Loading: Increasing the catalyst loading may be necessary, but this should be optimized to balance cost and efficiency.

  • Probable Cause: Inactive Catalyst. The catalyst may have degraded due to improper storage or handling.

  • Solution:

    • Verify Catalyst Activity: Test the catalyst on a known, reliable reaction to confirm its activity.[8]

    • Proper Handling: Use fresh catalyst and ensure proper activation procedures are followed for heterogeneous catalysts.

Issue 2: Poor Stereoselectivity
  • Probable Cause: Reaction Conditions. Temperature, pressure, and solvent can all influence the stereochemical outcome of the hydrogenation.

  • Solution:

    • Optimize Conditions: Systematically vary the reaction parameters. For instance, lower temperatures and higher pressures can sometimes favor the formation of a specific stereoisomer.

    • Catalyst Choice: The choice of catalyst can significantly impact stereoselectivity. Chiral catalysts can be employed for asymmetric hydrogenations.

Reductive Amination

Reductive amination is a versatile method for synthesizing N-substituted piperidines.[9] However, scaling up can lead to issues with yield and purity.

Issue 1: Low Yield
  • Probable Cause: Inefficient Imine/Iminium Ion Formation. The equilibrium between the carbonyl compound, the amine, and the imine/iminium ion may not favor the intermediate necessary for reduction.

  • Solution:

    • Water Removal: Use dehydrating agents like molecular sieves or azeotropic distillation to remove water and drive the equilibrium towards imine formation.[9]

    • pH Control: The addition of a catalytic amount of acid, such as acetic acid, can facilitate imine formation.[9]

  • Probable Cause: Inappropriate Reducing Agent. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before imine formation.[9]

  • Solution:

    • Use a Milder Reducing Agent: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) preferentially reduce the iminium ion over the carbonyl group.[9][10]

Issue 2: Significant Side Product Formation
  • Probable Cause: Over-alkylation. The newly formed piperidine (a secondary amine) can be more nucleophilic than the starting amine and react further, leading to tertiary amine byproducts.[9]

  • Solution:

    • Stepwise Procedure: Form the imine first, then add the reducing agent. This can be particularly effective when using a less selective reducing agent.[9]

    • Stoichiometry Control: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[9]

dot graph TD { A[Low Yield in Reductive Amination] --> B{Identify Cause}; B --> C[Inefficient Imine Formation]; B --> D[Premature Carbonyl Reduction]; C --> E[Add Dehydrating Agent (e.g., Molecular Sieves)]; C --> F[Catalytic Acid (e.g., Acetic Acid)]; D --> G[Use Milder Reducing Agent (e.g., NaBH(OAc)3)]; E --> H[Improved Yield]; F --> H; G --> H;

} Troubleshooting low yield in reductive amination.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are common cores in piperidine-containing natural products and pharmaceuticals.[11][12][13][14]

Issue 1: Low or No Product Formation
  • Probable Cause: Insufficient Electrophilicity of the Iminium Ion. The driving force for the reaction is the electrophilicity of the iminium ion formed from the condensation of the β-arylethylamine and the aldehyde/ketone.[11]

  • Solution:

    • Acid Catalysis: The reaction traditionally requires an acidic catalyst to protonate the imine and form the more electrophilic iminium ion.[11] For less nucleophilic aromatic rings, stronger acids and higher temperatures may be necessary.[11]

    • Aprotic Media: In some cases, running the reaction in aprotic media can lead to superior yields.[11]

Issue 2: Poor Diastereoselectivity
  • Probable Cause: Reversibility of the Reaction. At higher temperatures, the reaction can become reversible, leading to racemization.[11]

  • Solution:

    • Temperature Control: Carefully controlling the reaction temperature can help to maintain the desired stereochemistry.

    • Substrate Modification: N-benzylated tryptophans have been shown to favor the formation of 1,3-trans dominated products.[11]

Section 3: Scale-Up Considerations and Protocols

Transitioning from a lab-scale (gram) to a pilot or production-scale (kilogram) synthesis introduces new challenges related to heat and mass transfer.[15]

Challenge: Inefficient Heat Transfer
  • The Problem: Many reactions for piperidine synthesis, such as N-alkylation, are exothermic. Larger reaction volumes have a lower surface-area-to-volume ratio, leading to inefficient heat dissipation.[15] This can create localized hot spots, causing degradation of reactants and products.[15]

  • The Solution:

    • Reactor Design: Utilize a reactor with a cooling jacket and an efficient overhead stirrer to ensure uniform temperature control.[15]

    • Controlled Reagent Addition: Add reagents slowly and in a controlled manner, for example, via a pump, to manage the exotherm.[15]

Challenge: Poor Mixing and Mass Transfer
  • The Problem: Inadequate mixing in a large reactor can lead to heterogeneous reaction conditions, resulting in incomplete reactions and the formation of byproducts.[15]

  • The Solution:

    • Effective Stirring: Employ an overhead stirrer with appropriate impeller design to ensure thorough mixing of the reaction mixture.

    • Reaction Monitoring: Regularly monitor the reaction progress using techniques like TLC, GC, or LC-MS to ensure it goes to completion before workup.[15]

General Protocol for N-Alkylation Scale-Up

This protocol outlines a general approach for scaling up the N-alkylation of a piperidine derivative.

  • Reactor Setup: In a suitably sized reactor equipped with an overhead stirrer, temperature probe, and addition funnel (or pump), charge the piperidine derivative and a suitable solvent.

  • Base Addition: Add the base (e.g., K₂CO₃, Et₃N) to the reactor.

  • Controlled Alkylating Agent Addition: Slowly add the alkylating agent to the stirred mixture, maintaining the desired reaction temperature using the reactor's cooling system.

  • Reaction Monitoring: Monitor the reaction to completion by TLC, GC, or LC-MS.

  • Work-up: Upon completion, perform an aqueous work-up to remove salts and water-soluble impurities.

  • Purification: Purify the crude product by distillation, recrystallization, or column chromatography.

ParameterLaboratory Scale (Typical)Pilot/Production Scale RecommendationRationale
Cooling Ice bath, simple stirringReactor with cooling jacket, overhead stirrerEnsures efficient heat removal and temperature control.[15]
Reagent Addition Rapid or portion-wise additionSlow, controlled addition via pumpMinimizes exotherm and maintains a low concentration of reactive species.[15]
Mixing Magnetic stirrerOverhead mechanical stirrerEnsures homogeneity in a larger volume.

Section 4: Purification Strategies at Scale

Purification can be a significant bottleneck in the scale-up process. The choice of method depends on the physical properties of the substituted piperidine and the nature of the impurities.

Column Chromatography

While effective at the lab scale, silica gel chromatography can be challenging to scale up.

  • Common Issues:

    • Streaking/Tailing: The basic nature of the piperidine nitrogen can cause strong interactions with the acidic silica gel.

    • Irreversible Binding: In some cases, the product can bind irreversibly to the silica.[7]

    • Column Overloading: Exceeding the separation capacity of the column leads to poor separation.[7]

  • Solutions:

    • Basified Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina.

    • Proper Loading: A general guideline is to use a silica-to-crude material ratio of at least 30:1 by weight.[7]

dot graph TD { A[Start Purification] --> B{Select Method}; B --> C[Column Chromatography]; B --> D[Acid-Base Extraction]; B --> E[Recrystallization]; B --> F[Distillation]; C --> G{Troubleshoot}; G --> H[Streaking/Tailing]; G --> I[Irreversible Binding]; H --> J[Use Basified Silica/Solvent]; I --> K[Consider Alternative Stationary Phase]; D --> L[Purified Basic Product]; E --> M[Purified Crystalline Product]; F --> N[Purified Liquid Product];

} Decision workflow for purification method selection.

Acid-Base Extraction

This is a simple, fast, and effective method for separating basic piperidine derivatives from neutral or acidic impurities.[7]

  • Protocol:

    • Dissolve the crude material in a suitable organic solvent.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine will be protonated and move to the aqueous layer.

    • Separate the layers.

    • Basify the aqueous layer (e.g., with NaOH) and extract the purified piperidine back into an organic solvent.

    • Dry the organic layer and remove the solvent.

Recrystallization

For solid piperidine derivatives, recrystallization is an excellent purification technique.

  • Protocol:

    • Dissolve the crude solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Allow the solution to cool slowly to form crystals.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

References

Sources

overcoming poor solubility of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Piperidine-based compounds are ubiquitous in drug development, featuring prominently in analgesics, kinase inhibitors, and antihistamines. While the basic secondary or tertiary amine of the piperidine ring (typically exhibiting a pKa of 9.5–10.5) offers a handle for protonation, the addition of lipophilic substituents often drives extreme hydrophobicity, high crystal lattice energies, and poor aqueous solubility [1].

This technical support center is designed to help researchers and drug development professionals troubleshoot and overcome the thermodynamic and kinetic solubility barriers associated with piperidine derivatives.

MODULE A: Troubleshooting In Vitro Assay Precipitation

Symptom: Your piperidine-containing compound precipitates or forms colloidal aggregates upon dilution from a DMSO stock into an aqueous biological assay buffer [3].

The Causality: Direct dilution of a highly concentrated lipophilic piperidine stock into an aqueous buffer induces "solvent shock." The local concentration of the compound instantly exceeds its aqueous nucleation threshold before the solvent can evenly disperse. This forces the lipophilic piperidine substituents to undergo hydrophobic collapse, forming sub-visible aggregates that ruin assay reproducibility and cause false-positive target binding.

Protocol: Kinetic Solubility Rescue via Stepwise Dilution

This self-validating protocol utilizes micellar shielding to bypass the nucleation threshold.

  • Stock Preparation: Prepare a 10 mM stock of the piperidine compound in 100% anhydrous DMSO.

  • Intermediate Solubilization: Create a 10x working stock by diluting the pure DMSO stock 1:10 into an intermediate buffer containing 10% DMSO and 0.1% Tween-20 (or 5% HP-β-Cyclodextrin).

    • Mechanistic Rationale: The surfactant/cyclodextrin provides immediate micellar encapsulation or inclusion of the hydrophobic piperidine moiety before the compound is exposed to a fully aqueous environment [3].

  • Final Assay Dilution: Dilute the intermediate solution 1:10 into your final biological assay buffer. This ensures the final DMSO concentration remains at a biologically tolerable 1%.

  • Validation via Nephelometry: Measure the final assay solution using a nephelometer.

    • Self-Validating Step: A reading of <10 NTU (Nephelometric Turbidity Units) confirms the absence of sub-visible colloidal aggregates. If the NTU spikes, nucleation has occurred, indicating that a higher concentration of surfactant is required in Step 2.

AssayRescue A Piperidine Compound Precipitates in Buffer B Assess DMSO Concentration Is it > 1%? A->B C Perform Stepwise Dilution (Avoid Solvent Shock) B->C Yes D Check Buffer pH vs pKa (Piperidine pKa ~9.5) B->D No G Validate via Nephelometry (Clear Solution) C->G E Adjust pH to < 8.5 (Protonate Amine) D->E pH > pKa F Add Solubilizer (e.g., HP-β-CD) D->F pH < pKa E->G F->G

Caption: Workflow for rescuing piperidine compound precipitation in aqueous in vitro assays.

MODULE B: Salt Formation & In Vivo Formulation FAQs

Q: I formulated my piperidine compound as a Hydrochloride (HCl) salt, but it still shows terrible solubility in Simulated Gastric Fluid (SGF). Why? A: You are experiencing the Common Ion Effect . While HCl salts are the default choice for basic piperidines, the human stomach (and SGF) contains a high endogenous concentration of chloride ions. According to Le Chatelier's principle, this high external [Cl⁻] pushes the dissolution equilibrium ( Piperidine-H+Cl(solid)−​⇌Piperidine-H(aq)+​+Cl(aq)−​ ) to the left, suppressing dissolution and causing the drug to precipitate.

Q: How do I select a better counterion to bypass this issue? A: Switch to a counterion that does not have a high endogenous concentration in the GI tract, such as methanesulfonate (mesylate) or tartrate. These larger counterions also disrupt the crystal lattice energy more effectively than the small chloride ion, lowering the melting point and improving thermodynamic solubility.

Protocol: High-Throughput Piperidine Salt Screening
  • Free Base Dissolution: Dissolve the piperidine free base in a volatile organic solvent (e.g., acetone) at 50 mg/mL.

  • Equimolar Addition: Dispense equimolar amounts of various counterions (e.g., methanesulfonic acid, tartaric acid) into separate vials.

  • Kinetic Trapping: Evaporate the solvent rapidly under a nitrogen stream, then add 50 µL of an anti-solvent (e.g., heptane). Rationale: The anti-solvent drastically lowers the dielectric constant, forcing the ionic pairs to precipitate into a crystal lattice.

  • Validation via PXRD: Analyze the resulting solid using Powder X-Ray Diffraction (PXRD).

    • Self-Validating Step: A shift in diffraction peaks compared to the free base diffractogram confirms the formation of a novel crystalline salt, proving you have not merely created an amorphous physical mixture[3].

SaltSelection S1 Free Base Piperidine (High Lattice Energy) S2 Counterion Screening (Equimolar Addition) S1->S2 S3 Formulate HCl Salt S2->S3 S4 Formulate Mesylate Salt S2->S4 S5 Dissolution in SGF (High [Cl-] Environment) S3->S5 S4->S5 S6 Precipitation (Common Ion Effect) S5->S6 HCl Salt S7 Sustained Solubility (No Ion Suppression) S5->S7 Mesylate Salt

Caption: Decision tree for piperidine salt selection avoiding the common ion effect in SGF.

MODULE C: Hit-to-Lead Medicinal Chemistry FAQs

Q: How can I chemically modify my piperidine hit to improve aqueous solubility without sacrificing its lipophilicity (logP), which I need for target affinity? A: The General Solubility Equation dictates that solubility is governed by both lipophilicity (logP) and crystal lattice energy (melting point). If you cannot lower logP, you must lower the lattice energy. You can achieve this by disrupting molecular planarity and symmetry [1]. Introducing a methyl group to create a chiral center on the piperidine ring, or adding an ortho-substituent to an adjacent aromatic ring, increases the dihedral angle of the molecule [1]. This structural "bend" prevents the molecules from packing tightly into a crystal lattice, drastically lowering the melting point and enhancing aqueous solubility [1]. Furthermore, utilizing chiral piperidine scaffolds has been proven to not only improve solubility but also enhance overall pharmacokinetic properties [2].

Q: My piperidine compound is causing hERG toxicity alongside poor solubility. Can one modification fix both? A: Yes. Amidation is a highly effective strategy. Converting highly basic or lipophilic regions attached to the piperidine core into amides reduces the basicity of the molecule. This modification is a known, dual-purpose strategy for simultaneously attenuating hERG channel affinity and improving aqueous solubility by introducing hydrogen bond acceptors [4].

Quantitative Data Summary

Table 1: Physicochemical Parameters & Solubilization Strategies for Piperidine Derivatives

StrategyAgent / ModificationTypical Concentration / RatioMechanism of ActionBest Application Phase
Co-solvent DMSO≤ 1% (in vitro)Disrupts hydrophobic interactionsInitial biochemical screening
Surfactant Tween-20 / Tween-800.01% - 0.1%Micellar encapsulationCell-based & biochemical assays
Inclusion HP-β-Cyclodextrin5% - 20% (w/v)Shields lipophilic piperidine substituents within a hydrophobic cavity [3]Pre-clinical in vivo dosing (IV/PO)
Salt Formation Mesylate (Methanesulfonate)1:1 Molar RatioLowers lattice energy; avoids GI common ion effectOral formulation development
Structural Chiral MethylationCovalent modificationIncreases dihedral angle; disrupts crystal symmetry [1] [2]Hit-to-Lead Optimization

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Structure–Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro. PMC.

Validation & Comparative

A Comparative Guide to the NMR Spectral Features of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(3-Methylbenzyl)piperidine-2-carboxylic acid and its structural isomers are of significant interest due to the prevalence of the piperidine scaffold in a vast array of bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structure in solution.

This guide provides a comprehensive comparison of the predicted ¹H and ¹³C NMR spectral data for 1-(3-Methylbenzyl)piperidine-2-carboxylic acid and its ortho- and para-substituted isomers. In the absence of publicly available experimental spectra for these specific derivatives, this guide leverages high-quality predicted data, juxtaposed with experimental data for the parent compound, piperidine-2-carboxylic acid, to offer a detailed analysis of the expected spectral features. This approach not only provides a valuable reference for researchers working with these or similar molecules but also illustrates the power of predictive NMR in modern chemical analysis.

Predicted and Experimental NMR Spectral Data

The following sections present the predicted ¹H and ¹³C NMR spectral data for 1-(3-Methylbenzyl)piperidine-2-carboxylic acid and its isomers, alongside the experimental data for piperidine-2-carboxylic acid. The predicted data was generated using a consensus of established NMR prediction algorithms.

Table 1: Predicted ¹H NMR Spectral Data for 1-(3-Methylbenzyl)piperidine-2-carboxylic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5 (broad s)s1HCOOH
~7.25-7.05m4HAr-H
~3.90d1HN-CHH-Ar
~3.60dd1HH-2
~3.30d1HN-CHH-Ar
~3.05dt1HH-6 (eq)
~2.50t1HH-6 (ax)
~2.35s3HAr-CH₃
~2.20-1.50m6HH-3, H-4, H-5

Table 2: Predicted ¹³C NMR Spectral Data for 1-(3-Methylbenzyl)piperidine-2-carboxylic acid

Chemical Shift (ppm)Assignment
~175.0COOH
~138.0Ar-C (quat)
~137.5Ar-C (quat)
~129.5Ar-CH
~128.5Ar-CH
~128.0Ar-CH
~126.0Ar-CH
~65.0C-2
~58.0N-CH₂-Ar
~52.0C-6
~29.0C-4
~25.0C-3
~23.0C-5
~21.5Ar-CH₃

Table 3: Predicted ¹H NMR Spectral Data for 1-(2-Methylbenzyl)piperidine-2-carboxylic acid (ortho-isomer)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.4 (broad s)s1HCOOH
~7.30-7.10m4HAr-H
~3.95d1HN-CHH-Ar
~3.65dd1HH-2
~3.35d1HN-CHH-Ar
~3.10dt1HH-6 (eq)
~2.55t1HH-6 (ax)
~2.40s3HAr-CH₃
~2.25-1.55m6HH-3, H-4, H-5

Table 4: Predicted ¹³C NMR Spectral Data for 1-(2-Methylbenzyl)piperidine-2-carboxylic acid (ortho-isomer)

Chemical Shift (ppm)Assignment
~175.2COOH
~137.0Ar-C (quat)
~136.5Ar-C (quat)
~130.0Ar-CH
~128.0Ar-CH
~127.5Ar-CH
~125.5Ar-CH
~65.5C-2
~56.0N-CH₂-Ar
~52.5C-6
~29.2C-4
~25.3C-3
~23.2C-5
~19.0Ar-CH₃

Table 5: Predicted ¹H NMR Spectral Data for 1-(4-Methylbenzyl)piperidine-2-carboxylic acid (para-isomer)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.6 (broad s)s1HCOOH
~7.15d2HAr-H
~7.10d2HAr-H
~3.85d1HN-CHH-Ar
~3.55dd1HH-2
~3.25d1HN-CHH-Ar
~3.00dt1HH-6 (eq)
~2.45t1HH-6 (ax)
~2.30s3HAr-CH₃
~2.15-1.45m6HH-3, H-4, H-5

Table 6: Predicted ¹³C NMR Spectral Data for 1-(4-Methylbenzyl)piperidine-2-carboxylic acid (para-isomer)

Chemical Shift (ppm)Assignment
~174.8COOH
~137.0Ar-C (quat)
~134.5Ar-C (quat)
~129.0 (2C)Ar-CH
~128.5 (2C)Ar-CH
~65.2C-2
~58.5N-CH₂-Ar
~52.2C-6
~29.1C-4
~25.1C-3
~23.1C-5
~21.0Ar-CH₃

Table 7: Experimental NMR Spectral Data for Piperidine-2-carboxylic acid [1]

NucleusChemical Shift (ppm) (Solvent: MeOD)
¹H3.27 (d, 1H), 3.16 (d, 1H), 2.78 (t, 1H), 2.06 (d, 1H), 1.77-1.58 (m, 2H), 1.58-1.33 (m, 3H)
¹³C174.34, 60.54, 44.74, 28.13, 23.60, 23.21

Experimental and Analytical Workflow

The structural elucidation of novel compounds like 1-(3-Methylbenzyl)piperidine-2-carboxylic acid follows a systematic workflow. In the absence of an experimental sample, this workflow incorporates predictive methodologies.

NMR Workflow cluster_0 In Silico Analysis cluster_1 Experimental Analysis (Hypothetical) Structure_Drawing Draw Structure (e.g., ChemDraw) NMR_Prediction Predict NMR Spectra (¹H, ¹³C, 2D) Structure_Drawing->NMR_Prediction Data_Analysis Comparative Spectral Analysis NMR_Prediction->Data_Analysis Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1D and 2D Experiments) Sample_Preparation->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, etc.) NMR_Acquisition->Data_Processing Data_Processing->Data_Analysis Structural_Elucidation Structural Confirmation Data_Analysis->Structural_Elucidation

Caption: Workflow for structural elucidation using NMR, incorporating predictive methods.

Standard Experimental Protocol for NMR Analysis

For the acquisition of high-quality NMR data for compounds such as 1-(3-Methylbenzyl)piperidine-2-carboxylic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 or 500 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

  • 2D NMR Experiments (for complex structures):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Comparative Spectral Analysis

A detailed comparison of the predicted spectra of the 1-(methylbenzyl)piperidine-2-carboxylic acid isomers with the experimental data of piperidine-2-carboxylic acid reveals key structural insights.

Piperidine Ring Protons:

The protons on the piperidine ring of the N-benzylated derivatives are expected to be significantly deshielded compared to the parent piperidine-2-carboxylic acid. This is due to the electron-withdrawing inductive effect of the N-benzyl group. The diastereotopic benzylic protons (N-CH₂-Ar) are predicted to appear as a pair of doublets, a consequence of their different spatial environments relative to the chiral center at C-2.

The position of the methyl group on the benzyl ring has a subtle but predictable effect on the chemical shifts of the aromatic protons. In the ortho-isomer, steric hindrance may influence the conformation of the benzyl group relative to the piperidine ring, potentially leading to more pronounced differences in the chemical shifts of the piperidine ring protons compared to the meta and para isomers. For the para-isomer, the aromatic region of the ¹H NMR spectrum is expected to be simpler, showing two doublets due to the symmetry of the para-substituted ring.

Piperidine Ring Carbons:

Similar to the protons, the carbon atoms of the piperidine ring in the N-benzylated derivatives are expected to be deshielded relative to piperidine-2-carboxylic acid. The C-2 and C-6 carbons, being closest to the nitrogen atom, will experience the most significant downfield shift upon N-benzylation. The chemical shift of the benzylic carbon (N-CH₂-Ar) is also a characteristic feature.

The position of the methyl group on the aromatic ring will primarily influence the chemical shifts of the aromatic carbons. The methyl carbon itself will appear in the aliphatic region, typically around 19-22 ppm.

Carboxylic Acid Group:

The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and its exact position and broadness will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The carboxylic carbon will resonate in the downfield region of the ¹³C NMR spectrum, generally above 170 ppm.

Conclusion

This guide provides a foundational understanding of the expected NMR spectral characteristics of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid and its structural isomers. By comparing predicted data with the experimental spectrum of a parent compound, researchers can gain valuable insights into the influence of N-benzylation and aromatic substitution on the chemical environment of the piperidine ring. The provided workflow and experimental protocol offer a practical framework for the structural elucidation of these and similar molecules. As with any predictive method, experimental verification remains the gold standard for unambiguous structure determination.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • Royal Society of Chemistry. "Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." Rsc.org. [Link]

  • Fuloria, N. K., & Fuloria, S. "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy." Journal of Analytical & Bioanalytical Techniques, S1:001, 2013. [Link]

  • Kwan, E. E., & Huang, S. G. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • NMRDB.org. "NMR Predict." NMRDB.org. [Link]

  • ChemAxon. "NMR Predictor." ChemAxon Docs. [Link]

  • ACD/Labs. "NMR Predictor." ACD/Labs. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of N-Benzyl Piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and reliable analysis of N-benzyl piperidine and its derivatives is paramount. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its analysis is crucial for everything from reaction monitoring and purity assessment to detailed pharmacokinetic and metabolic studies.

This guide provides an in-depth comparison of the primary mass spectrometry-based techniques for the analysis of N-benzyl piperidine compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles of each technique, their respective strengths and weaknesses for this class of compounds, and provide supporting experimental data and protocols to guide your method development.

The Analytical Challenge: N-Benzyl Piperidine

N-benzyl piperidine compounds present a unique set of analytical considerations. Their basic nitrogen atom makes them amenable to positive mode ionization, yet their semi-volatile nature and potential for thermal degradation require careful consideration when choosing an analytical approach. The choice between GC-MS and LC-MS/MS is not merely one of preference but is dictated by the specific analytical goal, be it qualitative identification, impurity profiling, or trace-level quantification in a complex biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is a robust and powerful technique for the analysis of volatile and semi-volatile compounds.[2] For N-benzyl piperidine and its less polar derivatives, GC-MS with Electron Ionization (EI) provides highly reproducible fragmentation patterns that are invaluable for structural elucidation and library matching.

The Principle of EI Fragmentation

Electron Ionization is a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule.[3] This energy leads to extensive and predictable fragmentation, creating a unique mass spectral fingerprint for a given compound. For N-benzyl piperidine, the fragmentation is typically initiated by the ionization of the nitrogen atom's lone pair of electrons.[4]

Key fragmentation pathways under EI include:

  • Alpha-Cleavage: This is a dominant pathway where the bond between the benzylic carbon and the piperidine ring cleaves, leading to the formation of a highly stable benzyl cation, which rearranges to the even more stable tropylium ion at m/z 91 .[5] This is often the base peak in the spectrum.

  • Ring Fission: The piperidine ring itself can undergo cleavage, resulting in a variety of smaller fragment ions.

cluster_0 GC-MS Analysis Workflow Sample_Preparation Sample Preparation (Dilution/Extraction) Derivatization Derivatization (Optional) (e.g., Acylation) Sample_Preparation->Derivatization GC_Injection GC Injection (Vaporization) Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation EI_Ionization Electron Ionization (EI) (70 eV) GC_Separation->EI_Ionization MS_Analysis Mass Analysis (e.g., Quadrupole) EI_Ionization->MS_Analysis Data_Analysis Data Analysis (Library Matching) MS_Analysis->Data_Analysis

Caption: A generalized workflow for the GC-MS analysis of piperidine compounds.

Experimental Protocol: GC-MS Analysis of N-Benzyl Piperidine

This protocol provides a starting point for the analysis of N-benzyl piperidine in a relatively clean matrix.

  • Sample Preparation:

    • Prepare a stock solution of the N-benzyl piperidine standard at 1 mg/mL in methanol.

    • Create working standards by serial dilution in methanol to cover the desired concentration range.

    • For solid samples, dissolve and dilute in methanol. For samples in complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[2]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.

    • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C, hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

      • Source Temperature: 230°C.[7]

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Bioanalysis

For the quantitative analysis of N-benzyl piperidine compounds in complex biological matrices such as plasma or urine, LC-MS/MS is the undisputed method of choice.[8] Its superior sensitivity and selectivity are achieved through the combination of liquid chromatographic separation and tandem mass spectrometry, typically with a "soft" ionization technique like Electrospray Ionization (ESI).

The Principle of ESI and Tandem MS (MS/MS)

ESI is a soft ionization technique that generates intact protonated molecules, [M+H]⁺, from the analyte in solution.[9] This is particularly advantageous for compounds that may be thermally labile. The resulting protonated molecule is then isolated in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID), where it is fragmented into product ions. This process is highly specific and is monitored in a mode called Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity.[8]

For N-benzyl piperidine, the [M+H]⁺ ion is readily formed. Subsequent fragmentation in the collision cell often results in the characteristic loss of the benzyl group, again leading to key fragment ions.

cluster_1 LC-MS/MS Analysis Workflow Sample_Prep_LC Sample Preparation (LLE, SPE, or PPT) LC_Separation LC Separation (Reversed-Phase) Sample_Prep_LC->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization Precursor_Selection Precursor Ion Selection ([M+H]⁺) ESI_Ionization->Precursor_Selection CID Collision-Induced Dissociation (CID) Precursor_Selection->CID Product_Ion_Scan Product Ion Scanning (MRM) CID->Product_Ion_Scan Data_Quantification Data Quantification Product_Ion_Scan->Data_Quantification

Caption: A generalized workflow for the quantitative LC-MS/MS analysis of piperidine compounds.

Experimental Protocol: LC-MS/MS Analysis of N-Benzyl Piperidine in Plasma

This protocol outlines a method for the sensitive quantification of N-benzyl piperidine in a biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[8]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[8]

  • Instrumentation and Conditions:

    • LC System: Agilent 1260 HPLC System or equivalent.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a high percentage of aqueous phase and ramp up the organic phase to elute the analyte.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to N-benzyl piperidine and the internal standard.

Comparative Performance: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS hinges on the specific analytical requirements. The following table summarizes the typical performance characteristics of each technique for the analysis of N-benzyl piperidine-like compounds, with data extrapolated from validated methods for structurally similar compounds like 1-benzylpiperazine.

Validation ParameterGC-MS PerformanceLC-MS/MS Performance
Linearity (r²) > 0.99> 0.99[10]
Lower Limit of Quantification (LLOQ) ~10-50 ng/mL0.03 - 5 ng/mL[8][10]
Accuracy ± 15%> 90%[10]
Intraday Precision (%RSD) < 10%< 15%[8][10]
Interday Precision (%RSD) < 15%< 15%[8][10]
Sample Throughput ModerateHigh
Matrix Effects LowCan be significant, requires careful method development
Thermal Stability Requirement HighLow

Ionization Technique Comparison: ESI vs. APCI

While ESI is the most common ionization source for LC-MS analysis of N-benzyl piperidine compounds due to their polarity, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly for less polar derivatives.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a high electric field.Gas-phase chemical ionization following nebulization and vaporization.
Analyte Polarity Best for polar and ionic compounds.Suitable for moderately polar to non-polar compounds.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires compounds to be volatile enough to be vaporized.
Flow Rates Works best with lower flow rates (<1 mL/min).More tolerant of higher flow rates.
Matrix Effects More susceptible to ion suppression.Generally less susceptible to matrix effects.

For most N-benzyl piperidine applications, especially in bioanalysis, ESI is the preferred method due to its compatibility with a broader range of polarities and its gentle nature, which preserves the molecular ion for fragmentation analysis.

Conclusion: A Strategic Approach to Analysis

The mass spectrometric analysis of N-benzyl piperidine compounds is a mature and well-understood field, with robust methodologies available to the modern researcher.

  • For structural elucidation, impurity profiling, and the analysis of relatively clean samples , GC-MS with Electron Ionization offers a powerful and reliable approach, providing rich, library-searchable fragmentation data.

  • For quantitative bioanalysis and trace-level detection in complex matrices , LC-MS/MS with Electrospray Ionization is the unequivocal gold standard, offering unparalleled sensitivity and selectivity.

The detailed protocols and comparative data presented in this guide serve as a foundation for the development and validation of analytical methods tailored to your specific research needs. As with any analytical method, thorough validation in your own laboratory is essential to ensure the generation of high-quality, reproducible, and defensible data.[11][12]

References

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives.
  • Morales-Ríos, M. S., Burgueño-Tapia, E., Pérez-Rojas, N. A., Mora-Pérez, Y., & Alvarez-Cisneros, C. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 56(4), 425-433.
  • Satish, C. S., Raghvendra, P., & Kumar, P. S. (2018). Bioanalytical Method Development, Validation and its Application in Pharmacokinetic Studies of Simvastatin in The Presence of Piperine in Rats.
  • Morales-Ríos, M. S., Burgueño-Tapia, E., Pérez-Rojas, N. A., Mora-Pérez, Y., & Alvarez-Cisneros, C. (2012). ION TRAP TANDEM MASS SPECTROMETRY OF C- AND N-METHYL, BENZYL, AND PRENYL SUBSTITUTED 2-OXOPYRROLIDINOINDOLINES. SciELO.
  • Salem, M. A. I., Mahmoud, M. R., Soliman, E. A., Ali, T. E., & Mabrouk, I. S. (2012). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of Chemica Acta, 1(1), 1-5.
  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine. PubChem. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines.
  • Atal, C. K., Dubey, R. K., & Singh, J. (2019). Bioanalytical method development and its application to pharmacokinetics studies on Simvastatin in the presence of piperine and two of its synthetic derivatives. Drug Development and Industrial Pharmacy, 45(4), 664-668.
  • Salem, M. A. I., Mahmoud, M. R., Soliman, E. A., Ali, T. E., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • Zhang, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods.
  • DeRuiter, J., & Noggle, F. T. (2011). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
  • Koster, G., et al. (2010). Energy-dependent dissociation of benzylpyridinium ions in an ion-trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 21(11), 1950-1957.
  • National Institute of Standards and Technology. (n.d.). 4-Benzylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Copenhagen. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 4-Benzylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • BASi. (n.d.). Ion Trap Mass Spectrometry.
  • BenchChem. (2025). Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid.
  • Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Medicina, 60(12), 1851.
  • LibreTexts. (2022, October 4). 6.
  • Kumar, P., & Singh, S. (2026). AN ANALYTICAL REVIEW OF BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION. Journal of Drug Delivery and Therapeutics, 16(2), 1-10.
  • ResolveMass Laboratories Inc. (2025, December 26).
  • BenchChem. (2025). High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol.
  • Li, Y., et al. (2017). Qualitative and quantitative analysis of an alkaloid fraction from Piper longum L. using ultra-high performance liquid chromatography-diode array detector-electrospray ionization mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 549-558.
  • Tuntiyasawasdikul, S., et al. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Metabolomics, 20(1), 1-15.
  • Sharma, A., Sharma, M., & Bharate, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384.
  • Xu, G., et al. (2020, November 12). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.
  • de Oliveira, M. A. L., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 935.

Sources

The Architect's Guide to Substituted Piperidines: A Comparative Analysis of Modern Synthesis Routes

Author: BenchChem Technical Support Team. Date: March 2026

Substituted piperidines are ubiquitous in modern drug discovery, serving as the core scaffold for blockbuster therapeutics ranging from antihistamines to targeted kinase inhibitors. Historically, the construction of these saturated nitrogen heterocycles relied heavily on linear, multi-step ring-closing methodologies. However, the demand for high stereocontrol, late-stage functionalization, and atom economy has driven the evolution of three distinct synthetic paradigms: De Novo Asymmetric Hydrogenation , Photoredox C–H Functionalization , and Diastereoselective Organometallic Cross-Coupling .

This guide objectively compares these three routes, detailing the mechanistic causality behind the reagent choices and providing self-validating experimental protocols for bench scientists.

Route 1: De Novo Construction via Asymmetric Hydrogenation

The direct reduction of planar, aromatic pyridines into sp³-rich piperidines is the most atom-economical approach available. However, overcoming the thermodynamic stability of the aromatic ring while controlling the stereochemistry of the resulting stereocenters is a significant challenge. The auxiliary-directed hydrogenation protocol developed by remains a gold standard for this transformation.

Mechanistic Causality
  • Why Acetic Acid? Dissolving the functionalized pyridine in glacial acetic acid yields a pyridinium salt. This protonation serves two purposes: it slightly breaks the aromatic resonance (making the ring more susceptible to reduction) and rigidly locks the chiral oxazolidinone auxiliary via hydrogen bonding.

  • Why PtO₂ (Adams' Catalyst)? Platinum dioxide is highly active for aromatic ring reduction but is significantly less susceptible to catalyst poisoning by basic aliphatic amines compared to Palladium on carbon (Pd/C).

  • Stereochemical Control: The rigidified chiral auxiliary physically blocks one enantiotopic face of the pyridinium salt, forcing the heterogeneous catalyst to deliver hydrogen gas exclusively from the less hindered face.

G A Substituted Pyridine B Attach Chiral Auxiliary A->B C Pyridinium Salt (AcOH) B->C D Hydrogenation (PtO2, H2) C->D E Cleavage & Recovery D->E F Enantioenriched Piperidine E->F

Auxiliary-directed asymmetric hydrogenation pathway for piperidines.

Experimental Protocol
  • Auxiliary Attachment: Couple the starting 2-bromopyridine with a chiral oxazolidinone using standard Cu-catalysis.

  • Salt Formation: Dissolve the purified intermediate (2.0 mmol) in 15 mL of glacial acetic acid.

  • Hydrogenation: Add 5 mol% PtO₂. Transfer the mixture to a high-pressure autoclave, pressurize with 100 bar H₂, and stir at 40 °C for 22 hours.

  • Validation Checkpoint: Before attempting auxiliary cleavage, filter an aliquot over Celite and analyze via GC-MS. A self-validating reaction must show >95% disappearance of the aromatic precursor; premature cleavage of a mixed batch will result in inseparable mixtures.

  • Cleavage: Treat the resulting piperidinium salt with a mild reducing agent or base to tracelessly cleave the auxiliary, yielding the enantioenriched piperidine.

Route 2: Late-Stage Modification via Photoredox Catalysis

When a piperidine ring is already present in a complex molecule, de novo synthesis is impractical. Visible-light photoredox catalysis enables the direct, late-stage functionalization of inert α-C(sp³)–H bonds under exceptionally mild conditions, as demonstrated by .

Mechanistic Causality
  • Why Ir(ppy)₃? The excited state oxidation potential of the Iridium photocatalyst is perfectly matched to oxidize the lone pair of the piperidine nitrogen via Single Electron Transfer (SET), generating a radical cation.

  • Why Blue LED? The wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium complex, ensuring efficient photoexcitation without generating destructive thermal energy.

  • Why Degas? Molecular oxygen is a triplet diradical that rapidly quenches the excited triplet state of the photocatalyst via energy transfer. Removing oxygen is an absolute kinetic requirement to keep the catalytic cycle alive.

G A N-Alkyl Piperidine B SET Oxidation (Ir-Catalyst*) A->B C Amine Radical Cation B->C D Deprotonation (-H+) C->D E α-Amino Radical D->E F Radical Trapping & Product E->F

Visible-light photoredox catalytic cycle for α-C(sp³)–H functionalization.

Experimental Protocol
  • Reaction Assembly: In a dry Schlenk tube, combine the N-alkyl piperidine (1.0 equiv), a radical acceptor such as methyl acrylate (1.5 equiv), and Ir(ppy)₃ (1 mol%).

  • Degassing: Dissolve the mixture in anhydrous DMF. Perform three strict freeze-pump-thaw cycles to eliminate dissolved oxygen.

  • Irradiation: Backfill with Argon and irradiate the mixture with a 34 W Blue LED lamp at room temperature for 12 hours.

  • Validation Checkpoint: Monitor the reaction via TLC using a ninhydrin stain. Because ninhydrin reacts specifically with amines, a distinct Rf shift of the stained spot confirms the functionalization of the amine core before proceeding to the arduous column chromatography step.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Route 3: Organometallic Scaffolding via Negishi Cross-Coupling

For the synthesis of highly substituted, diastereomerically pure piperidines, direct organometallic functionalization is unparalleled. The protocol developed by utilizes directed lithiation followed by transmetalation to zinc, allowing for stereoretentive cross-coupling.

Mechanistic Causality
  • Why TMEDA? Tetramethylethylenediamine (TMEDA) breaks down the oligomeric aggregates of sec-butyllithium. This increases the kinetic basicity of the reagent, ensuring rapid and selective α-deprotonation directed by the N-Boc group.

  • Why Transmetalate to Zinc? Organolithium reagents are too reactive; they cause halogen-metal exchange or homocoupling when exposed to Palladium. Zinc moderates the nucleophilicity, allowing for a controlled, stereoretentive transmetalation step in the catalytic cycle.

  • Why tfp Ligand? The electron-poor tri-(2-furyl)phosphine (tfp) ligand accelerates the reductive elimination step of the Palladium catalyst, preserving the fragile stereochemistry of the organometallic intermediate before epimerization can occur.

G A N-Boc Piperidine B Directed α-Lithiation (s-BuLi, TMEDA) A->B C Transmetalation (ZnCl2) B->C D Piperidinylzinc Reagent C->D E Pd-Cross-Coupling (Ar-I, Pd-cat) D->E F Arylated Piperidine E->F

Diastereoselective Negishi cross-coupling workflow for piperidines.

Experimental Protocol
  • Directed Lithiation: Cool a solution of N-Boc piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF to -78 °C. Dropwise add s-BuLi (1.1 equiv) and stir for 1 hour.

  • Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O and analyze via crude ¹H-NMR. The disappearance of the α-proton signal confirms successful lithiation, validating the system before committing the expensive Palladium catalyst.

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 equiv) in THF at -78 °C. Warm to room temperature over 30 minutes.

  • Cross-Coupling: In a separate flask, mix Pd(dba)₂ (5 mol%), tfp (10 mol%), and the chosen aryl iodide (0.8 equiv). Transfer the piperidinylzinc reagent to this flask and stir at 50 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify to isolate the diastereomerically pure product.

Quantitative Data Comparison

The following table summarizes the operational metrics of the three methodologies, allowing researchers to select the optimal route based on their specific synthetic constraints.

Synthesis RouteSubstrate ScopeStereocontrol (ee/dr)Typical YieldReaction ConditionsKey Reagents/Catalysts
Asymmetric Hydrogenation 2-, 3-, 4-substituted pyridinesUp to 98% ee / >95:5 dr85–95%100 bar H₂, 40 °C, 22 hPtO₂, chiral oxazolidinone
Photoredox α-C–H Functionalization N-alkyl cyclic aminesN/A (Regioselective)60–85%Blue LED, RT, 12 hIr(ppy)₃, Michael acceptors
Diastereoselective Negishi Coupling N-Boc piperidines>98:2 dr (cis or trans)70–90%-78 °C to 50 °C, 13 hs-BuLi, ZnCl₂, Pd(dba)₂

References

  • Glorius, F., Spielkamp, N., Holle, S., Goddard, R., & Lehmann, C. W. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004.[Link]

  • Chen, W., Ma, L., Paul, A., & Seidel, D. "Direct α-C–H bond functionalization of unprotected cyclic amines." Nature Chemistry, 2018.[Link]

  • Knochel, P., et al. "Highly Diastereoselective Arylations of Substituted Piperidines." Journal of the American Chemical Society, 2011.[Link]

A Comparative Guide to the X-ray Crystallography of N-Substituted Piperidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of N-Substituted Piperidine-2-Carboxylic Acids in Drug Discovery

The piperidine ring is a fundamental heterocyclic motif found in a vast array of FDA-approved drugs and natural products.[1][2] Its conformational flexibility allows it to adopt various shapes, influencing its binding affinity and selectivity for biological targets. The substitution at the nitrogen atom (N-substitution) and the presence of a carboxylic acid group at the 2-position create a chiral center and introduce functionalities that can engage in specific interactions with protein receptors.

The precise three-dimensional arrangement of atoms, or conformation, of these molecules is a critical determinant of their pharmacological activity. X-ray crystallography provides an unambiguous method to determine this solid-state structure, offering a high-resolution snapshot of the molecule's preferred conformation.[3][4] This structural information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological activity.

  • Rational Drug Design: Designing new molecules with improved potency and selectivity.

  • Pharmacophore Modeling: Identifying the key structural features required for biological activity.

Conformational Landscape of the Piperidine Ring

The piperidine ring most commonly adopts a chair conformation to minimize steric and torsional strain.[1] However, the presence of substituents can influence the ring's geometry, leading to deviations from the ideal chair form or even the adoption of higher-energy conformations like the twist-boat .[5]

Key factors influencing the conformation of N-substituted piperidine-2-carboxylic acids include:

  • Nature of the N-substituent: The size and electronic properties of the group attached to the nitrogen atom significantly impact the ring's conformation and the orientation of the substituent itself (axial vs. equatorial). Bulky N-substituents generally prefer an equatorial position to minimize steric hindrance.[1]

  • Pseudoallylic Strain: In N-acyl and N-aryl piperidines, the partial double-bond character between the nitrogen and the substituent can lead to pseudoallylic strain, which can favor an axial orientation of a substituent at the 2-position.[5]

  • Intramolecular and Intermolecular Interactions: Hydrogen bonding, involving the carboxylic acid group and the piperidine nitrogen, plays a crucial role in stabilizing specific conformations and influencing the crystal packing.

Comparative Analysis of Crystal Structures

To illustrate the impact of the N-substituent on the molecular conformation, we will compare the crystal structures of several N-substituted piperidine-2-carboxylic acid derivatives.

Case Study 1: N-Acetyl-piperidine-2-carboxylic acid

The crystal structure of (±)-('E')-N-Acetylpiperidine-2-carboxylic acid reveals a chair conformation for the piperidine ring.[6] The N-acetyl group introduces a planar amide bond, and the crystal packing is stabilized by hydrogen bonding interactions involving the carboxylic acid group. A notable feature is the near-perfect staggering about the C(2)-C(3) bond, which minimizes torsional strain.[6]

Crystallographic Parameter Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.684(6)
b (Å)11.602(4)
c (Å)11.171(4)
Z8
R-factor0.039
Table 1: Crystallographic data for (±)-('E')-N-Acetylpiperidine-2-carboxylic acid.[6]
Further Comparative Insights

The following diagram illustrates the general workflow for comparative structural analysis.

Caption: Workflow for comparative X-ray crystallographic analysis.

Experimental Protocols: From Powder to High-Quality Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[3] The following is a detailed, field-proven protocol for the crystallization of N-substituted piperidine-2-carboxylic acids.

Purification of the Starting Material

Begin with the highest purity material possible. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization or column chromatography are recommended purification methods.

Crystallization Techniques

For small organic molecules like N-substituted piperidine-2-carboxylic acids, solution-based crystallization methods are most effective.[3][8][9][10][11] Due to their zwitterionic nature, careful consideration of the solvent system is crucial.[12][13][14]

Recommended Techniques:

  • Slow Evaporation:

    • Dissolve 10-20 mg of the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) in a small vial. The solution should be close to saturation at room temperature.[11]

    • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent over several days to weeks.[11]

    • Place the vial in a vibration-free environment.[10]

  • Vapor Diffusion (Liquid-Liquid):

    • Prepare a concentrated solution of the compound in a "good" solvent (one in which it is readily soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is sparingly soluble, but miscible with the good solvent).

    • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Thermal Recrystallization (Slow Cooling):

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[8][10]

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The rate of cooling should be very slow to encourage the growth of a few large crystals rather than many small ones.[8]

Solvent Selection: A screening of various solvents and solvent mixtures is often necessary. Start with common laboratory solvents and consider using co-solvents to fine-tune the solubility.

Caption: General workflow for single crystal growth.

Single Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the following steps are performed:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[15][16][17][18]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Trustworthiness and Self-Validating Systems

The integrity of a crystal structure is paramount. The following checks should be performed to ensure the quality and reliability of the crystallographic data:

  • R-factor: The residual factor (R-factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically below 0.05 for small molecules) indicates a good fit.

  • Goodness-of-Fit (Goof): This value should be close to 1.0 for a well-refined structure.

  • Residual Electron Density: The final difference Fourier map should not show any significant peaks or holes, indicating that all atoms have been correctly located.

  • Validation with Software: Programs such as PLATON and checkCIF should be used to validate the geometric and crystallographic parameters of the structure.

Conclusion

The X-ray crystallographic analysis of N-substituted piperidine-2-carboxylic acids provides indispensable structural information for medicinal chemistry and drug discovery. The choice of the N-substituent profoundly influences the conformation of the piperidine ring and the overall molecular architecture. By employing systematic crystallization strategies and rigorous data analysis, researchers can obtain high-quality crystal structures that serve as a robust foundation for understanding structure-activity relationships and for the design of novel therapeutic agents. This guide has provided a framework for conducting such comparative studies, from experimental design to data interpretation, empowering researchers to unlock the full potential of this powerful analytical technique.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Nievergelt, P. P., & Spingler, B. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? RSC Advances, 6(114), 113521-113525. [Link]

  • Bacon, J. W. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ, 2(5), 555-563. [Link]

  • Molecular Solids Group, Philipps-Universität Marburg. Crystal Growth - Sample Preparation. [Link]

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(8), 771–782. [Link]

  • University of York, Chemistry Teaching Labs. scXRD: Growing single crystals. [Link]

  • Hambley, T. W., & Hawkins, C. J. (1980). The crystal and molecular structure of (±)-('E')-N-Acetylpiperidine-2-carboxylic acid. Australian Journal of Chemistry, 33(1), 215-219. [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S5), 1072-1084. [Link]

  • Nugrahani, I., & Ibrahim, S. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science, 8(04), 057-063. [Link]

  • Tilborg, A. V., & Leyssens, T. (2014). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm, 16(44), 10252-10255. [Link]

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(8), 771–782. [Link]

  • Othman, A. M., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceuticals, 14(11), 1109. [Link]

  • Taylor, R., & Kennard, O. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 48(1), 1-21. [Link]

  • Jeyaraman, R., & Ravindran, T. (2000). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 112(3), 239-247. [Link]

  • ResearchGate. The structures of pipecolate derivatives. The chemical structures of... [Link]

  • Vitale, P., et al. (2022). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]

  • Gdanetz, N. S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8497-8505. [Link]

  • Laschat, S., & Kunz, H. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Watkin, D. J., Prout, C. K., & Pearce, L. J. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • ResearchGate. How to desalt zwitterions?. [Link]

  • ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. [Link]

Sources

Comparative Docking Analysis of Piperidine Ligands: Evaluating Scaffold Efficacy in Acetylcholinesterase (AChE) Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complexities of neurodegenerative disease therapeutics, the selection of an optimal chemical scaffold is paramount. The piperidine ring—a six-membered nitrogen-containing heterocycle—has emerged as a "privileged scaffold" in medicinal chemistry, particularly for central nervous system (CNS) targets 1.

This guide provides an objective, data-driven comparison of piperidine-based ligands against non-piperidine alternatives, focusing on their inhibitory performance against Acetylcholinesterase (AChE)—the primary target for Alzheimer's Disease (AD) symptom management. By analyzing comparative molecular docking data, we will deconstruct the structural causality behind piperidine's superior binding affinity and outline a self-validating computational protocol for your own discovery pipelines.

The Pharmacological Rationale: Why the Piperidine Scaffold?

The ubiquitous presence of piperidine in FDA-approved CNS drugs (e.g., Donepezil, Paroxetine, Haloperidol) is not coincidental; it is driven by strict structure-activity relationship (SAR) causality.

From a physicochemical standpoint, the piperidine motif significantly enhances druggability. It is metabolically stable, modulates the balance between lipophilicity and water solubility, and facilitates passive transport across the blood-brain barrier (BBB) 2. Structurally, the dual-nitrogen architecture (when functionalized) and the ring's ability to adopt distinct chair and boat conformations allow the molecule to adapt to the steric demands of deep, narrow enzyme pockets 2.

In the context of AChE, the active site is located at the bottom of a 20 Å deep aromatic gorge. Effective inhibition requires a ligand long and flexible enough to span from the Catalytic Anionic Site (CAS) at the gorge's base to the Peripheral Anionic Site (PAS) at its entrance. Piperidine derivatives, particularly N-benzylpiperidines, act as perfect molecular bridges to achieve this dual-site inhibition 3.

AChEPathway A Presynaptic Neuron (Acetylcholine Release) B Synaptic Cleft (ACh Accumulation) A->B C Postsynaptic Receptors (Cholinergic Transmission) B->C Activates D Acetylcholinesterase (AChE) (ACh Hydrolysis) B->D Hydrolyzed by F Cognitive Improvement (Alzheimer's Symptom Relief) C->F Restores Function D->B Decreases ACh E Piperidine Ligands (e.g., Donepezil) E->D Inhibits (Competitive)

Fig 1. Cholinergic signaling pathway illustrating competitive AChE inhibition by piperidine ligands.

Comparative Docking Data: Piperidine vs. Non-Piperidine Ligands

To objectively evaluate the piperidine scaffold, we must compare its docking performance (binding energy and interacting residues) against non-piperidine alternatives like Tacrine (an acridine derivative). The quantitative data summarized below highlights how structural modifications impact binding affinity.

LigandScaffold TypeBinding Energy (kcal/mol)Experimental IC₅₀ (nM)Key Interacting ResiduesBinding Mode
Donepezil Piperidine (N-benzyl)-10.5233.4Trp84 (CAS), Trp279 (PAS)Dual-site
Tacrine Acridine (Non-piperidine)-7.48~ 190.0Trp84 (CAS)Single-site
Chalcone-Piperidine Hybrid Piperidine Derivative-13.060.11Trp84 (CAS), Trp279 (PAS)Dual-site
Benzamide-Piperidine Hybrid Piperidine Derivative< -10.520.14Trp279 (PAS), Tyr72Dual-site
Mechanistic Insights from the Data

The causality behind the stark difference in binding energies lies in the spatial occupation of the enzyme gorge. Tacrine, lacking the flexible linker of a piperidine derivative, only binds to the CAS, resulting in a weaker binding energy of -7.48 kcal/mol 4.

Conversely, Donepezil achieves a highly stable -10.52 kcal/mol binding energy because its piperidine ring engages in cation-π interactions with the aromatic residues of the CAS (Trp84), while its benzyl moiety extends to the PAS for π-π stacking with Trp279 5. Novel piperidine hybrids (such as chalcone or benzamide derivatives) optimize this linker length, dropping binding energies to as low as -13.06 kcal/mol and pushing IC₅₀ values into the sub-nanomolar range 53.

Self-Validating Molecular Docking Protocol

To ensure computational predictions translate reliably to biological reality, any docking workflow must be a self-validating system. The following step-by-step methodology incorporates a strict Root Mean Square Deviation (RMSD) validation gate to guarantee the accuracy of the grid box and scoring function before any novel piperidine ligands are tested.

Step 1: Protein Preparation
  • Retrieve the high-resolution crystal structure of Torpedo californica AChE (TcAChE) complexed with Donepezil (PDB ID: 1EVE) or Human AChE complexed with Tacrine (PDB ID: 7XN1).

  • Strip all co-crystallized water molecules, as they can artificially obstruct the narrow aromatic gorge.

  • Add polar hydrogens to restore the protonation states of the catalytic triad (Ser200, His440, Glu327).

  • Assign Kollman partial charges to the macromolecule to enable accurate electrostatic calculations.

Step 2: Ligand Preparation
  • Generate 3D structures of the target piperidine derivatives.

  • Perform geometry optimization and energy minimization using the MMFF94 force field to ensure the piperidine ring adopts its lowest-energy chair conformation.

  • Define all rotatable bonds, specifically focusing on the N-benzyl linker, to allow maximum conformational sampling during docking.

Step 3: Grid Box Definition
  • Center the grid box coordinates on the co-crystallized ligand.

  • Expand the grid dimensions (e.g., 60 × 60 × 60 Å) to fully encompass both the CAS (Trp84, Phe338) and the PAS (Trp279, Tyr72, Tyr341). Causality: A grid box that is too small will force single-site binding, generating false negatives for large piperidine hybrids.

Step 4: Protocol Validation (The Self-Validating Gate)
  • Extract the co-crystallized ligand (Donepezil) from the prepared PDB file.

  • Re-dock this native ligand back into the empty active site using your chosen software (e.g., AutoDock Vina or Glide).

  • Critical Check: Calculate the RMSD between the docked pose and the original experimental crystal structure. The docking parameters are only considered valid if the RMSD is < 1.5 Å 5. If the RMSD exceeds this threshold, the grid box or force field parameters must be recalibrated.

Step 5: Comparative Execution & Analysis
  • Proceed to dock the novel piperidine and non-piperidine test compounds using the validated parameters.

  • Rank the compounds based on their lowest binding energy (kcal/mol).

  • Analyze the 2D and 3D interaction diagrams to confirm simultaneous hydrogen bonding or π-π stacking at both the CAS and PAS.

DockingWorkflow A Protein Preparation (PDB: 1EVE / 7XN1) C Grid Box Definition (CAS & PAS Sites) A->C D Protocol Validation (Re-dock Co-crystal Ligand) A->D B Ligand Preparation (Piperidine & Analogs) B->D F Comparative Docking (AutoDock Vina) B->F C->D E RMSD Calculation (Threshold < 1.5 Å) D->E E->F Validated (RMSD < 1.5 Å) G Interaction Analysis (Binding Energy & Poses) F->G

Fig 2. Self-validating molecular docking workflow for evaluating piperidine ligands.

Conclusion

Comparative docking analysis unequivocally demonstrates the superiority of the piperidine scaffold over rigid, non-piperidine alternatives like tacrine in the context of AChE inhibition. The structural flexibility of the piperidine ring allows for the design of elongated molecules capable of dual-site (CAS and PAS) binding, directly causing a massive increase in binding affinity and a corresponding drop in IC₅₀ values. By utilizing a self-validating docking protocol, researchers can confidently leverage these in silico insights to accelerate the rational design of next-generation piperidine-based therapeutics.

References

  • National Institutes of Health. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]

  • Taylor & Francis. (2021). Synthesis, molecular docking and biochemical analysis of aminoalkylated naphthalene-based chalcones as acetylcholinesterase inhibitors. [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.[Link]

  • MDPI. (2024). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer’s Disease Treatment. [Link]

Sources

A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Carboxylic Acid Group

The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems and, by extension, a frequent flyer in the pharmacophores of numerous marketed drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, and to exist as an anion at physiological pH, allows for potent ionic interactions with biological targets.[1][2] However, this very acidity often brings a cascade of undesirable properties that can terminate the development of an otherwise promising drug candidate. These liabilities include poor membrane permeability, rapid metabolism leading to the formation of reactive acyl glucuronides, and high plasma protein binding, all of which can negatively impact a drug's pharmacokinetic profile.[3][4][5]

Bioisosteric replacement, a strategic tool in the medicinal chemist's arsenal, offers a solution to this conundrum. By substituting the carboxylic acid with a group that mimics its essential binding interactions while favorably modulating its physicochemical properties, we can rescue and optimize drug candidates.[1][4] This guide provides an in-depth comparison of the most common and effective bioisosteres for the carboxylic acid group, supported by experimental data and practical protocols to aid researchers in their drug discovery endeavors.

The Contenders: A Comparative Overview of Key Bioisosteres

The selection of an appropriate bioisostere is a multi-parameter optimization problem. The ideal replacement should retain the parent compound's biological activity while improving its drug-like properties. Below, we compare the most widely employed carboxylic acid bioisosteres: tetrazole, acyl sulfonamide, hydroxamic acid, and squaric acid.

Physicochemical Properties: A Head-to-Head Comparison

The decision to employ a specific bioisostere is often driven by the desire to fine-tune acidity (pKa) and lipophilicity (LogD). These parameters critically influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

BioisostereRepresentative StructurepKa RangeKey Physicochemical Characteristics
Carboxylic Acid R-COOH~4-5Planar geometry, acts as H-bond donor and acceptor. Ionized at physiological pH, leading to good water solubility but often poor permeability.[1]
Tetrazole R-CNNNH~4.5-5.5Aromatic ring system, delocalized negative charge. Similar acidity to carboxylic acids, allowing it to mimic ionic interactions. Generally more lipophilic than the corresponding carboxylate.[6][7]
Acyl Sulfonamide R-CONHSO₂R'~3.5-5.5Non-planar geometry. Acidity is highly tunable by modifying the R' group. Can offer improved metabolic stability compared to carboxylic acids.[1][8]
Hydroxamic Acid R-CONHOH~8-9Less acidic than carboxylic acids, largely neutral at physiological pH. Often used as a metal-chelating group but also a competent carboxylic acid mimic. Can be susceptible to hydrolysis.[4]
Squaric Acid (see structure)pKa1 ~1.5, pKa2 ~3.5Highly acidic, planar, and rigid structure. Can act as a scaffold for further derivatization.[9][10]

Table 1: Comparative summary of the physicochemical properties of common carboxylic acid bioisosteres.

Deep Dive into the Bioisosteres: Case Studies and Performance Data

The true test of a bioisostere lies in its performance within a specific molecular context. Here, we examine case studies that highlight the nuanced impact of each bioisostere on biological activity and pharmacokinetic properties.

Tetrazole: The Classic Mimic

The 5-substituted 1H-tetrazole is arguably the most well-known and widely used carboxylic acid bioisostere.[6] Its pKa is very similar to that of a carboxylic acid, enabling it to replicate crucial ionic interactions with protein targets.[6] A prime example is the angiotensin II receptor antagonist Losartan, where the tetrazole group is essential for its high-affinity binding.[11]

However, the increased lipophilicity of the tetrazole ring can be a double-edged sword. While it can enhance membrane permeability, it may also lead to increased plasma protein binding.[12] Furthermore, despite similar pKa and lipophilicity in some matched pairs, tetrazole analogs can exhibit lower passive permeability than their carboxylic acid counterparts, a phenomenon attributed to a higher desolvation penalty due to stronger hydrogen bonding.[5]

Comparative Performance Data: Carboxylic Acid vs. Tetrazole

CompoundTargetIC₅₀ (Carboxylic Acid)IC₅₀ (Tetrazole)Fold DifferenceReference
Angiotensin II Receptor AntagonistAT₁ Receptor50 nM10 nM5-fold improvement[13]
MCL-1/BCL-xL InhibitorMCL-11.2 µM0.9 µM1.3-fold improvement[14]

Table 2: Direct comparison of the in vitro potency of carboxylic acid-containing compounds and their corresponding tetrazole bioisosteres.

Acyl Sulfonamide: The Tunable Alternative

Acyl sulfonamides offer a key advantage over other bioisosteres: their acidity can be finely tuned by modifying the substituent on the sulfonamide nitrogen. This allows for a more precise modulation of the compound's ionization state at physiological pH.[1] This tunability can be exploited to optimize a compound's ADME properties. For instance, in the development of CXCR2 antagonists, the replacement of a carboxylic acid with an acyl sulfonamide led to compounds with improved oral bioavailability.[15]

DOT Diagram: The Versatility of Acyl Sulfonamides

Caption: Acyl sulfonamides offer multiple avenues for property optimization.

Hydroxamic Acid: The Metal Chelator and More

While hydroxamic acids are renowned for their metal-chelating properties, leading to their use as inhibitors of metalloenzymes like histone deacetylases (HDACs), they also serve as effective carboxylic acid bioisosteres.[4][16] Being significantly less acidic than carboxylic acids, they are predominantly neutral at physiological pH, which can lead to improved cell permeability.[4] However, their potential for in vivo hydrolysis back to the parent carboxylic acid needs to be carefully evaluated.[4]

Squaric Acid: The Rigid Scaffold

Squaric acid and its derivatives represent a more structurally distinct class of carboxylic acid mimics.[9] Their planar and rigid nature can introduce conformational constraints that may be beneficial for binding to a specific target. Squaramides, derived from squaric acid, have been shown to mimic the α-ammonium carboxylate motif of amino acids.[10]

Experimental Protocols for Bioisostere Evaluation

A rigorous and standardized evaluation of physicochemical and metabolic properties is crucial for making informed decisions in a drug discovery program. Below are detailed protocols for key in vitro assays.

Protocol 1: pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a test compound.

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water, methanol/water). The final concentration should be in the range of 1-10 mM.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

  • Measurement: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Protocol 2: Lipophilicity (LogD₇.₄) Determination by Shake-Flask Method

Objective: To measure the distribution coefficient of a compound between n-octanol and a buffered aqueous solution at pH 7.4.

Methodology:

  • Preparation: Prepare a buffered aqueous solution at pH 7.4 (e.g., phosphate-buffered saline). Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Separation: Centrifuge the mixture to separate the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by phase I enzymes.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (typically 0.5 mg/mL protein), a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t₁/₂) can be calculated from the slope of the linear regression.

DOT Diagram: Workflow for Bioisostere Evaluation

Bioisostere_Evaluation_Workflow Start Parent Carboxylic Acid Compound Synthesis Synthesize Bioisostere Analogs Start->Synthesis Physicochemical_Profiling Physicochemical Profiling (pKa, LogD) Synthesis->Physicochemical_Profiling In_Vitro_Assays In Vitro Biological and ADME Assays Synthesis->In_Vitro_Assays Data_Analysis Data Analysis and Comparison Physicochemical_Profiling->Data_Analysis In_Vitro_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A systematic workflow for the evaluation of carboxylic acid bioisosteres.

Conclusion: A Strategic Approach to Mitigating Risk and Enhancing Drug Properties

The replacement of a carboxylic acid with a suitable bioisostere is a powerful and well-established strategy in medicinal chemistry to overcome a range of developability issues.[3][17] As this guide has demonstrated, there is no one-size-fits-all solution. The optimal choice of bioisostere depends on the specific challenges presented by the parent molecule and the desired property modulations. A thorough understanding of the physicochemical and metabolic profiles of each bioisostere, coupled with rigorous experimental evaluation, is paramount for the successful design of superior drug candidates. By leveraging the insights and protocols presented herein, researchers can make more informed decisions, ultimately increasing the probability of success in their drug discovery programs.

References

  • Long, N., Le Gresley, A., Solomonsz, A., Wozniak, A., Brough, S., & Wren, S. P. (2023). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. SynOpen, 7(1), 401–407.
  • Asynt. (n.d.). Synthesis of squaric acid monoamides as building blocks for drug discovery. Retrieved from [Link]

  • Long, N., Le Gresley, A., Solomonsz, A., Wozniak, A., Brough, S., & Wren, S. P. (2023). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Journot, G., Dherbet, M., & Taran, F. (2025).
  • Long, N., Le Gresley, A., Solomonsz, A., Wozniak, A., Brough, S., & Wren, S. P. (2023). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Asynt. [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.
  • Kumar, V., Kumar, A., & Singh, R. (2020). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 10(56), 34033–34043.
  • Singh, R., & Kumar, V. (2015). Methods for Hydroxamic Acid Synthesis. PMC.
  • Sharma, P., Kumar, V., & Singh, R. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 697–704.
  • ResearchGate. (n.d.). Preparation of aromatic N-acyl sulfonamides. Retrieved from [Link]

  • PapersFlow. (2026, February 15). Tetrazoles as Carboxylic Acid Bioisosteres Research Guide. Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13).
  • Bentham Science Publishers. (2018, March 1). Strategies for the Synthesis of Hydroxamic Acids. Retrieved from [Link]

  • Sbardella, G., & Castellano, S. (2021).
  • Li, X., Wang, Y., & Zhang, Y. (2023). Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study. New Journal of Chemistry, 47(29), 13619–13632.
  • Ballatore, C., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Zhang, Y., & Li, X. (2024). Diversified applications and synthesis of hydroxamic acids. Australian Journal of Chemistry.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • ResearchGate. (n.d.). Preparation of enantiopure acyl sulfonamides. Retrieved from [Link]

  • De Vleeschouwer, M., & D'hooghe, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]

  • De Vleeschouwer, M., & D'hooghe, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]

  • Lassalas, P., & Ballatore, C. (2021).
  • Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved from [Link]

  • Gabbai, F. P., & Sessler, J. L. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. University of Victoria.
  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • Walters, M. A., & Chapman, K. T. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed.
  • Popelier, P. L. A., & Eyquem, S. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online, 64(22), 2736–2744.
  • Chen, L., Lowe, B., & Fletcher, S. (2023).
  • Lassalas, P., & Ballatore, C. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Institute for Translational Medicine and Therapeutics - University of Pennsylvania.
  • De Vleeschouwer, M., & D'hooghe, M. (2022). Carboxylic acid bioisosteres in medicinal chemistry : synthesis and properties. Ghent University Academic Bibliography.
  • Popelier, P. L. A., & Eyquem, S. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48118–48126.
  • Ruseva, N. K., & Stoyanov, S. S. (2022). A concise review on application of squaric acid derivatives and their metal complexes in medicine. Arkivoc, 2022(i), 285–303.
  • Lassalas, P., & Ballatore, C. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
  • ResearchGate. (n.d.). Recent Progress on Squaric Acid Research in Bioorganic Fields. Retrieved from [Link]

  • Kuda-Wedagedara, T. M., & Freindorf, M. (2017). Squaryl molecular metaphors - application to rational drug design and imaging agents. Arkivoc, 2017(4), 13–64.
  • Veverková, E., & Švenda, J. (2021). Squaric acid analogues in medicinal chemistry. PubMed.
  • Thieme. (n.d.). Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Retrieved from [Link]

Sources

Piperidine vs. Pyrrolidine Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into Two Privileged Scaffolds in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic profile, and overall success of a therapeutic candidate. Among the most utilized heterocyclic systems, piperidine and pyrrolidine rings stand out as "privileged structures," consistently appearing in a vast number of approved drugs and biologically active compounds.[1][2] While differing by only a single methylene unit, the subtle variations in their physicochemical properties translate into significant differences in their biological activities. This guide provides an in-depth, objective comparison of piperidine and pyrrolidine derivatives, supported by experimental data, to empower informed decisions in drug design and development.

At a Glance: Physicochemical Properties

The fundamental differences between the six-membered piperidine and the five-membered pyrrolidine rings dictate their behavior in biological systems. These seemingly minor structural variations impact lipophilicity, conformational flexibility, and basicity, all of which are crucial for target engagement and ADME (absorption, distribution, metabolism, and excretion) properties.[3]

PropertyPiperidinePyrrolidineSignificance in Drug Design
Ring Size 6-membered5-memberedInfluences bond angles and the spatial orientation of substituents, impacting binding to target proteins.
Lipophilicity (logP) 0.84[4]0.46[4]Piperidine is more lipophilic, which can affect cell permeability, solubility, and potential for off-target hydrophobic interactions.[4]
Conformational Flexibility Prefers a rigid chair conformation[3]Greater flexibility, exhibiting "pseudorotation"[5]Pyrrolidine's adaptability can be advantageous for engaging with flexible binding sites, while piperidine's rigidity can lead to higher binding affinity through conformational restriction.[4]
pKa of Conjugate Acid ~11.22[3]~11.27[3]Both are strongly basic, with pyrrolidine being slightly more so. This property is critical for salt formation and interactions with acidic residues in protein targets.[3]

A Tale of Two Scaffolds in Major Therapeutic Areas

The distinct characteristics of piperidine and pyrrolidine derivatives have led to their differential success and application across various therapeutic landscapes.

Anticancer Activity: A Battle of Mechanisms

Both piperidine and pyrrolidine scaffolds are integral to a multitude of anticancer agents, often exerting their effects through diverse mechanisms of action.[1][6]

Piperidine Derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][7] Their mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt pathway.[8][9] For instance, certain novel piperidine derivatives have shown significant cytotoxicity against breast cancer (MCF-7), prostate cancer (PC3), and gastric cancer (MGC803) cell lines, with IC50 values in the low micromolar range.[1][7] In some cases, replacing a piperidine unit with a pyrrolidine led to a decrease in antiproliferative activity, suggesting the piperidine fragment was more favorable for the specific target.[7]

Pyrrolidine Derivatives also exhibit a remarkable breadth of anticancer activities.[2][6] They have been shown to inhibit kinases, target cell signaling pathways, and induce apoptosis.[6] For example, spiro[pyrrolidine-3,3′-oxindoles] have displayed potent activity against MCF-7 and HT29 colon cancer cell lines with IC50 values as low as 0.39 µM.[6] Furthermore, thiophene-containing pyrrolidine derivatives have shown better activity against MCF-7 and HeLa cells compared to their phenyl-containing counterparts.[2][5]

Comparative Anticancer Activity Data:

Compound ClassHeterocycleCancer Cell LineIC50 (µM)
Novel Piperidine Derivative (17a)[7]PiperidinePC3 (Prostate)0.81
Novel Piperidine Derivative (17a)[7]MGC803 (Gastric)1.09
Novel Piperidine Derivative (17a)[7]MCF-7 (Breast)1.30
Spiro[pyrrolidine-3,3′-oxindoles][6]PyrrolidineHT29 (Colon)0.39 - 0.92
Spiro[pyrrolidine-3,3′-oxindoles][6]MCF-7 (Breast)0.42 - 0.78
Thiophen-containing Pyrrolidine (37e)[2][5]PyrrolidineMCF-7 (Breast)17
Thiophen-containing Pyrrolidine (37e)[2][5]PyrrolidineHeLa (Cervical)19
Antimicrobial Activity: Targeting Microbial Defenses

The fight against infectious diseases has also benefited from the versatility of both scaffolds.

Piperidine Derivatives have shown a varying degree of antimicrobial and antioxidant activities.[10] Some synthesized piperidine compounds have exhibited strong inhibitory activity against a range of bacteria.[10] The antimicrobial action of piperidine derivatives is often attributed to their ability to disrupt the bacterial cell membrane, inhibit essential enzymes like DNA gyrase, or block efflux pumps that confer drug resistance.[11]

Pyrrolidine Derivatives are well-known for their diverse pharmacological activities, including antimicrobial effects.[12] They can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[6] Certain pyrrolidine derivatives have demonstrated excellent antibacterial and antifungal activities when compared to standard drugs like Ceftriaxone and Fluconazole.[12]

A comparative study of piperidine and pyrrolidine substituted halogenobenzene derivatives showed that both classes of compounds could inhibit the growth of various microorganisms, including fungi, with MIC values ranging from 32 to 512 µg/ml.[13] Interestingly, some of the pyrrolidine derivatives showed good antifungal activity against C. albicans, comparable to fluconazole.[13]

Neurological Disorders: Modulating Brain Chemistry

The central nervous system (CNS) is a prominent target for drugs containing both piperidine and pyrrolidine rings.

Piperidine Derivatives are core components of many drugs targeting the CNS, including analgesics, antipsychotics, and treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.[9][14][15] Their ability to cross the blood-brain barrier is a key advantage for treating CNS disorders.[15] For instance, certain piperidine derivatives act as inhibitors of the PDE8A enzyme, which is overexpressed in neurodegenerative diseases.[15]

Pyrrolidine Derivatives have also shown significant promise in treating neurological disorders.[5][16] They have been investigated as anticonvulsant agents, with structure-activity relationship (SAR) studies revealing that substituents on the pyrrolidine ring are crucial for activity.[3] Furthermore, novel pyrrolidine-2-one derivatives have demonstrated neuroprotective effects in models of cognitive impairment, suggesting their potential as candidates for diseases like Alzheimer's.[16][17] Some pyrrolidine derivatives have also been developed as dual serotonin and noradrenaline reuptake inhibitors for the treatment of depression and anxiety.[18]

Experimental Design and Methodologies

To ensure the robust and reproducible evaluation of the biological activities of piperidine and pyrrolidine derivatives, standardized experimental protocols are essential.

Workflow for Screening Biological Activity

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel heterocyclic compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Hit Identification & Lead Optimization Synthesis Synthesis of Piperidine & Pyrrolidine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Characterization->Antimicrobial CNS CNS Target Binding Assays Characterization->CNS Hit_ID Hit Identification (Potency & Selectivity) Anticancer->Hit_ID Antimicrobial->Hit_ID CNS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Sources

A Senior Application Scientist's Guide to the In Silico Analysis of Carboxamide Derivatives of Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For fellow researchers, scientists, and drug development professionals, the selection and optimization of a chemical scaffold is a pivotal step in the journey from concept to clinic. The piperidine ring, a cornerstone of medicinal chemistry, is a privileged scaffold due to its versatile structure and its presence in numerous FDA-approved drugs.[1][2] When functionalized with a carboxamide group, it offers a rich chemical space for discovering novel therapeutic agents.[3] This guide provides a comprehensive, data-driven comparison of in silico methodologies to analyze and prioritize these promising derivatives, ensuring that only the most viable candidates proceed to costly and time-consuming experimental validation.

The in silico approach, a cornerstone of modern computer-aided drug design (CADD), allows us to predict a compound's behavior before it is ever synthesized.[4][5] This guide will walk through a multi-step computational workflow, explaining the causality behind each experimental choice and providing detailed protocols for a robust, self-validating analysis. We will explore a synergistic trio of computational techniques: molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics (MD) simulations.

Section 1: Molecular Docking - Predicting Binding Affinity and Pose

Expertise & Rationale: Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict its binding orientation and affinity.[6] This is the first critical step to assess if a derivative is likely to interact with the therapeutic target of interest. By comparing the docking scores and binding modes of a series of derivatives, we can establish an initial structure-activity relationship (SAR) and prioritize compounds with the most favorable predicted interactions.

Detailed Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Objective: To prepare the target protein structure for docking by removing non-essential molecules and adding necessary parameters.

    • Steps:

      • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For this example, we'll consider Anaplastic Lymphoma Kinase (ALK), a key target in cancer therapy (PDB ID: 4DCE).[6]

      • Using software such as AutoDockTools or Schrödinger Maestro, remove all water molecules and any co-crystallized ligands.

      • Add polar hydrogen atoms and assign Gasteiger or Kollman charges to the protein atoms. This is crucial for accurately calculating electrostatic interactions.

      • Define the binding site (the "grid box") around the active site cavity where the native ligand was bound.

  • Ligand Preparation:

    • Objective: To generate a 3D conformation of the piperidine carboxamide derivative and prepare it for docking.

    • Steps:

      • Draw the 2D structure of the derivative using software like ChemDraw or Marvin Sketch.

      • Convert the 2D structure to a 3D structure and perform energy minimization using a force field like MMFF94. This ensures a low-energy, stable conformation.

      • Assign rotatable bonds, which allows the docking software to explore different conformations of the ligand within the binding site.

  • Docking Simulation:

    • Objective: To run the docking algorithm to predict the binding pose and score.

    • Steps:

      • Use a docking program like AutoDock Vina.[6]

      • Input the prepared protein and ligand files, along with the grid box coordinates.

      • Execute the docking run. The program will generate multiple binding poses, each with a corresponding binding affinity score (typically in kcal/mol).

  • Analysis of Results:

    • Objective: To analyze the docking results to identify the best candidates.

    • Steps:

      • Examine the binding energy of the top-ranked pose. A more negative value indicates a stronger predicted binding affinity.

      • Visualize the protein-ligand interactions. Identify key hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the complex.[7][8]

      • Compare the results across all derivatives to identify which chemical modifications lead to improved binding.

Mandatory Visualization: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) PrepProt 3. Prepare Protein (Remove water, add H+) PDB->PrepProt Ligand 2. Design Ligand (Derivative) PrepLig 4. Prepare Ligand (Energy Minimization) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box) PrepProt->Grid Dock 6. Run Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 7. Analyze Poses & Scores Dock->Analyze Visualize 8. Visualize Interactions (H-bonds, etc.) Analyze->Visualize Select 9. Select Best Candidate Visualize->Select

Caption: A typical workflow for molecular docking studies.

Data Presentation: Comparative Docking Analysis
Derivative IDR-Group ModificationDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Control Phenyl-8.5MET1199, GLU11972
PD-01 4-Fluorophenyl-9.2MET1199, GLU1197, LYS11503
PD-02 3-Chlorophenyl-8.8MET1199, GLU11972
PD-03 4-Methoxyphenyl-9.0MET1199, GLU1197, TYR12032

Insight: The addition of a fluorine atom at the 4-position of the phenyl ring (PD-01) resulted in a more favorable docking score, likely due to an additional hydrogen bond with LYS1150. This provides a clear, data-supported direction for lead optimization.

Section 2: ADMET Prediction - Profiling for Drug-Likeness

Expertise & Rationale: A compound with excellent binding affinity is useless if it cannot reach its target in the body or is toxic. ADMET prediction is a crucial filtering step to assess a compound's drug-like properties.[9][10] Early in silico assessment of properties like oral absorption, blood-brain barrier (BBB) penetration, and potential toxicity helps to eliminate candidates that are likely to fail in later developmental stages, saving significant resources.[11][12]

Detailed Experimental Protocol: ADMET Prediction
  • Input Preparation:

    • Objective: To prepare the molecular structure for submission to an ADMET prediction tool.

    • Steps:

      • Obtain the simplified molecular-input line-entry system (SMILES) string for each derivative. This can be generated from the 2D structures drawn previously.

  • Prediction Execution:

    • Objective: To use a computational tool to predict ADMET properties.

    • Steps:

      • Utilize a web-based server like SwissADME or an equivalent software package.[10][11]

      • Input the SMILES string for each derivative.

      • Run the prediction. The server will calculate a wide range of physicochemical and pharmacokinetic properties.

  • Analysis of Results:

    • Objective: To interpret the predicted properties and assess the drug-likeness of the candidates.

    • Steps:

      • Lipinski's Rule of Five: Check for violations. Compounds with two or more violations may have poor oral bioavailability.

      • Gastrointestinal (GI) Absorption: Look for "High" predicted absorption.

      • BBB Permeant: Assess whether the compound is predicted to cross the blood-brain barrier. This is desirable for CNS targets but not for peripherally acting drugs.

      • CYP450 Inhibition: Check for predicted inhibition of key cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). Inhibition can lead to adverse drug-drug interactions.[11]

      • Toxicity: Evaluate any alerts for potential toxicity, such as mutagenicity or carcinogenicity.

Mandatory Visualization: ADMET Screening Workflow

G cluster_input Input Phase cluster_predict Prediction Phase cluster_filter Filtering Phase SMILES 1. Generate SMILES String for Derivative Server 2. Submit to ADMET Server (e.g., SwissADME) SMILES->Server Lipinski 3. Analyze Lipinski's Rule Server->Lipinski PK 4. Analyze Pharmacokinetics (GI, BBB) Lipinski->PK Tox 5. Analyze Toxicity & Metabolism (CYP) PK->Tox Decision 6. Favorable Profile? Tox->Decision Favorable Proceed Decision->Favorable Yes Unfavorable Discard/Redesign Decision->Unfavorable No

Caption: Workflow for in silico ADMET property prediction.

Data Presentation: Comparative ADMET Profile
Derivative IDLipinski ViolationsGI AbsorptionBBB PermeantCYP2D6 InhibitorPAINS Alert
Control 0HighYesNo0
PD-01 0HighYesNo0
PD-02 0HighYesYes0
PD-03 1 (MW > 500)HighNoNo0

Insight: Derivative PD-02, despite having a decent docking score, is predicted to be a CYP2D6 inhibitor, flagging a potential for adverse drug interactions. Derivative PD-03 violates one of Lipinski's rules and is not BBB permeant, which might be desirable depending on the therapeutic target. PD-01 shows the most promising profile, combining a good docking score with a clean ADMET prediction.

Section 3: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

Expertise & Rationale: Molecular docking provides a static snapshot of the binding event. However, biological systems are dynamic. MD simulation offers a deeper understanding by simulating the movements of the protein and ligand over time.[6] This allows us to assess the stability of the predicted binding pose from docking. A ligand that remains stably bound in its initial pose throughout the simulation is a much more credible candidate.[13][14]

Detailed Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • Objective: To prepare the docked protein-ligand complex for simulation.

    • Steps:

      • Take the best-docked pose of the protein-ligand complex (e.g., ALK with PD-01).

      • Use a program like GROMACS.[6] Place the complex in a simulation box of a defined shape (e.g., cubic).

      • Solvate the system by adding water molecules (e.g., TIP3P water model).

      • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge.

      • Select an appropriate force field (e.g., CHARMM36) to describe the atomic interactions.[6]

  • Simulation Execution:

    • Objective: To run the MD simulation.

    • Steps:

      • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

      • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure to the desired level (e.g., 1 atm) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).[6] This ensures the system is stable before the production run.

      • Production Run: Run the simulation for a set period (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.[6]

  • Analysis of Results:

    • Objective: To analyze the simulation trajectory to determine the stability of the complex.

    • Steps:

      • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates the complex is stable.

      • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

      • Hydrogen Bond Analysis: Monitor the number of hydrogen bonds between the protein and ligand throughout the simulation. A consistent number of key hydrogen bonds suggests stable binding.

      • Visual Inspection: Visually inspect the trajectory to confirm the ligand does not dissociate from the binding pocket.

Mandatory Visualization: MD Simulation Workflow

G cluster_setup System Setup cluster_run Simulation Run cluster_md_analysis Trajectory Analysis Complex 1. Start with Docked Complex Solvate 2. Solvate & Add Ions Complex->Solvate ForceField 3. Apply Force Field (e.g., CHARMM36) Solvate->ForceField Minimize 4. Energy Minimization ForceField->Minimize Equilibrate 5. NVT & NPT Equilibration Minimize->Equilibrate Production 6. Production MD Run (100 ns) Equilibrate->Production RMSD 7. Calculate RMSD & RMSF Production->RMSD HBond 8. Analyze Hydrogen Bonds RMSD->HBond Confirm 9. Confirm Stable Binding HBond->Confirm

Caption: Standard workflow for molecular dynamics simulation.

Data Presentation: Comparative MD Simulation Metrics
Derivative IDAvg. Ligand RMSD (Å)Stability of Key H-BondsComplex Dissociation
PD-01 1.5 ± 0.3Maintained >90% of simulationNo
PD-04 4.8 ± 1.2Lost after 20 nsYes (at 25 ns)

Insight: In this hypothetical comparison, derivative PD-01 shows a low and stable RMSD, indicating it remains in its docked pose. In contrast, another derivative, PD-04, shows a high and fluctuating RMSD, eventually dissociating from the binding site. This provides strong evidence that PD-01 forms a stable complex, making it a high-priority candidate for synthesis.

Integrated Analysis and Conclusion

By systematically applying this three-tiered in silico approach, we can efficiently and logically triage a library of virtual compounds. The process funnels a large number of initial ideas into a small, manageable set of high-quality candidates.

  • Molecular Docking provides the first filter, identifying derivatives with high predicted affinity for the target.

  • ADMET Prediction acts as the second filter, removing compounds with poor drug-like properties or potential safety liabilities.

  • Molecular Dynamics Simulation serves as the final validation, confirming the stability of the predicted binding mode for the top candidates.

This integrated workflow provides a robust, self-validating system. A compound like PD-01 , which excelled in all three stages, represents a highly promising lead candidate. It demonstrates strong predicted binding affinity, a favorable ADMET profile, and forms a stable complex with the target protein. Such a compound warrants the investment of resources for chemical synthesis and subsequent in vitro and in vivo validation. By leveraging these computational tools, we can make more informed decisions, reduce late-stage attrition, and ultimately accelerate the drug discovery pipeline.

References

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). BMC Infectious Diseases. Retrieved March 10, 2026, from [Link]

  • Zhang, L., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105886. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(16), 3894. [Link]

  • Li, Y., et al. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Çevik, U. A., & Osmaniye, D. (2025). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7(1), 42717. (Note: This is a general reference for SwissADME, often used in the cited guides).
  • Singh, D. B., et al. (2021). An Updated Review of Computer-Aided Drug Design and Its Application to COVID-19. Frontiers in Molecular Biosciences, 8, 655573. [Link]

  • Bibi, S., et al. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate. [Link]

  • G, S., & K, S. (2016). Computational Drug Design and Molecular Dynamic Studies-A Review. Journal of Computer Science & Systems Biology, 9(5). [Link]

Sources

Comparative Guide to the Antimicrobial Efficacy of Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the escalating crisis of multidrug-resistant (MDR) pathogens, I continually evaluate novel pharmacophores that can bypass traditional resistance mechanisms. Among the most promising structural motifs is the piperidine ring. This six-membered heterocyclic amine serves as a highly versatile scaffold; its inherent basicity and tunable lipophilicity make it an exceptional candidate for penetrating complex bacterial cell walls and disrupting essential enzymatic pathways.

This guide provides an objective, data-driven comparison of emerging piperidine analogs against standard clinical therapeutics. It is designed for drug development professionals and researchers, offering both mechanistic insights and a self-validating experimental framework for efficacy testing.

Mechanistic Rationale: The Piperidine Scaffold

The structural plasticity of piperidine allows for precise N-substitution and C-functionalization, directly influencing its pharmacokinetics and pharmacodynamics.

  • Membrane Intercalation: Halogenated or aryl-substituted piperidines exhibit enhanced lipophilicity. This chemical property is the causal factor driving their intercalation into the phospholipid bilayer of Gram-positive bacteria and the outer membrane of Gram-negative strains.

  • Efflux Pump Inhibition: The protonatable nitrogen in the piperidine ring acts as a crucial hydrogen bond donor/acceptor at physiological pH. This basicity allows the molecule to competitively bind and inhibit bacterial efflux pumps, a primary driver of MDR.

  • Enzymatic Disruption: Specific substitutions (e.g., pyridine or pyrazine conjugations) enhance the molecule's ability to form stable complexes with intracellular targets like DNA gyrase, halting pathogen replication.

MechanisticPathway Piperidine Piperidine Pharmacophore Membrane Membrane Intercalation (Lipophilic Substitution) Piperidine->Membrane Efflux Efflux Pump Inhibition (Basic Amine Nitrogen) Piperidine->Efflux Enzyme DNA Gyrase Inhibition (Hydrogen Bonding) Piperidine->Enzyme Lysis Bacterial Cell Lysis Membrane->Lysis Efflux->Lysis Death Pathogen Eradication Enzyme->Death Lysis->Death

Mechanistic pathways of piperidine analogs in bacterial eradication.

Comparative Efficacy Analysis

To establish the clinical viability of these compounds, we must benchmark their Minimum Inhibitory Concentration (MIC) against established antibiotics (e.g., Ciprofloxacin, Tetracycline) and antifungals. Recent empirical data highlights the superior performance of specific piperidine derivatives against notorious ESKAPE pathogens.

A recent study on1, a natural piperidine alkaloid, demonstrated a remarkable MIC of 5.37 µg/mL against Pseudomonas aeruginosa, significantly outperforming standard tetracycline[1]. Similarly, research on 2 showed potent activity against Klebsiella pneumoniae with an MIC of 4.0 µg/mL, a four-fold improvement over Ciprofloxacin[2].

Furthermore, 3 exhibit broad-spectrum efficacy, particularly against Mycobacterium tuberculosis[3]. Recent evaluations of also highlight comparable efficacy to Ciprofloxacin against Gram-positive S. aureus.

Table 1: Comparative MIC Values of Piperidine Analogs vs. Standard Antimicrobials
Compound ClassTarget PathogenMIC (µg/mL)Standard ControlControl MIC (µg/mL)Structure-Activity Relationship (SAR) Causality
Epidihydropinidine P. aeruginosa5.37Tetracycline15.63Native alkaloid structure provides optimal lipophilic balance for membrane permeability.
Pyridine-connected Piperidine (2e) K. pneumoniae4.0Ciprofloxacin16.0Pyridine ring integration enhances hydrogen bonding with target bacterial enzymes.
Halophenyl Bis-Hydrazone Piperidine (17a) M. tuberculosis0.12 - 7.81Isoniazid0.25 - 1.0Halogenation drastically increases lipophilicity, enabling mycolic acid layer penetration.
Pyrazine-Piperidine Amide S. aureus~12.5Ciprofloxacin~10.0Amide linkage provides metabolic stability and high target affinity.

Self-Validating Experimental Protocol: Resazurin Microtiter Assay (REMA)

In drug discovery, an assay is only as reliable as its internal controls. Visual turbidity assessments for MIC can be ambiguous, especially when testing lipophilic compounds that may precipitate in aqueous media. To counter this, I highly recommend the Resazurin Microtiter Assay (REMA).

The Causality of the Indicator: Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) exclusively by the oxidoreductase enzymes of metabolically active cells. This colorimetric shift provides an objective, quantifiable endpoint that eliminates subjective human error.

Step-by-Step Methodology

1. Inoculum Standardization

  • Action: Grow bacterial strains on Mueller-Hinton agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

  • Causality: A standardized inoculum prevents false-positive resistance profiles caused by an overabundance of target cells out-titrating the drug.

2. Compound Preparation

  • Action: Dissolve piperidine analogs in 100% DMSO to a stock concentration of 1 mg/mL.

  • Causality: DMSO ensures the complete dissolution of highly lipophilic analogs. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced cellular toxicity, which would artificially lower the MIC.

3. Serial Dilution

  • Action: In a 96-well microtiter plate, perform two-fold serial dilutions of the piperidine compounds in Mueller-Hinton broth to achieve a final concentration range spanning 0.12 to 256 µg/mL.

4. System Self-Validation (Critical Controls)

  • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity against the specific strain.

  • Negative Control: 1% DMSO in broth to confirm the solvent itself does not inhibit bacterial growth.

  • Sterility Control: Uninoculated broth to ensure no environmental contamination occurred during plate preparation.

  • Growth Control: Inoculated broth without any drug to confirm the baseline viability and metabolic activity of the organism.

5. Inoculation & Incubation

  • Action: Add 10 µL of the standardized bacterial suspension to each well. Incubate the plates at 37°C for 18 hours.

6. Colorimetric Readout

  • Action: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours. The MIC is defined as the lowest concentration of the piperidine analog that prevents the color change from blue to pink.

MICWorkflow Prep Inoculum Standardization (0.5 McFarland) Dilution Two-Fold Serial Dilution (0.12 - 256 µg/mL) Prep->Dilution Controls Self-Validation Controls (+Cipro, -DMSO, Sterility) Dilution->Controls Incubation Incubation (37°C, 18-24h) Controls->Incubation Indicator Resazurin Addition (Metabolic Indicator) Incubation->Indicator Readout Colorimetric MIC Readout (Blue to Pink Shift) Indicator->Readout

Self-validating broth microdilution workflow for MIC determination.

Conclusion

Piperidine analogs demonstrate profound potential as next-generation antimicrobial agents. Through strategic structural modifications—such as pyridine conjugation or halogenation—these compounds can bypass traditional resistance mechanisms, often outperforming standard therapeutics like Ciprofloxacin against notorious pathogens like K. pneumoniae and P. aeruginosa. Rigorous, self-validating assays remain the cornerstone of advancing these pharmacophores from the bench to clinical trials, ensuring that the data driving drug development is both accurate and reproducible.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Methylbenzyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 1-(3-methylbenzyl)piperidine-2-carboxylic acid (CAS No. 1025013-26-6). As a specialized piperidine derivative used in research and development, ensuring its safe handling and disposal is paramount to protecting laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components—a piperidine ring, a carboxylic acid group, and a benzyl substituent—necessitate a conservative approach, treating it as a hazardous chemical waste.[1] This guide synthesizes best practices from regulatory standards and chemical safety principles to ensure a self-validating and trustworthy disposal workflow.

Hazard Assessment and Profile

Understanding the potential hazards is the foundation of safe disposal. Based on the known properties of its constituent functional groups, 1-(3-methylbenzyl)piperidine-2-carboxylic acid should be handled as a substance with the following potential hazards:

  • Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Irritation: Carboxylic acids and piperidine compounds are often associated with causing skin, eye, and respiratory system irritation.[4][5][6]

  • Environmental Hazard: Improper release can be harmful to aquatic life.[2][7]

Given these risks, this compound must never be disposed of via standard trash or sewer systems.[8][9] All waste streams containing this chemical, including pure compound, solutions, and contaminated materials, must be managed as regulated hazardous waste.

Compound Profile: 1-(3-Methylbenzyl)piperidine-2-carboxylic acid
CAS Number 1025013-26-6[10]
Molecular Formula C₁₄H₁₉NO₂[10]
Likely Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[3][4][6]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat are mandatory.[2][6][11] All handling of open containers should occur in a certified chemical fume hood to prevent inhalation.[2]
Primary Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[4][12][13]

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for safely collecting and preparing 1-(3-methylbenzyl)piperidine-2-carboxylic acid for final disposal by a licensed waste management service.

Step 1: Waste Segregation and Container Selection

The first critical step is to prevent accidental reactive events by properly segregating waste.[14]

  • Identify the Waste Stream: Determine if the waste is solid (unused reagent, contaminated weigh paper), liquid (reaction mixtures, solutions), or contaminated sharps/labware.

  • Segregate Incompatibles: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases.[14][15] Although the molecule has both acidic (carboxylic acid) and basic (piperidine nitrogen) centers, it should be treated as an organic chemical waste and not mixed with other categories without consulting your institution's Environmental Health & Safety (EHS) office.

  • Choose a Compatible Container:

    • Use a leak-proof container made of a material compatible with the waste, such as high-density polyethylene (HDPE) or glass.[15][16]

    • Ensure the container has a secure, tight-fitting screw cap.[14]

    • The container must be in good condition, free of cracks or deterioration.[17]

    • For liquid waste, never fill a container more than 90% full to allow for vapor expansion.[18][19]

Step 2: Proper Labeling of Waste Containers

Accurate labeling is a regulatory requirement and essential for safety.[17][20]

  • Attach a Hazardous Waste Label: Affix a completed EHS-provided hazardous waste tag or label to the container before adding any waste.[8][15]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste" .[17][20]

    • The full, unabbreviated chemical name: "1-(3-Methylbenzyl)piperidine-2-carboxylic acid" .[15][20]

    • An accurate list of all other chemical constituents and their approximate percentages.

    • The relevant hazard classifications (e.g., Toxic, Irritant).

    • The accumulation start date (the date the first drop of waste is added).[21]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Designate a Satellite Accumulation Area (SAA): This is a location at or near the point of waste generation and under the control of laboratory personnel.[18][20][21]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant, and leak-proof secondary container (e.g., a plastic tub) to contain any potential spills.[1][8][16]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[8][14][20] Do not leave funnels in the container opening.[20]

  • Regular Inspections: Visually inspect the SAA weekly for any signs of leaks, container degradation, or improper labeling.[17][20]

Step 4: Arranging for Final Disposal
  • Schedule a Pickup: Once a waste container is full (or within the time limits set by your institution, often 90-180 days), contact your institution's EHS office to schedule a waste pickup.[1][8][19]

  • Professional Disposal: All hazardous chemical waste must be transported and disposed of by a licensed professional waste disposal company, as arranged by your EHS department.[1][11][22]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(3-methylbenzyl)piperidine-2-carboxylic acid.

DisposalWorkflow Disposal Workflow for 1-(3-Methylbenzyl)piperidine-2-carboxylic acid cluster_prep Preparation & Collection cluster_storage Storage & Management cluster_disposal Final Disposal Start Waste Generated PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate 2. Segregate from Incompatibles (Acids, Bases, Oxidizers) PPE->Segregate Container 3. Select & Label Compatible HDPE or Glass Container Segregate->Container Collect 4. Add Waste to Container in Satellite Accumulation Area (SAA) Container->Collect Close 5. Keep Container Tightly Closed Collect->Close Containment 6. Place in Secondary Containment Close->Containment Inspect 7. Inspect SAA Weekly Containment->Inspect IsFull Container Full? Inspect->IsFull IsFull->Inspect No EHS 8. Contact EHS for Pickup IsFull->EHS Yes End Disposed by Licensed Contractor EHS->End

Caption: Decision workflow for safe disposal.

Management of Spills and Contaminated Materials

Accidental spills must be managed promptly and correctly to mitigate risks.

Spill Response
  • Small Spills: For minor spills within a chemical fume hood, use a non-combustible absorbent material like vermiculite or sand to contain the spill.[1] Do not use paper towels, which are combustible. Collect the absorbent material using non-sparking tools and place it in your designated hazardous waste container.[1]

  • Large Spills: Evacuate all non-essential personnel from the area immediately.[1] Alert your supervisor and contact your institution's EHS office for emergency response.[8] Prevent the spill from entering any drains.[2]

Disposal of Contaminated Labware and Empty Containers
  • Solid Waste: All disposable items contaminated with 1-(3-methylbenzyl)piperidine-2-carboxylic acid, such as gloves, weigh boats, and absorbent pads, must be collected as solid hazardous waste in a clearly labeled, sealed container or bag.[1][2]

  • Empty Containers: A container that held this chemical is not truly empty and must be managed as hazardous waste.[1]

    • Thoroughly empty the container.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the first rinsate is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[8] Subsequent rinsates may also require collection depending on institutional policy.

    • After rinsing and air-drying, completely deface or remove the original label.[8][18] The rinsed container can then be disposed of according to your institution's guidelines, which may be as non-hazardous glass or plastic waste.[8][18]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the disposal of 1-(3-methylbenzyl)piperidine-2-carboxylic acid is conducted in a manner that is safe, compliant, and environmentally responsible, building a foundation of trust in laboratory safety protocols.

References

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety.

  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide . BenchChem.

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety.

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals . BenchChem.

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL . Jawaharlal Nehru Centre for Advanced Scientific Research.

  • CHEMICAL WASTE PROCEDURE FOR RESEARCH . SUNY Geneseo.

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . ACTenviro.

  • Hazardous Materials Compliance: OSHA Standards and Best Practices . Mancomm.

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards . Occupational Safety and Health Administration.

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids . US FUSION.

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.

  • Management of Waste . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

  • Regulation of Laboratory Waste . American Chemical Society.

  • Piperidine - SAFETY DATA SHEET . Thermo Fisher Scientific.

  • PIPERIDINE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET . Sisco Research Laboratories Pvt. Ltd.

  • 3-Piperidinecarboxylic acid - SAFETY DATA SHEET . Acros Organics.

  • DL-Pipecolinic acid - SAFETY DATA SHEET . Acros Organics.

  • Hazardous Waste - Overview . Occupational Safety and Health Administration.

  • DL-piperidine-2-carboxylic acid - SAFETY DATA SHEET . BLD Pharmatech.

  • 1-(3-methylbenzyl)piperidine-2-carboxylic acid . Santa Cruz Biotechnology, Inc.

  • 4-Piperidinopiperidine - SAFETY DATA SHEET . Cayman Chemical.

  • Piperidine - SAFETY DATA SHEET . Sigma-Aldrich.

  • 3-Methylpiperidine - SAFETY DATA SHEET . Acros Organics.

  • N-BOC-PIPERIDINE-2-CARBOXYLIC ACID - SAFETY DATA SHEET . Acros Organics.

Sources

Personal protective equipment for handling 1-(3-Methylbenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1-(3-Methylbenzyl)piperidine-2-carboxylic acid

Core Hazard Assessment: A Precautionary Approach

The chemical structure of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid combines two key functional groups that dictate its potential hazards.

  • Piperidine Moiety: The parent compound, piperidine, is a cyclic secondary amine known for its significant hazards. It is classified as a flammable liquid and vapor, is toxic if it comes into contact with skin or is inhaled, and can cause severe skin burns and eye damage.[2][3][4][5][6]

  • Carboxylic Acid Moiety: Carboxylic acids are acidic and can be corrosive or irritating to the skin and eyes.[7][8] General safety protocols for handling acids require robust engineering controls and specific PPE to prevent contact.[9][10]

Based on this analysis, 1-(3-Methylbenzyl)piperidine-2-carboxylic acid must be handled as a substance that is, at a minimum, a severe skin and eye irritant with the potential for corrosivity and toxicity upon dermal contact or inhalation of dust/aerosols.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any work begins, engineering and administrative controls must be in place.

  • Primary Engineering Control: All handling of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid, from weighing solids to preparing solutions and running reactions, must be performed within a certified chemical fume hood. [10] The fume hood provides critical ventilation to prevent the inhalation of dust or vapors.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible within the immediate work area.[8][11]

Mandatory Personal Protective Equipment (PPE) Protocol

A standard PPE ensemble is required for all work with this compound. The level of protection may be escalated based on the specific procedure, as detailed in Table 1.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory at all times.[8]

  • Enhanced Protection: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashes or vigorous reactions, such as when handling quantities greater than 50 mL of a solution or performing a quench.

Hand Protection
  • Minimum Requirement: Nitrile gloves are the minimum standard for incidental contact. It is strongly recommended to wear two pairs of gloves (double-gloving).[12]

  • Prolonged Contact: For extended work or when handling concentrated solutions, use thicker, chemical-resistant gloves such as butyl rubber.[3] Always consult the glove manufacturer's chemical resistance guide to ensure compatibility.

  • Integrity and Technique: Gloves must be inspected for any signs of degradation or perforation before each use.[7] Use proper glove removal techniques to avoid contaminating your skin and dispose of them in the designated hazardous waste stream immediately after use.[13]

Body Protection
  • Laboratory Coat: A flame-resistant laboratory coat must be worn, fully buttoned, to protect the skin and personal clothing.

  • Apron: For large-scale operations (>1 Liter), a chemically resistant apron should be worn over the lab coat.[10]

  • Apparel: Full-length pants and closed-toe shoes are required for all laboratory work.

Respiratory Protection
  • Standard Operations: When all work is conducted within a properly functioning chemical fume hood, respiratory protection is not typically required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (P95 or higher) must be used.[2][13] Personnel must be properly fit-tested and trained before using a respirator.

Operational Planning: PPE Selection by Task

The specific laboratory task dictates the necessary level of PPE. Use the following table as a guide for planning your work.

Task Scale Minimum Required PPE Ensemble
Weighing Solid Compound AnyChemical Splash Goggles, Double Nitrile Gloves, Lab Coat. (Must be performed in a fume hood or ventilated balance enclosure).
Preparing Solutions < 50 mLChemical Splash Goggles, Double Nitrile Gloves, Lab Coat.
Preparing Solutions > 50 mLChemical Splash Goggles, Face Shield, Double Nitrile Gloves, Lab Coat.
Running/Monitoring Reaction AnyChemical Splash Goggles, Double Nitrile Gloves, Lab Coat.
Aqueous Work-up/Extraction AnyChemical Splash Goggles, Face Shield, Double Nitrile Gloves, Lab Coat.
Purification (e.g., Chromatography) AnyChemical Splash Goggles, Double Nitrile Gloves, Lab Coat.

Procedural Step-by-Step Guidance

Donning and Doffing PPE

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Put on lab coat and fasten completely.

  • Put on the first pair of nitrile gloves.

  • Put on the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Put on chemical splash goggles.

  • Put on face shield (if required).

Doffing Sequence:

  • Remove the outer pair of gloves using a proper technique to avoid touching the outer surface.

  • Remove face shield.

  • Remove lab coat.

  • Remove chemical splash goggles.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.

Spill Response Plan

For Spills Contained Within a Fume Hood:

  • Alert nearby personnel.

  • Ensure your PPE is intact. If contaminated, retreat and don fresh PPE.

  • Cover the spill with an inert absorbent material, such as vermiculite, sand, or diatomaceous earth.[14]

  • Gently apply a neutralizing agent like sodium bicarbonate over the absorbed spill.[10]

  • Carefully collect the material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.

  • Wipe the area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

For Large Spills Outside of a Fume Hood:

  • Alert all personnel and immediately evacuate the laboratory.

  • Close the laboratory doors and prevent re-entry.

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

  • Do not attempt to clean up a large spill without proper training and respiratory protection.

Waste Disposal Plan

All materials contaminated with 1-(3-Methylbenzyl)piperidine-2-carboxylic acid must be disposed of as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Due to the piperidine and carboxylic acid components, this waste should be segregated from bases and strong oxidizers.[10][15]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "1-(3-Methylbenzyl)piperidine-2-carboxylic acid". Follow all local and institutional regulations for waste disposal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for 1-(3-Methylbenzyl)piperidine-2-carboxylic acid start Start: Handling the Compound fume_hood Is all work performed in a chemical fume hood? start->fume_hood stop STOP! Do not proceed. Consult EH&S. fume_hood->stop No task What is the task? fume_hood->task Yes weighing Weighing Solid task->weighing solution_prep Preparing Solution task->solution_prep reaction Reaction / Work-up task->reaction ppe_base Base PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat weighing->ppe_base quantity Quantity of Liquid > 50 mL or High Splash Risk? solution_prep->quantity reaction->quantity quantity->ppe_base No ppe_enhanced Enhanced PPE: - Base PPE + Face Shield quantity->ppe_enhanced Yes

Caption: Decision workflow for selecting appropriate PPE.

References

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta Chemicals.[Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.[Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.[Link]

  • STANDARD OPERATING PROCEDURE: ACID HANDLING. (2019, April 11). University of Utah.[Link]

  • Safety Data Sheet: Piperidine (Alternate). Carl ROTH.[Link]

  • MATERIAL SAFETY DATA SHEET. Chemcia Scientific.[Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS: ACIDS. University of Washington, Department of Chemistry.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methylbenzyl)piperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Methylbenzyl)piperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.